molecular formula C12H13NOS B071533 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 175136-30-8

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B071533
CAS No.: 175136-30-8
M. Wt: 219.3 g/mol
InChI Key: LFWWGOVVMHFOKV-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a versatile synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a central 2,5-disubstituted 1,3-thiazole ring, a privileged scaffold renowned for its prevalence in pharmacologically active molecules. The ethanol side chain at the 4-position provides a key functional handle for further synthetic elaboration, enabling its use in the synthesis of more complex molecular libraries, such as ester or ether derivatives, or for conjugation to other biomolecules.

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWWGOVVMHFOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374989
Record name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-30-8
Record name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, and potential applications of the heterocyclic compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. As a member of the pharmacologically significant thiazole family, this molecule holds promise as a versatile building block in medicinal chemistry and drug discovery. This document details a feasible synthetic route, discusses methods for its characterization, and explores its potential biological activities based on the known properties of related thiazole derivatives. This guide is intended to serve as a valuable resource for researchers interested in the exploration and utilization of this compound in their scientific endeavors.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[3][4][5] The subject of this guide, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, combines the established biological relevance of the 2-phenylthiazole core with a reactive ethanol side chain, making it an attractive candidate for further chemical modification and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol are summarized in the table below.

PropertyValueSource
CAS Number 175136-30-8[6]
Molecular Formula C₁₂H₁₃NOS[6]
Molecular Weight 219.31 g/mol [6]
PSA (Polar Surface Area) 61.36 Ų[6]
LogP 2.65[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 3[6]
Rotatable Bond Count 3[6]

These properties suggest that the molecule possesses moderate lipophilicity and a degree of aqueous solubility, characteristics that are often desirable in drug candidates.

Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through a multi-step process, culminating in the reduction of a carboxylic acid ester. A plausible and efficient synthetic pathway is outlined below.

Synthetic Strategy: A Two-Step Approach

The synthesis commences with the well-established Hantzsch thiazole synthesis to construct the core 2-phenyl-5-methylthiazole ring system. This is followed by the reduction of an ester group to the desired primary alcohol.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Reduction A Benzenecarbothioamide C 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester A->C Condensation B Methyl 4-bromo-3-oxopentanoate B->C E 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol C->E Reduction D Lithium Aluminium Hydride (LiAlH₄) D->E

Caption: Synthetic workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Experimental Protocol

Step 1: Synthesis of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester

This step involves the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzenecarbothioamide in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add an equimolar amount of methyl 4-bromo-3-oxopentanoate.

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester.

Step 2: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The final step is the reduction of the ester to the primary alcohol.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminium hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid methyl ester in the same dry solvent to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.[6]

  • Quenching and Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Isolation and Purification: Filter the resulting solid and wash it with the ethereal solvent. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to afford pure 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the methyl group on the thiazole ring, and two triplets corresponding to the methylene protons of the ethanol side chain, along with a broad singlet for the hydroxyl proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display distinct signals for each of the 12 carbon atoms in the molecule, including the carbons of the phenyl and thiazole rings, the methyl group, and the two carbons of the ethanol side chain.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, and C=N and C=C stretching vibrations from the thiazole and phenyl rings.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (219.31 g/mol ).

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for a more quantitative assessment of purity.

Potential Applications in Drug Discovery and Development

The 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol scaffold is a promising starting point for the development of new therapeutic agents. The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.

Potential_Applications cluster_derivatives Derivative Synthesis cluster_applications Potential Biological Activities A 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol B Esterification A->B C Etherification A->C D Oxidation A->D E Halogenation A->E F Antimicrobial Agents B->F Structure-Activity Relationship Studies G Anticancer Agents B->G Structure-Activity Relationship Studies H Anti-inflammatory Agents B->H Structure-Activity Relationship Studies I Enzyme Inhibitors B->I Structure-Activity Relationship Studies C->F Structure-Activity Relationship Studies C->G Structure-Activity Relationship Studies C->H Structure-Activity Relationship Studies C->I Structure-Activity Relationship Studies D->F Structure-Activity Relationship Studies D->G Structure-Activity Relationship Studies D->H Structure-Activity Relationship Studies D->I Structure-Activity Relationship Studies E->F Structure-Activity Relationship Studies E->G Structure-Activity Relationship Studies E->H Structure-Activity Relationship Studies E->I Structure-Activity Relationship Studies

Caption: Potential derivatization and therapeutic applications of the title compound.

Based on the known biological activities of thiazole-containing compounds, derivatives of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol could be investigated for a variety of therapeutic applications:

  • Anticancer Activity: Many thiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[3]

  • Antimicrobial Activity: The thiazole nucleus is a key component of many antimicrobial agents.[4]

  • Anti-inflammatory Activity: Thiazole-based compounds have been explored for their potential as anti-inflammatory drugs.[3]

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, a practical synthetic route, and a discussion of its potential for further development. While experimental data on this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous structures, provides a solid foundation for researchers to begin their own investigations into this promising compound. The versatility of the thiazole scaffold, combined with the reactive ethanol side chain, makes this molecule a valuable tool for the synthesis of novel compounds with diverse biological activities.

References

[6] LookChem. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Available at: [Link] [3] An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences and Research, 14(9), 4629-4640. [1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4936. [7] (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(2), M1214. [2] Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-arylthiazoles. (2022). ACS Omega, 7(40), 35985-35999. [4] Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazoles. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1035-1043. [5] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2021). Biopolymers and Cell, 37(5), 389-399.

Sources

An In-Depth Technical Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Scaffold with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS Number: 175136-30-8), a molecule of interest within the broader class of pharmacologically significant thiazole derivatives. While extensive research on this specific compound is not widely available in the public domain, its structural features, particularly the 2-phenyl-1,3-thiazole core, suggest a high potential for biological activity. This guide will therefore detail the known chemical properties and synthesis of the title compound and, more importantly, extrapolate its potential applications by examining the well-established biological roles of structurally related thiazoles. Furthermore, a detailed, field-proven workflow for the preliminary in-vitro screening of this compound is provided to guide future research endeavors.

Core Compound Profile: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The fundamental characteristics of this compound are essential for any experimental design.

PropertyValueSource
CAS Number 175136-30-8[1]
Molecular Formula C₁₂H₁₃NOS[1]
Molecular Weight 219.31 g/mol [1]
Canonical SMILES CC1=C(SC(=N1)C2=CC=CC=C2)CCO[1]
Appearance Not specified (likely a solid)N/A
Solubility Not specified (predicted to have low aqueous solubility)N/A

Synthesis and Chemical Landscape

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is primarily achieved through the reduction of its corresponding carboxylic acid ester precursor.[1] This common synthetic route underscores its accessibility as a research chemical for further investigation.

A plausible and widely adopted synthetic approach is the Hantzsch thiazole synthesis for the core ring structure, followed by modifications to the side chain. The general synthesis involves the reaction of a thioamide (in this case, benzothioamide) with an α-haloketone.

A key final step in obtaining the title compound is the reduction of the corresponding ester, 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetic acid methyl ester, using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an inert solvent such as diethyl ether or tetrahydrofuran (THF).[1][2]

Synthesis_Workflow cluster_0 Core Thiazole Synthesis (Hantzsch) cluster_1 Final Reduction Step A Benzothioamide C 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid ethyl ester A->C Reaction B Ethyl 2-chloroacetoacetate B->C Reaction D 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid ethyl ester F 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol D->F Reduction E Lithium Aluminium Hydride (LiAlH4) E->F Reducing Agent

A high-level overview of a potential synthetic workflow.

The 2-Phenyl-1,3-Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The true potential of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol lies in the extensive and diverse biological activities associated with its core 2-phenyl-1,3-thiazole structure. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.

3.1. Anticancer Activity:

Numerous derivatives of 2-phenylthiazole have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The phenyl group at the 2-position and various substitutions on the thiazole ring have been shown to be critical for this activity.

3.2. Antimicrobial and Antifungal Properties:

The thiazole ring is a cornerstone of many antimicrobial and antifungal agents.[4][5] Derivatives of 2-phenylthiazole have been reported to exhibit significant activity against a spectrum of pathogenic bacteria and fungi.[6] Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membrane integrity. The lipophilicity imparted by the phenyl group can aid in penetrating microbial cell walls.

3.3. Anti-inflammatory and Enzyme Inhibition:

Thiazole derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, the 2-phenylthiazole scaffold has been utilized in the design of inhibitors for other key enzymes, such as monoamine oxidases (MAOs), which are targets for neurodegenerative diseases.[7]

A Proposed Workflow for Preliminary In-Vitro Screening

Given the likely role of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a novel research compound, a structured and logical screening cascade is paramount to elucidating its biological potential. The following workflow is a field-proven approach for the initial characterization of a new chemical entity with this structural profile.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation & Elucidation) cluster_2 Lead Optimization A Compound Acquisition & Purity Assessment B Cytotoxicity Profiling (e.g., MTT Assay) against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116) A->B C Antimicrobial Screening (e.g., Broth Microdilution) against representative Gram-positive and Gram-negative bacteria and fungi A->C D Dose-Response Studies to determine IC50 values for active hits B->D C->D E Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis, Enzyme Inhibition Assays) D->E F Structure-Activity Relationship (SAR) Studies through synthesis of analogs E->F G In-vivo Efficacy and Toxicity Studies in animal models F->G

Sources

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug design.[2] Thiazole derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] This therapeutic diversity stems from the thiazole core's ability to be readily functionalized, allowing for the precise tuning of a molecule's steric and electronic profile to optimize target binding and pharmacokinetic properties.[3]

This guide provides a detailed technical examination of a specific thiazole derivative, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol . We will dissect its molecular architecture, outline a robust synthetic pathway, detail protocols for its structural confirmation, and discuss its significance as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this compound's chemical and structural biology.

PART 1: Molecular Profile and Physicochemical Characteristics

The structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is characterized by a central thiazole ring substituted at the 2-, 4-, and 5-positions. A phenyl group at C2, a methyl group at C5, and a 2-hydroxyethyl group at C4 define its chemical identity and potential for biological activity. The primary alcohol moiety is a key functional handle, offering a site for further chemical modification, while the phenyl and methyl groups contribute to the molecule's lipophilicity and steric profile.

Caption: 2D Molecular Structure of the Topic Compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 175136-30-8 [4]
Molecular Formula C₁₂H₁₃NOS [4]
Molecular Weight 219.307 g/mol [4]
Exact Mass 219.07178521 Da [4]
XLogP3 2.6 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor Count 3 [4]
Rotatable Bond Count 3 [4]

| Topological Polar Surface Area | 61.36 Ų |[4] |

PART 2: Synthetic Pathway and Experimental Protocol

The synthesis of substituted thiazoles is most classically and efficiently achieved via the Hantzsch Thiazole Synthesis .[5] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[6][7] The method is renowned for its high yields and operational simplicity.[6] For the target molecule, a logical approach involves a two-step process: (1) Hantzsch synthesis to form the corresponding ester, followed by (2) reduction to the primary alcohol.

Synthesis Workflow

The proposed pathway begins with the reaction of benzothioamide and a suitable α-haloketone, such as methyl or ethyl 4-bromo-3-oxopentanoate, to form the thiazole ring with an ester group at the 4-position.[4] This intermediate, 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate, is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final product, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.[4][8]

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Step 1: Synthesis of Methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzothioamide (1 equivalent) and methyl 4-bromo-3-oxopentanoate (1 equivalent).

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants.

  • Reaction: Heat the mixture to reflux with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).[9] The reaction is typically complete within 2-4 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium carbonate (5% Na₂CO₃) to neutralize any generated acid.[6]

  • Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration through a Buchner funnel, washing the filter cake with water.[6] If the product remains in solution, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

  • Purification: Dry the collected organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Reduction to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous diethyl ether.[8]

  • Reactant Addition: Dissolve the intermediate ester from Step 1 in anhydrous diethyl ether. Add this solution dropwise to the stirred LiAlH₄ suspension while cooling the flask in an ice bath to control the exothermic reaction.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes.[4] Monitor the reaction by TLC until all the starting ester is consumed.

  • Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup), all while maintaining cooling with an ice bath. This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts.

  • Isolation: Filter the resulting white precipitate and wash it thoroughly with ether. Combine the filtrate and washes.

  • Purification: Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethyl acetate-hexane) can be performed to obtain the pure alcohol.[8]

PART 3: Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the molecular structure is paramount.[10] A combination of spectroscopic techniques is employed to verify the identity and purity of the synthesized compound.[9][11]

Analytical Workflow for Structural Confirmation

G cluster_spectroscopy Spectroscopic Analysis A Synthesized Compound B Sample Preparation (Dissolve in appropriate solvent, e.g., CDCl₃ for NMR) A->B C ¹H & ¹³C NMR (Confirms C-H framework) B->C D Mass Spectrometry (MS) (Determines Molecular Weight & Formula) B->D E Infrared (IR) Spectroscopy (Identifies Functional Groups) B->E F Data Interpretation & Comparison C->F D->F E->F G Structural Confirmation (Identity & Purity Verified) F->G

Caption: Workflow for Spectroscopic Structural Confirmation.

Protocols for Spectroscopic Analysis

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the most detailed information about the molecule's carbon-hydrogen framework.[12]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[13] Standard pulse programs are used for both experiments.

  • Data Interpretation: Analyze the chemical shifts (δ), coupling constants (J), and integration values to assign signals to specific protons and carbons in the molecule.

Protocol 3.2.2: Mass Spectrometry (MS) MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[11]

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[14] Acquire a full scan mass spectrum.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or M⁺) to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[15]

Protocol 3.2.3: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is excellent for identifying the presence of key functional groups.[11]

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to functional groups like O-H (alcohol), C=N and C=C (thiazole and phenyl rings), and aromatic/aliphatic C-H stretches.

Expected Spectroscopic Data

The following table summarizes the expected spectroscopic data for the title compound based on its structure and data from analogous compounds.[13][16]

Table 2: Predicted Spectroscopic Data

Technique Observation Expected Assignment
¹H NMR δ ~7.8-8.0 ppm (m, 2H)δ ~7.3-7.5 ppm (m, 3H)δ ~3.9 ppm (t, 2H)δ ~2.9 ppm (t, 2H)δ ~2.4 ppm (s, 3H)δ ~1.8 ppm (br s, 1H) Protons on phenyl ring (ortho)Protons on phenyl ring (meta, para)-CH₂-OH-Thiazole-CH₂--CH₃-OH
¹³C NMR δ ~160 ppmδ ~150 ppmδ ~145 ppmδ ~128-132 ppmδ ~60 ppmδ ~30 ppmδ ~15 ppm C2 (Thiazole)C5 (Thiazole)C4 (Thiazole)Phenyl carbons-CH₂-OH-Thiazole-CH₂--CH₃
Mass Spec (ESI+) m/z 220.0791 [M+H]⁺, corresponds to C₁₂H₁₄NOS⁺

| FTIR | ~3350 cm⁻¹ (broad)~3060 cm⁻¹ (sharp)~2950 cm⁻¹ (sharp)~1600, 1550 cm⁻¹ (medium) | O-H stretch (alcohol)Aromatic C-H stretchAliphatic C-H stretchC=N, C=C ring stretches |

PART 4: Biological Significance and Therapeutic Potential

While specific biological activity data for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is not widely published, its structural components are hallmarks of biologically active molecules. Thiazole-containing compounds are known to function as potent anticancer, antibacterial, and anti-inflammatory agents.[2][17] The presence of the phenyl group is common in many pharmacophores, and the ethanol side chain provides a crucial point for chemical elaboration.

This molecule is best viewed as a versatile synthetic intermediate or scaffold for drug discovery.[4] The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and amines, allowing for the generation of a diverse library of derivatives for biological screening.[3] For example, it can be used to introduce the 2-phenyl-5-methylthiazole moiety into larger, more complex molecules to explore new structure-activity relationships (SAR).[4] Given the broad activities of related thiazoles, derivatives of this compound could be investigated for a range of therapeutic targets.[18]

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its structure, built upon the privileged thiazole scaffold, can be reliably synthesized via the Hantzsch reaction followed by ester reduction. Its identity and purity are definitively confirmed through a standard suite of spectroscopic techniques, including NMR, MS, and IR. While not a drug itself, its true value lies in its role as a key building block, offering a reactive handle for the creation of new chemical entities. For researchers in drug development, this compound represents a valuable starting point for generating novel derivatives in the ongoing search for more effective and selective therapeutic agents.

References

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An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for obtaining 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is strategically designed in three core stages: the thionation of benzamide to yield the essential thiobenzamide intermediate, the subsequent construction of the thiazole core via the Hantzsch thiazole synthesis, and the final reduction of an ester functionality to the target primary alcohol. This guide will elaborate on the mechanistic underpinnings of each reaction, provide detailed step-by-step protocols, and present the expected outcomes, thereby serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous FDA-approved pharmaceuticals and biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have established them as a "privileged scaffold" in medicinal chemistry. The specific substitution pattern on the thiazole ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses on the synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule of interest for further derivatization and biological screening. The presented pathway is designed for its robustness and scalability, employing well-established and understood chemical transformations.

Overall Synthetic Strategy

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is accomplished through a convergent three-step sequence. The logical flow of this pathway is depicted in the following diagram:

Synthesis_Pathway A Benzamide B Thiobenzamide A->B Step 1: Thionation (Lawesson's Reagent) D Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate B->D Step 2: Hantzsch Thiazole Synthesis C Ethyl 4-bromo-3-oxopentanoate C->D E 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol D->E Step 3: Reduction (LiAlH4)

Caption: Overall synthetic workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Step 1: Thionation of Benzamide to Thiobenzamide

The initial step involves the conversion of a commercially available amide, benzamide, into its corresponding thioamide, thiobenzamide. This transformation is critical as it provides the necessary sulfur-containing precursor for the subsequent thiazole ring formation.

Causality of Experimental Choices

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the reagent of choice for this thionation.[1] Compared to other thiating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent offers milder reaction conditions, better solubility in organic solvents, and generally higher yields of the desired thioamide.[2][3] The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond.[1]

Experimental Protocol: Synthesis of Thiobenzamide
  • Reagent Preparation: In a well-ventilated fume hood, dissolve benzamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[2]

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Perform an aqueous work-up by adding water and extracting the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by silica gel chromatography to afford thiobenzamide as a solid.

Parameter Value Reference
Reactant Ratio 1:0.5 (Benzamide:Lawesson's Reagent)[2]
Solvent Anhydrous THF[2]
Temperature Room Temperature[2]
Typical Yield ~86-95%[2][4]

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and highly effective method for constructing the thiazole ring.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide.

Causality of Experimental Choices

The selection of ethyl 4-bromo-3-oxopentanoate as the α-haloketone is strategic.[7] This molecule contains the necessary functionalities to form the 5-methyl group and the ester side chain at the 4-position of the thiazole ring. The reaction with thiobenzamide proceeds via an initial nucleophilic attack of the sulfur on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocol: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
  • Reaction Setup: In a round-bottom flask, dissolve thiobenzamide (1.0 eq) and ethyl 4-bromo-3-oxopentanoate (1.0 eq) in a suitable solvent such as ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using TLC. The reaction is typically complete within several hours.

  • Work-up and Purification:

    • After cooling to room temperature, the reaction mixture can be poured into cold water and neutralized with a mild base like sodium bicarbonate solution.

    • The precipitated product is then collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester.

Parameter Value Reference
Reactant Ratio 1:1 (Thiobenzamide:Bromo-ester)General Hantzsch Protocol
Solvent EthanolGeneral Hantzsch Protocol
Temperature RefluxGeneral Hantzsch Protocol
Expected Yield Moderate to HighGeneral Hantzsch Protocol

Step 3: Reduction of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The final step in the synthesis is the reduction of the ester group to a primary alcohol.

Causality of Experimental Choices

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[8][9] It is preferred over milder reducing agents like sodium borohydride, which are generally not reactive enough to reduce esters.[8] The reaction proceeds via nucleophilic attack of the hydride ion on the ester carbonyl, followed by elimination of the ethoxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

Experimental Protocol: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (excess, typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.[10]

  • Addition of Ester: Dissolve ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[11] This procedure is crucial for safely decomposing the reactive hydride and precipitating the aluminum salts as a granular solid.

    • Stir the resulting mixture at room temperature for about 15 minutes.

    • Add anhydrous magnesium sulfate to ensure complete drying.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with fresh ether or THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The final product can be purified by recrystallization or column chromatography to yield 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a solid. A similar reduction of a methyl ester to the corresponding alcohol is reported to yield the product in high purity.[12]

Parameter Value Reference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[8][9][10]
Solvent Anhydrous Diethyl Ether or THF[10]
Temperature 0 °C to Room Temperature[10]
Work-up Fieser Method[11]
Expected Yield High[12]

Conclusion

The synthetic pathway detailed in this guide provides a clear and reproducible method for the preparation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. By leveraging the reliability of the Hantzsch thiazole synthesis and the efficiency of Lawesson's reagent and lithium aluminum hydride, this approach is well-suited for laboratory-scale synthesis and has the potential for optimization and scale-up. The modularity of this pathway also allows for the future synthesis of analogs by varying the initial benzamide and α-haloketone starting materials, thus enabling the exploration of structure-activity relationships for this promising class of heterocyclic compounds.

References

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An In-depth Technical Guide to the Solubility Profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2][3][4] This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a thiazole derivative of interest in drug discovery. We will explore predictive computational approaches, detail the gold-standard experimental protocols, and discuss the key physicochemical factors influencing its dissolution. This document is designed to serve as a practical resource for scientists engaged in the preclinical and formulation development of this compound.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a cornerstone that dictates the dissolution rate, absorption, and ultimately, the bioavailability of orally administered drugs.[3][4] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and potential failure in clinical trials.[5] Therefore, a thorough understanding and precise characterization of a compound's solubility profile are imperative during the early stages of drug development to guide lead optimization and formulation strategies.[1][2]

This guide focuses on 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a molecule featuring a substituted thiazole ring. Thiazole derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8] Understanding the solubility of this specific entity is the first step toward unlocking its therapeutic potential.

Physicochemical Profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental solubility determination. These properties can be used to inform experimental design and to develop in silico predictive models.

PropertyValueSource
Molecular Formula C₁₂H₁₃NOS[9]
Molecular Weight 219.307 g/mol [9]
Predicted LogP (XLogP3) 2.6[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 3[9]
Rotatable Bond Count 3[9]

The predicted LogP value of 2.6 suggests that 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a moderately lipophilic compound.[9] While lipophilicity can be favorable for membrane permeability, it often correlates with lower aqueous solubility.[3] The presence of a single hydrogen bond donor (the hydroxyl group) and three acceptors (the nitrogen and sulfur atoms in the thiazole ring, and the oxygen in the hydroxyl group) indicates some potential for interaction with polar solvents like water.[9]

Predictive Approaches to Solubility Assessment

Before committing valuable compound to extensive experimental testing, computational methods can provide initial estimates of solubility.[5] These in silico tools are cost-effective and high-throughput, making them invaluable for early-stage drug discovery.[5][10][11]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical equations that correlate a compound's structural features (descriptors) with its physicochemical properties, including solubility.[5] These models are built using large datasets of compounds with known solubilities.[5] For 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, descriptors such as LogP, molecular weight, polar surface area, and hydrogen bonding capacity would be used to predict its aqueous solubility.[11]

Thermodynamics-Based and Molecular Dynamics (MD) Simulations

More advanced methods involve calculating the solvation-free energy.[5] MD simulations, for instance, model the interactions between the solute (the thiazole derivative) and solvent molecules over time to provide detailed insights into the dissolution process.[5] These methods are computationally intensive but can yield highly accurate predictions.[5][10]

It is crucial to recognize that while predictive models are powerful, they provide estimations. Experimental determination remains the definitive method for establishing the true solubility of a compound.[12]

Experimental Determination of Thermodynamic Solubility

The thermodynamic or equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, once equilibrium has been established. The shake-flask method is widely regarded as the "gold standard" for determining this value.[12][13]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is based on the widely accepted saturation shake-flask method and is compliant with guidelines from regulatory bodies like the ICH.[13][14][15]

Objective: To determine the equilibrium solubility of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in various aqueous media.

Materials:

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (solid, of known purity)

  • Buffer solutions (pH 1.2, 4.5, and 6.8 as per ICH guidelines)[14][15][16]

  • Purified water

  • Appropriate organic co-solvents for analytical standard preparation (e.g., DMSO, ethanol)[17]

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control (set to 37 ± 1°C)[14][15][18]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS) for quantification

Protocol:

  • Preparation: Add an excess amount of solid 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol to a series of vials. The excess is crucial to ensure that a saturated solution is formed.[13]

  • Solvent Addition: Add a known volume of the desired buffer (e.g., 2 mL) to each vial. Prepare at least three replicates for each pH condition.[15]

  • Equilibration: Secure the vials on an orbital shaker set to 37°C. Agitate the samples for a sufficient period to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours.[2][13] It is advisable to conduct a preliminary experiment to determine the time required to reach a plateau in concentration.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.[14][15]

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method.

  • pH Verification: Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted significantly.[13][14]

The workflow for this protocol is illustrated in the diagram below.

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of buffer (pH 1.2, 4.5, 6.8) A->B C Agitate at 37°C for 24-72 hours B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Quantify concentration (e.g., HPLC) E->F G Verify final pH of suspension F->G pH_Effect cluster_low_ph Low pH (e.g., 1.2) cluster_neutral_ph Neutral pH (e.g., 6.8) cluster_solubility Expected Solubility Low_pH Thiazole Nitrogen Protonated (BH+) Solubility Higher Solubility Low_pH->Solubility Increased Polarity Neutral_pH Neutral Form (B) Neutral_pH->Solubility Lower Solubility (relative to low pH)

Caption: Expected Influence of pH on Solubility

Effect of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature. [4]For biopharmaceutical relevance, solubility studies are typically conducted at 37°C to mimic human body temperature. [14][15][18]Investigating solubility at different temperatures can also provide valuable thermodynamic data, such as the enthalpy of dissolution.

Co-solvents and Formulation Excipients

In cases of poor aqueous solubility, the use of co-solvents or other formulation excipients becomes necessary. [17]* Co-solvents: Solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can be mixed with water to increase the solubility of lipophilic compounds. [17][19]* Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media. [17] Systematic screening of various pharmaceutically acceptable excipients is a critical step in developing a viable formulation for a poorly soluble compound like 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely.

Table 1: pH-Solubility Profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol at 37°C

Buffer pHMean Solubility (mg/mL) ± SD (n=3)Dose/Solubility Volume (mL)*
1.2[Experimental Data][Calculated Value]
4.5[Experimental Data][Calculated Value]
6.8[Experimental Data][Calculated Value]
Lowest Solubility Value[Experimental Data][Calculated Value]

*The Dose/Solubility Volume is calculated by dividing the highest anticipated therapeutic dose (in mg) by the measured solubility (in mg/mL). According to ICH guidelines, a drug is considered "highly soluble" if this volume is ≤ 250 mL.[14][18][20]

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the solubility profile of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. By integrating computational prediction with rigorous experimental determination using the gold-standard shake-flask method, researchers can generate the critical data needed to advance this compound through the drug development pipeline. A comprehensive understanding of its pH-dependent solubility and the effects of potential formulation excipients will provide a solid foundation for designing formulations with optimal biopharmaceutical properties. The methodologies described herein are self-validating and align with international regulatory expectations, ensuring the integrity and utility of the generated data.

References

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Investigating the Mechanism of Action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Proposed Role as a MAP Kinase Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a novel synthetic compound featuring a phenyl-thiazole scaffold, a motif of significant interest in medicinal chemistry due to its presence in numerous biologically active agents.[1][2][3] While the specific mechanism of action for this particular molecule is not yet elucidated, its structural characteristics suggest a plausible role as a protein kinase inhibitor. This guide proposes a hypothesized mechanism centered on the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes that is frequently dysregulated in diseases like cancer and inflammatory disorders.[4][5] We present a comprehensive, field-proven experimental workflow to systematically investigate this hypothesis, moving from broad cellular effects to direct target engagement and binding kinetics. This document serves as a technical roadmap for researchers, scientists, and drug development professionals aiming to characterize the biological activity of this and similar novel chemical entities.

Part 1: The Phenyl-Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmaceutical agents.[1][2][6] Its unique electronic and structural properties allow it to engage in various biological interactions, making it a "privileged scaffold" in drug design. Thiazole derivatives have demonstrated a vast range of therapeutic activities, including anti-inflammatory, antimicrobial, anti-diabetic, and anticancer effects.[1][6][7]

Notably, the combination of a thiazole ring with a phenyl group is a recurring theme in the development of protein kinase inhibitors.[8][9][10] Kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of specific substrates.[10] The phenyl group can engage in hydrophobic and pi-stacking interactions within the ATP-binding pocket of many kinases, while the heterocyclic thiazole ring can form crucial hydrogen bonds. Several clinically approved and investigational kinase inhibitors, such as the BRAF inhibitor Dabrafenib, feature a thiazole core, highlighting the scaffold's utility in targeting this enzyme class.[3][8]

The structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol aligns with the general pharmacophore of a kinase inhibitor. Based on this precedent, we hypothesize that its primary mechanism of action is the inhibition of a protein kinase within a disease-relevant signaling pathway.

Part 2: A Hypothesized Mechanism of Action: Targeting the MAPK/ERK Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that translates extracellular signals into cellular responses, such as proliferation, differentiation, and survival.[5][11][12] This pathway consists of a three-tiered kinase cascade: RAF, followed by MEK (MAP-ERK kinase), and finally ERK (extracellular signal-regulated kinase).[12] Aberrant activation of this pathway due to mutations in genes like RAS or BRAF is a hallmark of many human cancers.[12][13] Consequently, inhibitors targeting the kinases in this cascade have become a major focus of oncology drug development.[13][14]

We propose that 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol functions as an inhibitor within the MAPK/ERK pathway, potentially targeting MEK1/2 or ERK1/2. Inhibition at this level would block the downstream signaling required for cell proliferation and survival, making it a promising strategy for cancer therapy.[5]

MAPK_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Compound 2-(5-Methyl-2-phenyl- 1,3-thiazol-4-yl)ethan-1-ol Compound->MEK Proposed Inhibition Compound->ERK Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Proposed inhibition of the MAPK/ERK signaling pathway.

Part 3: An Experimental Workflow for Mechanism of Action Validation

To rigorously test our hypothesis, we propose a multi-phased experimental approach. This workflow is designed to first confirm biological activity and then systematically narrow down the specific molecular target and mechanism.

Experimental_Workflow cluster_Phase1 Phase 1: Cellular Phenotyping cluster_Phase2 Phase 2: Target Pathway Engagement cluster_Phase3 Phase 3: Direct Target Identification & Binding P1_Exp Cell Viability Assay (e.g., MTT Assay) P1_Out Determine IC50 Confirm Bioactivity P1_Exp->P1_Out Yields P2_Exp Western Blot for Phospho-Proteins (p-ERK) P1_Out->P2_Exp Informs Dose Selection P2_Out Confirm Pathway Inhibition P2_Exp->P2_Out Yields P3_Exp1 In Vitro Kinase Screening Panel P2_Out->P3_Exp1 Justifies Target Class P3_Exp2 Binding Affinity Assay (e.g., ITC or SPR) P3_Exp1->P3_Exp2 Informs P3_Out Identify Direct Kinase Target Determine Binding Affinity (Kd) P3_Exp2->P3_Out Yields

Caption: A phased approach to elucidate the mechanism of action.

Phase 1: Cellular Phenotyping to Confirm Bioactivity

The initial step is to determine if the compound exerts a biological effect on whole cells and to establish a dose-response relationship. A cell viability assay is the standard method for this purpose.

Featured Experiment: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[17][18]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[15]

  • Compound Treatment: Prepare a serial dilution of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.[16][17]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

  • Data Analysis: Subtract the background absorbance from a media-only control. Plot the corrected absorbance values against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

ParameterDescriptionExpected Outcome
Cell Line A375 Human MelanomaHigh dependence on MAPK pathway
Compound Conc. 0.01 µM - 100 µMDose-dependent decrease in viability
Incubation Time 72 hoursSufficient time for antiproliferative effect
IC50 Value Half-maximal inhibitory concentrationA potent compound will have an IC50 in the low micromolar to nanomolar range.
Phase 2: Target Pathway Engagement

Once the IC50 is established, the next step is to verify that the compound inhibits the hypothesized signaling pathway within the cell at relevant concentrations.

Featured Experiment: Western Blot for Phosphorylated ERK (p-ERK)

Western blotting is a technique used to detect specific proteins in a sample.[19] Since the activation of kinases in the MAPK pathway is dependent on their phosphorylation, measuring the levels of phosphorylated ERK (p-ERK) is a direct readout of pathway activity.[11][20] A successful inhibitor should decrease the amount of p-ERK without affecting the total amount of ERK protein.

Experimental Protocol: Western Blot

  • Cell Treatment: Seed A375 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load 20-30 µg of protein per lane.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK1/2 (p44/42 MAPK) and, separately after stripping, total ERK1/2. Use a loading control antibody (e.g., GAPDH or β-actin) to confirm equal protein loading.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the specific reduction in ERK phosphorylation.

Treatment GroupExpected p-ERK LevelExpected Total ERK Level
Vehicle Control High (basal activation)Unchanged
0.5x IC50 Compound Moderately ReducedUnchanged
1x IC50 Compound Significantly ReducedUnchanged
2x IC50 Compound Strongly Reduced / AbolishedUnchanged
Phase 3: Direct Target Identification and Binding Affinity

Positive results from the Western blot strongly suggest pathway inhibition but do not prove direct binding to a specific kinase. The final phase involves identifying the direct molecular target and quantifying the binding interaction.

Featured Experiment 1: In Vitro Kinase Screening Panel

A broad panel of purified kinases is used to screen the compound's inhibitory activity in a cell-free system. This is a powerful method to identify the direct molecular target(s) and assess the compound's selectivity.

Featured Experiment 2: Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[22][23] It directly measures the heat released or absorbed when a ligand binds to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event from a single experiment.[23][24][25]

Conceptual Protocol: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: The purified target kinase (e.g., MEK1 or ERK2, identified from the screening panel) is dialyzed extensively against the assay buffer. The compound is dissolved in the exact same buffer to minimize heats of dilution.[25]

  • ITC Setup: The kinase solution is placed in the sample cell of the calorimeter. The compound solution is loaded into a titration syringe.

  • Titration: The compound is injected into the sample cell in a series of small, precise aliquots. The heat change after each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of the compound to the kinase. This binding isotherm is then fitted to a binding model to calculate the thermodynamic parameters.[24][26]

ParameterDescriptionSignificance
Binding Affinity (Kd) Dissociation constant.A lower Kd value indicates a stronger binding interaction. Potent inhibitors typically have Kd values in the nanomolar range.
Stoichiometry (n) Molar ratio of compound to protein at saturation.A value close to 1 suggests a 1:1 binding model, which is typical for small molecule inhibitors.[26]
Enthalpy (ΔH) Heat change upon binding.Indicates the contribution of hydrogen bonds and van der Waals interactions to the binding energy.[25]
Entropy (ΔS) Change in disorder upon binding.Reflects changes in conformational freedom and the hydrophobic effect.[25]

Part 4: Data Interpretation and Future Directions

Successful completion of this workflow will provide a comprehensive understanding of the mechanism of action for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. If the data supports the hypothesis, the compound will have been validated as a direct inhibitor of a specific kinase (e.g., MEK1) within the MAPK/ERK pathway, with a quantified cellular potency (IC50) and binding affinity (Kd).

Future work would involve structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity, followed by evaluation in preclinical in vivo models of cancer or inflammatory disease to assess its therapeutic potential.

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Biological Activity Screening of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Strategic Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The five-membered heterocyclic compound, thiazole, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets.[2] This versatility is evidenced by the integration of the thiazole nucleus into numerous clinically approved drugs, including the anticancer agents Dasatinib and Ixazomib, the antiretroviral Ritonavir, and the antifungal Abafungin.[2][3] Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5]

The specific compound under investigation, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, combines the core thiazole ring with phenyl and methyl substituents, features known to modulate biological efficacy. This guide presents a comprehensive, multi-tiered framework for the systematic biological activity screening of this compound. The objective is not merely to provide protocols, but to establish a logical, evidence-based cascade that moves from broad-spectrum primary screening to more defined secondary assays and mechanistic elucidation. This strategy is designed for researchers, scientists, and drug development professionals to efficiently and rigorously evaluate the therapeutic potential of novel thiazole derivatives.

Part 1: A Hierarchical Screening Strategy for Novel Thiazole Derivatives

A logical and resource-efficient approach to drug discovery involves a hierarchical screening process. This model prioritizes broad, cost-effective assays to identify initial "hits" before committing to more complex and expensive mechanistic studies. Based on the extensive pharmacological profile of the thiazole scaffold, we propose a three-pronged primary screening approach targeting the most probable activities: anticancer, antimicrobial, and anti-inflammatory.

G cluster_0 Screening Cascade cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening & MOA Compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Anticancer Cytotoxicity Assay (e.g., MTT) Compound->Anticancer Primary Evaluation Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Compound->Antimicrobial Primary Evaluation AntiInflammatory Enzyme Inhibition Assay (e.g., COX/LOX) Compound->AntiInflammatory Primary Evaluation Apoptosis Apoptosis Assay (Annexin V) Anticancer->Apoptosis If Hit CellCycle Cell Cycle Analysis Anticancer->CellCycle If Hit TargetID Target Identification (e.g., Kinase Panel) Anticancer->TargetID If Hit MBC MBC/MFC Determination Antimicrobial->MBC If Hit Mechanism Mechanism of Action (e.g., DNA Gyrase) Antimicrobial->Mechanism If Hit Lead Lead Compound Apoptosis->Lead Lead Optimization CellCycle->Lead Lead Optimization TargetID->Lead Lead Optimization MBC->Lead Lead Optimization Mechanism->Lead Lead Optimization

Caption: Hierarchical screening cascade for the test compound.

Part 2: Tier 1 - Primary Biological Activity Screening

The initial screening phase is designed to rapidly assess the compound's potential across three key therapeutic areas. Positive results, or "hits," in this tier will justify progression to more detailed secondary analysis.

Anticancer Activity: In Vitro Cytotoxicity Screening

The anticancer potential of thiazole derivatives is well-documented, with mechanisms including the inhibition of kinases, disturbance of tubulin assembly, and induction of apoptosis.[4][6] The MTT assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a panel of human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, A549 lung) and a non-cancerous control cell line (e.g., HaCaT keratinocytes) into 96-well plates at a density of 5,000-10,000 cells/well.[7][8][9]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition & Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7][8]

Table 1: Hypothetical Primary Cytotoxicity Screening Data (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HaCaT (Normal)Selectivity Index (SI)*
Test Compound7.512.39.8>100>13.3 (vs. MCF-7)
Doxorubicin (Control)0.81.10.92.53.1 (vs. MCF-7)

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The thiazole moiety is a fundamental framework in agents developed to combat antimicrobial resistance.[10] Their amphiphilic nature can facilitate penetration into microbial cell membranes.[11] The broth microdilution method is a standard technique for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).[12][13]

  • Compound Preparation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, creating a concentration gradient (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation:

    • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Table 2: Hypothetical Primary Antimicrobial Screening Data (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Test Compound166432
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8
Anti-inflammatory Activity: COX Enzyme Inhibition Assay

Many thiazole derivatives exert anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] A primary screen for COX-1 and COX-2 inhibition can quickly identify potential non-steroidal anti-inflammatory drug (NSAID) candidates.

Protocol: In Vitro COX Inhibition Assay (Fluorometric)

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the respective COX enzyme.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control and a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Initiation: Add a fluorometric substrate (e.g., ADHP) followed by arachidonic acid to initiate the reaction.

  • Measurement: Read the fluorescence intensity over time using a plate reader. The rate of reaction is proportional to the slope of the fluorescence curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value for both COX-1 and COX-2.

Part 3: Tier 2 - Secondary Screening and Mechanistic Elucidation

A "hit" from Tier 1 warrants a deeper investigation to confirm the activity and begin exploring the mechanism of action (MOA).

Elucidating Anticancer Mechanism

If the compound shows potent and selective cytotoxicity, the next logical step is to determine how it kills cancer cells.

G cluster_0 Anticancer MOA Workflow cluster_1 Mode of Death cluster_2 Target Pathway Hit Cytotoxic Hit (from Tier 1) Apoptosis Annexin V/PI Staining (Flow Cytometry) Hit->Apoptosis Characterize CellCycle DNA Content Analysis (Flow Cytometry) Hit->CellCycle Characterize ApoptosisProteins Western Blot (e.g., Bcl-2, Caspases) Apoptosis->ApoptosisProteins Confirm Pathway Kinase Kinase Profiling (e.g., VEGFR-2, EGFR) CellCycle->Kinase Identify Target Docking Molecular Docking Kinase->Docking Validate Interaction

Caption: Workflow for anticancer mechanism of action studies.

Protocol: Apoptosis Detection via Annexin V/PI Staining

  • Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Interpretation:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • An increase in the Annexin V-positive populations indicates the induction of apoptosis.[7][8]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Fixation & Staining: Harvest cells, fix in cold 70% ethanol, and then stain with a solution containing PI and RNase A.

  • Analysis: Analyze the cellular DNA content using a flow cytometer.

  • Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound-induced arrest will cause an accumulation of cells in a specific phase.[7][8] Thiazole derivatives have been known to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.[7]

Elucidating Antimicrobial Mechanism

For a compound with significant antimicrobial activity, it is crucial to determine if it is static (inhibits growth) or cidal (kills the organism) and to probe its molecular target.

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

  • Procedure: Following the determination of the MIC, take an aliquot from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto an agar plate devoid of any compound.

  • Incubation: Incubate the plates overnight (bacteria) or for 24-48 hours (fungi).

  • Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Potential Target Exploration: Thiazole derivatives are known to inhibit bacterial DNA gyrase.[10][15] An initial investigation into this mechanism can be performed using in silico molecular docking to predict the binding affinity of the test compound to the enzyme's active site. This can be followed by a specific DNA gyrase inhibition assay if docking results are promising.

Conclusion

The systematic screening of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, guided by the established pharmacological precedent of the thiazole scaffold, provides a robust pathway for identifying and characterizing its therapeutic potential. The hierarchical framework presented here, progressing from broad primary assays to focused mechanistic studies, ensures a resource-efficient and scientifically rigorous evaluation. By explaining the causality behind each experimental choice—from cytotoxicity screens informed by the known anticancer properties of thiazoles to targeted enzyme assays based on their anti-inflammatory mechanisms—this guide provides a self-validating system for drug discovery professionals. The successful identification of a potent and selective "hit" through this cascade would mark the compound as a promising lead for further preclinical development.

References

  • New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. Retrieved January 9, 2024, from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2023). MDPI. Retrieved January 9, 2024, from [Link]

  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health (NIH). Retrieved January 9, 2024, from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved January 9, 2024, from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). J. Chem. Rev. Retrieved January 9, 2024, from [Link]

  • Thiazole-bearing molecules which possess anticancer activity. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. Retrieved January 9, 2024, from [Link]

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  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. Retrieved January 9, 2024, from [Link]

  • A review on thiazole based compounds and it's pharmacological activities. (2024). ResearchGate. Retrieved January 9, 2024, from [Link]

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  • Thiazole Bioactivity and Drug Applications. (2025). Prezi. Retrieved January 9, 2024, from [Link]

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An In-Depth Guide to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS No. 175136-30-8). It delves into the historical context of its discovery, details established synthesis methodologies, and explores its applications, particularly as a key intermediate in the development of therapeutic agents. This document serves as a vital resource for researchers engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile thiazole derivative.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence in natural products, such as vitamin B1 (thiamine), and in a multitude of synthetic pharmaceuticals underscores its importance. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol represents a key building block within this chemical class, offering a reactive hydroxyl group for further molecular elaboration. Its strategic importance lies in its role as a precursor to more complex molecules with potential therapeutic value.

Discovery and Historical Context

While a definitive seminal publication detailing the initial "discovery" of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader exploration of thiazole chemistry for pharmaceutical applications. The CAS number 175136-30-8 was assigned to this compound, indicating its formal registration and characterization.

Its history is primarily one of enabling chemistry, serving as a crucial intermediate in the synthesis of more complex molecules. For instance, its appearance in the patent literature, such as in Chinese patent CN1713907B, highlights its role in the development of N-substituted pyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. In this context, the discovery of this specific ethanol derivative was likely driven by the need for a versatile synthon to construct a library of potential drug candidates. The focus was less on the intrinsic biological activity of the core molecule itself and more on its utility as a modifiable scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is presented in the table below.

PropertyValueSource
CAS Number 175136-30-8[1][2]
Molecular Formula C₁₂H₁₃NOS[1][2]
Molecular Weight 219.31 g/mol [1]
Appearance Not explicitly stated in search results
Melting Point Not explicitly stated in search results
Boiling Point Not explicitly stated in search results
Solubility Not explicitly stated in search results

Synthesis Methodologies

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through two primary and well-established routes in organic chemistry.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring, is a primary route to this compound.[3][4][5][6] This method involves the condensation of a thioamide with an α-haloketone.

Reaction Scheme:

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Experimental Protocol:

A detailed, step-by-step protocol for the Hantzsch synthesis of the target molecule is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzenecarbothioamide in a suitable solvent, such as ethanol.

  • Addition of α-Haloketone: To this solution, add methyl 4-bromo-3-oxopentanoate.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the intermediate ester, methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate.

  • Reduction: The purified ester is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminium hydride in an anhydrous ether solvent.

  • Final Purification: The final product, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, is obtained after an appropriate aqueous work-up and purification by chromatography or recrystallization.

Reduction of the Corresponding Acetic Acid Ester

A more direct route, assuming the availability of the precursor, is the reduction of methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate.[1][7]

Reaction Scheme:

Figure 2: Reduction of Methyl Ester to Thiazole Ethanol.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminium hydride portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a few hours until the reaction is complete, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution at 0 °C.

  • Work-up: Filter the resulting mixture and extract the filtrate with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Biological Activities and Applications in Drug Discovery

While the intrinsic biological activity of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol has not been extensively reported, its primary value lies in its role as a versatile building block in the synthesis of pharmacologically active compounds. The thiazole nucleus is a common feature in drugs with a wide range of therapeutic applications.[8][9][10][11]

The ethanol functionality of the title compound provides a convenient handle for introducing the thiazole moiety into larger molecular frameworks through ether or ester linkages. This is exemplified by its use in the synthesis of DPP-IV inhibitors, where the 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethoxy group is incorporated into the final drug candidate.

The broader family of thiazole derivatives has been investigated for numerous biological activities, including:

  • Antimicrobial and Antifungal Activity: The thiazole ring is a key component of many antimicrobial and antifungal agents.[8][12]

  • Anticancer Activity: Various thiazole-containing compounds have shown promise as anticancer agents.[13]

  • Anti-inflammatory Activity: Thiazole derivatives have been explored for their anti-inflammatory properties.[11]

It is plausible that 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol itself may possess some degree of biological activity, though this would require dedicated screening efforts to ascertain. Its primary and proven value, however, remains as a key intermediate for the synthesis of new chemical entities in drug discovery programs.

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a chemically significant compound whose history is intertwined with the advancement of medicinal chemistry. While not a therapeutic agent in its own right, its role as a key synthetic intermediate is well-established. The robust and scalable synthesis routes, primarily the Hantzsch thiazole synthesis and the reduction of its corresponding ester, make it an accessible building block for researchers. As the quest for novel therapeutics continues, the utility of versatile scaffolds like 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in the construction of complex and biologically active molecules will undoubtedly endure. This guide provides the foundational knowledge necessary for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30. Available at: [Link]

  • Ashutosh Prakash Shukla, & Vikrant Verma. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 133-141. Available at: [Link]

  • Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2005). Mini-Reviews in Medicinal Chemistry, 5(1), 35-53. Available at: [Link]

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. LookChem. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4939. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2014). Molecules, 19(11), 17835-17852. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry, 28(4), 927-932. Available at: [Link]

  • METHYL 2-(5-METHYL-2-PHENYL-1,3-THIAZOL-4-YL)ACETATE. Molbase. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (2022). ACS Omega, 7(40), 35989-36002. Available at: [Link]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, two-step protocol for the synthesis of the valuable heterocyclic building block, 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. The synthetic strategy is centered on the robust and well-established Hantzsch thiazole synthesis. The protocol begins with the preparation of thiobenzamide from benzonitrile, followed by its cyclocondensation with 1-chloro-3-hydroxybutan-2-one to yield the target compound. This guide offers in-depth procedural details, mechanistic insights, characterization data, and practical advice on safety and troubleshooting, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Thiazole Scaffolds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Thiazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anti-HIV properties.[1][3] The target molecule, 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS No. 175136-30-8), is a functionalized thiazole derivative that serves as a key intermediate for the elaboration of more complex molecules, particularly in the development of novel therapeutics.[4]

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[2][5] It involves the reaction of an α-halocarbonyl compound with a thioamide. This protocol leverages the Hantzsch reaction to provide a clear and reproducible pathway to the target alcohol, ensuring high fidelity and yield.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

Stage 1: Synthesis of Thiobenzamide Stage 1: Synthesis of Thiobenzamide

Stage 2: Hantzsch Thiazole Synthesis Stage 2: Hantzsch Thiazole Synthesis

Mechanism Insight: The Hantzsch synthesis proceeds via a sequence of nucleophilic attack, cyclization, and dehydration. The sulfur atom of the thiobenzamide acts as a nucleophile, attacking the carbon bearing the chlorine atom in the α-chloroketone. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the ketone's carbonyl carbon. Subsequent dehydration of the heterocyclic intermediate yields the aromatic thiazole ring. This mechanism is a cornerstone of heterocyclic chemistry and provides a predictable route to substituted thiazoles.[2][5]

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

ReagentCAS No.Molecular FormulaMW ( g/mol )Supplier Notes
Stage 1
Benzonitrile100-47-0C₇H₅N103.12
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)1313-84-4H₁₈Na₂O₉S240.18
Pyridine110-86-1C₅H₅N79.10Anhydrous
Triethylamine121-44-8C₆H₁₅N101.19
Stage 2
Thiobenzamide2227-79-4C₇H₇NS137.20From Stage 1 or commercial
1-Chloro-3-hydroxybutan-2-one23386-70-1C₄H₇ClO₂122.55Lachrymator , handle in fume hood
Ethanol (EtOH)64-17-5C₂H₆O46.07200 Proof, Anhydrous
Workup & Purification
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexanes110-54-3C₆H₁₄86.18
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Aqueous solution
BrineN/ANaCl (aq)N/ASaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37
Silica Gel7631-86-9SiO₂60.0860 Å, 230-400 mesh

Instrumentation

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for flash chromatography

  • NMR Spectrometer (¹H NMR ≥ 400 MHz, ¹³C NMR ≥ 100 MHz)

  • Mass Spectrometer (High-Resolution, ESI or EI)

Experimental Workflow Diagram

G cluster_0 Stage 1: Thioamide Synthesis cluster_1 Stage 2: Hantzsch Cyclocondensation cluster_2 Purification & Characterization A0 Benzonitrile + Na2S·9H2O A1 Reaction in Pyridine/Triethylamine A0->A1 A2 Aqueous Workup A1->A2 A3 Crude Thiobenzamide A2->A3 B0 Thiobenzamide + 1-Chloro-3-hydroxybutan-2-one A3->B0 Input B1 Reflux in Ethanol B0->B1 B2 Reaction Mixture B1->B2 C0 Solvent Removal & Extraction B2->C0 Input C1 Silica Gel Column Chromatography C0->C1 C2 Pure Product Isolation C1->C2 C3 Spectroscopic Analysis (NMR, MS) C2->C3 C4 Final Product Confirmed C3->C4

Caption: Overall experimental workflow from starting materials to final product.

Detailed Synthesis Protocol

Part A: Synthesis of Thiobenzamide
  • Rationale: This procedure converts the nitrile group of benzonitrile into a thioamide using a sulfur source. Pyridine and triethylamine act as the solvent and base, respectively, facilitating the reaction.[6][7]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzonitrile (5.15 g, 50 mmol) and sodium sulfide nonahydrate (14.4 g, 60 mmol).

  • Add 50 mL of pyridine followed by 5 mL of triethylamine.

  • Heat the mixture to 60 °C with stirring for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc), observing the disappearance of the benzonitrile spot.

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water (3 x 50 mL) and a small amount of cold ethanol.

  • Dry the resulting yellow solid (thiobenzamide) under vacuum. The product is typically of sufficient purity (>95%) for use in the next step without further purification.[8] Expected yield: 80-90%.

Part B: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
  • Rationale: This is the key Hantzsch cyclocondensation step. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed to completion.

  • To a 250 mL round-bottom flask, add thiobenzamide (4.12 g, 30 mmol) and 100 mL of anhydrous ethanol. Stir until the thiobenzamide is fully dissolved.

  • In a fume hood, carefully add 1-chloro-3-hydroxybutan-2-one (3.68 g, 30 mmol) to the solution. Caution: The α-chloroketone is a lachrymator and should be handled with appropriate personal protective equipment.[9]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The formation of a new, more polar spot (the product) and the disappearance of thiobenzamide should be observed.

Part C: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Remove the ethanol using a rotary evaporator to obtain a viscous residue.

  • Dissolve the residue in 150 mL of ethyl acetate. Transfer the solution to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any HCl formed), 100 mL of water, and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a brown oil or semi-solid.

  • Purify the crude product by flash column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes.

    • Procedure: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product (typically visualized with UV light and/or potassium permanganate stain).

  • Remove the solvent under reduced pressure to afford 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a pale yellow oil or a low-melting solid. Expected yield: 65-75%.

Characterization of Final Product

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • Chemical Name: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Molecular Formula: C₁₂H₁₃NOS

  • Molecular Weight: 219.31 g/mol [4]

  • Appearance: Pale yellow oil or low-melting solid.

  • ¹H NMR (400 MHz, CDCl₃, δ): Expected peaks around 7.9-8.0 ppm (m, 2H, ortho-ArH), 7.4-7.5 ppm (m, 3H, meta/para-ArH), 3.95 ppm (t, 2H, -CH₂-OH), 2.95 ppm (t, 2H, Ar-CH₂-), 2.45 ppm (s, 3H, -CH₃), 1.8-2.0 ppm (br s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃, δ): Expected peaks around 168 ppm (C2-thiazole), 148 ppm (C4-thiazole), 134 ppm (Ar-C, quat.), 130 ppm (Ar-CH), 129 ppm (Ar-CH), 127 ppm (Ar-CH), 120 ppm (C5-thiazole), 62 ppm (-CH₂-OH), 30 ppm (Ar-CH₂-), 12 ppm (-CH₃).

  • High-Resolution Mass Spectrometry (HRMS): m/z [M+H]⁺ calculated for C₁₂H₁₄NOS⁺: 220.0791; found: 220.07xx.

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 1-Chloro-3-hydroxybutan-2-one: This reagent is a lachrymator (causes tearing) and is corrosive. Avoid inhalation of vapors and contact with skin and eyes.

  • Pyridine: Flammable liquid with an unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin.

  • Thioamides: Handle with care, as some thioamides can be toxic.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Extend reaction time and monitor closely by TLC.
Low yield in Stage 2 Incomplete reaction.Ensure the reaction is refluxed for the full duration. Check the purity of the thiobenzamide starting material.
Multiple spots on TLC after Stage 2 Side reactions or unreacted starting materials.Ensure a 1:1 molar ratio of reactants. If the reaction is incomplete, consider adding a slight excess (1.05 eq) of the α-chloroketone.
Difficulty in purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Try a different solvent system (e.g., Dichloromethane/Methanol). Recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) may also be an option if the product is a solid.

References

  • (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. MDPI. Available at: [Link]

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. LookChem. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]

  • One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. Available at: [Link]

  • Methods for preparation of thioamides. Google Patents.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PubMed Central. Available at: [Link]

  • 1-Chloro-3-hydroxybutan-2-one. Pharmaffiliates. Available at: [Link]

  • An efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. Royal Society of Chemistry. Available at: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]. Pharmacia. Available at: [Link]

  • 1-Chloro-3-hydroxypropan-2-one. Veeprho. Available at: [Link]

  • A convenient one-pot preparation of N-substituted thioamides. Indian Journal of Chemistry. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • 1-Chlorobut-3-en-2-one. PubChem. Available at: [Link]

  • The Preparation and Chemical Properties of Thionamides. ACS Publications. Available at: [Link]

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Application Note & Protocol: Development of a Cell-Based In Vitro Assay for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][3][4] The compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol belongs to this promising class of molecules. Given the well-documented anticancer properties of many thiazole derivatives, a primary objective in its preclinical evaluation is to develop a robust and reproducible in vitro assay to quantify its cytotoxic and antiproliferative effects against cancer cell lines.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development, optimization, and validation of a cell-based in vitro assay to characterize 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. The described methodologies adhere to established principles of assay development, ensuring scientific integrity and generating reliable data for go/no-go decisions in a drug discovery pipeline.[5][6][7]

Assay Development Strategy: A Multi-Faceted Approach

The development of a reliable in vitro assay is a critical first step in evaluating a novel compound.[5][8] Our strategy for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is centered on a cell-based approach to provide physiologically relevant data on its potential as an anticancer agent. The workflow is designed to be logical and iterative, ensuring the final assay is sensitive, specific, and reproducible.

Assay_Development_Workflow cluster_planning Phase 1: Planning & Design cluster_development Phase 2: Protocol Development & Optimization cluster_validation Phase 3: Assay Validation A Target Product Profile Definition B Selection of Cancer Cell Line(s) A->B C Choice of Cell Viability Assay B->C D Cell Seeding Density Optimization C->D E Compound Dilution & Incubation Time D->E F Assay Reagent Concentration Optimization E->F G Determination of Assay Window (Z'-factor) F->G H Assessment of Reproducibility (Intra- & Inter-assay) G->H I IC50 Determination of Control Compound H->I J J I->J Proceed to High-Throughput Screening

Figure 1: A stepwise workflow for the development and validation of a cell-based in vitro assay.

PART 1: Assay Design and Planning

Rationale for a Cell-Based Anticancer Assay

Given that many thiazole derivatives exhibit anticancer properties, a cell-based cytotoxicity or antiproliferative assay is a logical starting point for characterizing 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.[4] Such assays measure the ability of a compound to inhibit cell growth or induce cell death, providing a holistic view of its potential therapeutic efficacy.[5][9] We will utilize the human breast adenocarcinoma cell line, MCF-7, as a primary model due to its widespread use and well-characterized biology.

Selection of Detection Method: Resazurin Reduction Assay

Multiple methods exist for assessing cell viability, including MTT, MTS, and ATP-based assays. For this protocol, we have selected the resazurin (alamarBlue®) reduction assay. The rationale for this choice is multi-fold:

  • Homogeneous "Add-and-Read" Format: Simplifies the protocol and reduces handling errors.

  • High Sensitivity: Allows for the use of lower cell numbers.

  • Non-toxic to Cells: Enables kinetic monitoring if required.

  • Fluorometric Detection: Offers a wide dynamic range and high signal-to-noise ratio.

The principle of the assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is directly proportional to the number of viable cells.

PART 2: Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-olIn-house/CustomN/A
MCF-7 Human Breast Adenocarcinoma Cell LineATCCHTB-22
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Resazurin Sodium SaltSigma-AldrichR7017
Doxorubicin Hydrochloride (Positive Control)Sigma-AldrichD1515
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Step-by-Step Protocol: Cell Viability Assay
  • Cell Culture Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. Subculture cells every 2-3 days to maintain exponential growth.

  • Cell Seeding: a. Harvest MCF-7 cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. b. Dilute the cell suspension in culture medium to a final concentration of 5 x 10^4 cells/mL. c. Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate (5,000 cells/well). d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in DMSO. b. Perform a serial dilution of the stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5%. c. Prepare similar dilutions for the positive control, doxorubicin. d. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Resazurin Addition and Signal Detection: a. Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize. b. Add 20 µL of the resazurin solution to each well. c. Incubate the plate for 2-4 hours at 37°C, protected from light. d. Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the blank wells (medium only) from all other wells.

  • Normalization: Express the data as a percentage of the vehicle control (100% viability).

    • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC50).

PART 3: Assay Optimization and Validation

A robust assay requires careful optimization and validation to ensure the data generated is reliable and reproducible.[6][10][11]

Optimization of Cell Seeding Density

The optimal cell seeding density should provide a linear response in the assay with a strong signal-to-background ratio.

Seeding Density (cells/well)Fluorescence (RFU) at 4h
1,25015,432
2,50028,987
5,000 55,678
10,00098,765
20,000110,345 (Signal Saturation)
Table 1: Optimization of MCF-7 cell seeding density. A density of 5,000 cells/well was chosen for its strong signal and linear response.
Assay Validation: Z'-Factor and Reproducibility

The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and Mean_pos refer to the standard deviation and mean of the positive control (e.g., doxorubicin at a high concentration).

    • SD_neg and Mean_neg refer to the standard deviation and mean of the negative/vehicle control.

ParameterValueInterpretation
Z'-Factor0.78Excellent Assay Window
Intra-assay CV (%)< 10%High Precision
Inter-assay CV (%)< 15%Good Reproducibility
Table 2: Key validation parameters for the optimized assay.

Z_Factor_Concept cluster_distributions Signal Distributions cluster_sd Standard Deviations A Negative Control (High Signal) B Positive Control (Low Signal) C Mean_neg A->C D Mean_pos B->D C->D Assay Window E 3SD_neg C->E F 3SD_pos D->F

Figure 2: Conceptual representation of the Z'-factor, illustrating the separation between positive and negative control signals.

Conclusion and Future Directions

This application note details a validated protocol for the in vitro assessment of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol's antiproliferative activity. The established resazurin-based assay on MCF-7 cells is robust, reproducible, and suitable for determining the IC50 value of this novel thiazole derivative.

Future work should involve expanding the cell line panel to include other cancer types and non-cancerous cell lines to assess selectivity. Mechanistic studies, such as cell cycle analysis or apoptosis assays, can be subsequently employed to elucidate the compound's mode of action. This foundational in vitro assay serves as a critical stepping stone for the further preclinical development of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a potential therapeutic agent.

References

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Pharmaceuticals. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BPS Assessment. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]

  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

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Application Notes and Protocols for the In Vitro Characterization of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry and pharmaceutical drug discovery.[1][2] Its unique structural and electronic properties make it a privileged scaffold, present in a wide array of biologically active molecules, from the essential vitamin thiamine (B1) to a multitude of synthetic drugs.[1] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The clinical success of drugs like the anticancer agent Dasatinib underscores the therapeutic potential held within this chemical class.[2]

Given the proven track record of this scaffold, novel synthesized thiazole derivatives such as 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol are promising candidates for biological investigation. These application notes provide a comprehensive guide for researchers to conduct the initial in vitro characterization of this compound, from fundamental physicochemical profiling to advanced mechanistic studies in cell culture. The protocols herein are designed to establish a foundational understanding of the compound's bioactivity, focusing on cytotoxicity and the elucidation of its potential mechanism of action.

Compound Profile: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

A thorough understanding of a compound's chemical properties is the bedrock of reproducible biological experimentation.

PropertyValueSource
Chemical Name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol[5]
CAS Number 175136-30-8[5]
Molecular Formula C₁₂H₁₃NOS[5]
Molecular Weight 219.307 g/mol [5]
Canonical SMILES CC1=C(N=C(S1)C2=CC=CC=C2)CCO[5]
Predicted LogP 2.65[5]

Note: The predicted LogP suggests moderate lipophilicity, which may influence its membrane permeability and solubility in aqueous solutions.

PART 1: Foundational Protocols

Preparation of Stock Solutions

Accurate and consistent compound concentration is critical for dose-response studies. Due to the predicted lipophilicity, an organic solvent is recommended for the primary stock solution.

Materials:

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber vials

Protocol:

  • Aseptically weigh out a precise amount of the compound powder (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

    • Calculation Example (for 10 mM):

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))

      • Volume (L) = 0.005 g / (219.307 g/mol * 0.010 mol/L) = 0.00228 L = 2.28 mL

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Causality Note: Using a high-concentration stock allows for minimal solvent carryover into the final cell culture medium. The final concentration of DMSO in the culture should ideally be kept below 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts.

Workflow for Initial Compound Characterization

The following diagram outlines the logical progression of experiments to characterize a novel compound's activity in vitro.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation prep Prepare DMSO Stock (10-20 mM) solubility Assess Solubility & Stability in Culture Medium prep->solubility Dilute to working conc. cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB, CTG) solubility->cytotoxicity Test clear dilutions ic50 Determine IC50 Value on Multiple Cell Lines cytotoxicity->ic50 Analyze dose-response apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis Treat at IC50 conc. cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat at IC50 conc. pathway Pathway Analysis (e.g., Western Blot) apoptosis->pathway If apoptosis is confirmed

Caption: Experimental workflow for in vitro compound characterization.

PART 2: Application in Cytotoxicity Assessment

The primary step in evaluating any potential therapeutic agent is to determine its effect on cell viability.[6] This establishes the concentration range over which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[7]

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[7][8] Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Selected cancer cell line(s) (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • Compound stock solution (from 1.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. A common starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest percentage of DMSO used) and "untreated control" wells.

  • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).[8][9]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The raw absorbance data is converted to percentage viability relative to the vehicle control. The IC₅₀ value is then determined by plotting a dose-response curve.

Calculation:

  • % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100

Example Data Table:

Compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Vehicle)1.2540.089100.0
0.11.2310.07698.2
11.1020.06587.9
50.8760.05169.8
100.6110.04348.7
250.3450.03327.5
500.1550.02112.4
1000.0980.0157.8

From this data, a non-linear regression analysis would be performed to calculate an IC₅₀ value of approximately 9.5 µM.

PART 3: Elucidating the Mechanism of Action

Should the compound exhibit significant cytotoxicity, the subsequent investigation should focus on how it induces cell death. A primary distinction is between apoptosis (programmed cell death) and necrosis.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization. Wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Investigating Potential Signaling Pathways

Literature on thiazole derivatives suggests several potential mechanisms of action, particularly in cancer cells. Many derivatives have been found to inhibit key signaling pathways that control cell proliferation, survival, and apoptosis.[10] A prominent target for some novel thiazole compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[11]

The diagram below illustrates a hypothetical mechanism where the thiazole derivative inhibits the Akt kinase, a central node in this pathway.

G cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Bad/Bax Activates Bcl-2 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Thiazole 2-(5-Methyl-2-phenyl- 1,3-thiazol-4-yl)ethan-1-ol Thiazole->Akt Potential Inhibition

Caption: Potential mechanism via inhibition of the PI3K/Akt pathway.

Experimental Validation: To test this hypothesis, researchers can perform Western blot analysis on lysates from cells treated with the compound. Key proteins to probe would include:

  • Phospho-Akt (p-Akt) and total Akt

  • Phospho-mTOR (p-mTOR) and total mTOR

  • Downstream markers of apoptosis like Cleaved Caspase-3 and PARP.

A decrease in the ratio of phosphorylated to total protein for Akt and mTOR following treatment would provide strong evidence for pathway inhibition.

Conclusion and Future Perspectives

This document provides a foundational framework for the initial characterization of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in a cell culture setting. By systematically determining its cytotoxic potential and subsequently probing for the mechanism of cell death and underlying signaling pathway modulation, researchers can build a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including screening against a broader panel of cancer cell lines, exploring other potential targets like the NRF2 pathway[12], and eventually progressing to more complex 3D culture models or in vivo studies. The versatility of the thiazole scaffold suggests that a methodical approach to its biological evaluation can unlock significant therapeutic potential.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. Available from: [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences.
  • Cytotoxicity Assays | Life Science Applications.
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC - NIH. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central. Available from: [Link]

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol - LookChem. Available from: [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. Available from: [Link]

  • NFE2L2 - Wikipedia. Available from: [Link]

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Application Notes and Protocols for Antimicrobial Studies of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[1][2][3] This document provides a detailed guide for the investigation of the antimicrobial potential of a specific thiazole derivative, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. We present comprehensive, step-by-step protocols for the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms. This guide is designed to ensure scientific rigor and reproducibility, enabling researchers to accurately assess the antimicrobial efficacy of this compound.

Introduction: The Rationale for Investigating Thiazole Derivatives

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a core structure in numerous natural and synthetic bioactive compounds.[1][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects.[2][5] The antimicrobial efficacy of thiazole-containing compounds is often attributed to their ability to interfere with essential microbial processes. Documented mechanisms of action for various thiazole derivatives include the inhibition of cell wall synthesis, disruption of cell membrane integrity, and interference with nucleic acid and protein synthesis.[1][4] Some thiazole derivatives have also been shown to inhibit specific microbial enzymes, such as β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for fatty acid biosynthesis.[1]

The specific compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, has been selected for study due to its structural similarity to other thiazole derivatives with demonstrated antimicrobial activity. The presence of the phenyl and methyl groups on the thiazole ring, along with the ethanol substituent, may contribute to its lipophilicity and ability to penetrate microbial cell membranes, potentially enhancing its antimicrobial effects.[3] These application notes provide the necessary framework to systematically evaluate this hypothesis.

Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

While a direct, detailed synthesis protocol for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is not extensively documented in publicly available literature, a plausible synthetic route can be adapted from established methods for similar thiazole and oxazole derivatives.[6][7] A common approach involves the Hantzsch thiazole synthesis, followed by reduction of a corresponding ester.

Proposed Synthetic Pathway:

A potential synthesis could start from the reaction of benzothioamide with a suitable α-haloketone, such as ethyl 4-bromo-3-oxopentanoate, to form the thiazole ring.[6] The resulting ester, ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate, can then be reduced to the target alcohol using a reducing agent like lithium aluminium hydride.[7]

It is imperative that the synthesized compound is purified, typically by column chromatography, and its structure confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Essential Materials and Reagents

Test Compound:

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (Purity ≥95%)

  • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

Microbial Strains (Suggested Panel):

  • Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Yeast: Candida albicans (e.g., ATCC 90028)

Growth Media and Reagents:

  • Mueller-Hinton Broth (MHB) for bacteria[8][9]

  • Mueller-Hinton Agar (MHA) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotics (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and Petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

Experimental Protocols

Preparation of Stock Solutions and Inoculum

4.1.1. Compound Stock Solution Preparation

The hydrophobic nature of many organic compounds necessitates the use of a solvent for initial dissolution. DMSO is a common choice due to its broad solvency and low toxicity at the concentrations typically used in these assays.

  • Accurately weigh a precise amount of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

  • Dissolve the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing. This stock solution should be stored at -20°C.

4.1.2. Microbial Inoculum Preparation

The density of the microbial inoculum is a critical parameter that must be standardized to ensure reproducible results. The McFarland turbidity standard is the universally accepted method for this purpose.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is typically achieved by adding more colonies or sterile saline and comparing against the standard. A spectrophotometer can also be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13 for bacteria). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • For use in the assay, this standardized suspension must be further diluted in the appropriate broth to achieve the final target inoculum density.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12] The broth microdilution method is a widely used, quantitative technique for determining MIC values.[13][14]

Protocol Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock C Perform Serial Dilutions of Compound in 96-Well Plate A->C B Prepare 0.5 McFarland Inoculum Suspension D Add Standardized Inoculum to Wells B->D C->D E Incubate Plate D->E F Read for Visible Growth E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

Step-by-Step Procedure:

  • Plate Setup: Label a sterile 96-well microtiter plate. Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to wells in columns 2 through 12. Add 200 µL of broth to a well that will serve as the sterility control (no inoculum).

  • Compound Dilution: Add 200 µL of the appropriately diluted compound stock solution to the wells in column 1. This is the highest concentration to be tested.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to 11. Discard 100 µL from column 11. Column 12 will serve as the growth control (inoculum, no compound).

  • Inoculation: Dilute the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24 hours for Candida species.[10]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][12]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][15][16] It is a measure of the killing activity of a compound and is determined following the MIC assay.[9][17]

Protocol Workflow:

MBC_Workflow A MIC Plate Post-Incubation B Select Wells at MIC and Higher Concentrations A->B C Plate Aliquots onto Nutrient Agar B->C D Incubate Agar Plates C->D E Count Colonies (CFU) D->E F Calculate % Kill and Determine MBC E->F

Caption: Workflow for MBC Determination.

Step-by-Step Procedure:

  • Plating: From the MIC plate, take a 10 µL aliquot from the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Spreading: Spread each aliquot onto a separate, appropriately labeled MHA (for bacteria) or SDA (for fungi) plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms).

  • Colony Counting: After incubation, count the number of colonies (CFU) on each plate.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (which can be determined from the growth control plate).[15][16]

Data Analysis and Interpretation

The results of the MIC and MBC assays should be recorded systematically.

Compound Concentration (µg/mL)Visual Growth (MIC)Colony Count (CFU/mL) (MBC)
256-0
128-0
64-15
32-120
16+>300
8+>300
4+>300
2+>300
Growth Control+~1.5 x 10⁵
Sterility Control-0

In this hypothetical example, the MIC would be 32 µg/mL. If the initial inoculum was 1.5 x 10⁵ CFU/mL, a 99.9% reduction would require a count of ≤150 CFU/mL. Therefore, the MBC would be 64 µg/mL.

Interpretation:

  • MIC: Provides a measure of the compound's potency in inhibiting microbial growth. A lower MIC value indicates greater potency.[11]

  • MBC/MIC Ratio: This ratio is used to classify the antimicrobial agent's activity.

    • If MBC/MIC ≤ 4, the compound is generally considered bactericidal .[8][17]

    • If MBC/MIC > 4, the compound is considered bacteriostatic .

Conclusion and Future Directions

These application notes provide a standardized and robust framework for the initial antimicrobial evaluation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Adherence to these protocols, which are based on internationally recognized standards from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), will ensure the generation of reliable and comparable data.[18][19][20][21]

Positive results from these initial screens should be followed by more in-depth studies, including:

  • Testing against a broader panel of microorganisms, including clinical isolates and resistant strains.

  • Time-kill kinetic assays to understand the dynamics of the antimicrobial activity.

  • Mechanism of action studies to elucidate the molecular target(s) of the compound.

  • Cytotoxicity assays to assess the compound's safety profile against mammalian cells.

The systematic application of these methodologies will contribute valuable data to the ongoing search for new and effective antimicrobial agents.

References

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  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

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  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Kwiecińska-Piróg, J., & Bogiel, T. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Medycyna Doświadczalna i Mikrobiologia, 73(1), 55-66. Retrieved from [Link]

  • Hindler, J. F. (Ed.). (2004). Antimicrobial Susceptibility Testing Protocols. CRC press. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Retrieved from [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazoles. Retrieved from [Link]

  • MDPI. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and the antimicrobial activity of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. Retrieved from [Link]

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  • MDPI. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Retrieved from [Link]

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2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a potential anticancer agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a Potential Anticancer Agent

Foreword: The Thiazole Scaffold in Oncology

The thiazole ring is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] Its unique structural features allow it to serve as a versatile pharmacophore, engaging with various biological targets. In oncology, thiazole derivatives have demonstrated impressive therapeutic potential, with some compounds showing potent activity against various cancer cell lines.[2][3][4] This has spurred further research into novel thiazole-containing molecules as next-generation anticancer agents.

This document provides a comprehensive set of application notes and protocols designed to guide the thorough preclinical investigation of a specific novel compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (henceforth referred to as C12H13NOS). The following sections outline a strategic, multi-faceted approach, beginning with synthesis and characterization, followed by a cascade of in vitro assays to determine anticancer efficacy, and culminating in proposed mechanistic studies.

Section 1: Synthesis and Characterization of C12H13NOS

A robust and reproducible synthesis is the foundational step for any preclinical drug discovery program. The proposed synthesis of C12H13NOS involves the reduction of its corresponding ester precursor, a standard and high-yielding chemical transformation.

Protocol 1.1: Synthesis via Reduction of Methyl 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetate

Principle of the Method: This protocol utilizes Lithium Aluminium Hydride (LiAlH₄), a potent reducing agent, to convert the methyl ester precursor to the primary alcohol, C12H13NOS.[5] The reaction is conducted under anhydrous conditions to prevent quenching of the highly reactive hydride reagent. A similar methodology has been proven effective for the synthesis of related oxazole analogs.

Materials:

  • Methyl 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere.

  • Carefully suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether in the flask and cool the suspension to 0°C using an ice bath.

  • Dissolve Methyl 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetate (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

  • Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with diethyl ether.

  • Collect the organic filtrate, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol by column chromatography or recrystallization.

Characterization: The identity and purity of the synthesized compound must be unequivocally confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected: 219.307 g/mol ).[5]

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.

Section 2: In Vitro Evaluation of Anticancer Activity

The initial phase of biological testing involves a series of in vitro assays to determine the compound's cytotoxic and antiproliferative effects on cancer cells.[6][7] A tiered screening approach is recommended to efficiently identify promising candidates for further development.[8]

Workflow for In Vitro Anticancer Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening (For Active Hits) cluster_2 Mechanistic Studies A Prepare C12H13NOS Stock Solution (DMSO) C Cell Viability / Cytotoxicity Assay (MTT or CellTiter-Glo) A->C B Select Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) + Normal Cell Line (e.g., WI 38) B->C D Calculate IC50 Values & Determine Selectivity Index (SI) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Propose Mechanism of Action (e.g., Kinase Inhibition) E->G F->G H Western Blot Analysis (Key Pathway Proteins) G->H

Caption: High-level workflow for the in vitro evaluation of C12H13NOS.

Protocol 2.1: Cell Viability and Cytotoxicity Assay (MTT Method)

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells. This is a foundational assay in anticancer drug screening.[9]

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) and a non-cancerous cell line (e.g., WI 38 normal human lung fibroblasts).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • C12H13NOS stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well microplates.

  • Microplate reader.

  • Positive control: Doxorubicin.

Step-by-Step Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of C12H13NOS (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium from the 10 mM stock. Also prepare dilutions for the positive control.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (containing the same final concentration of DMSO as the highest drug concentration) and untreated control wells.

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation: The IC₅₀ values should be summarized in a table. A lower IC₅₀ value indicates higher potency. The selectivity index (SI) can be calculated as (IC₅₀ in normal cells) / (IC₅₀ in cancer cells). A high SI value is desirable, indicating selective toxicity towards cancer cells.[10]

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)WI 38 (Normal Lung) IC₅₀ (µM)Selectivity Index (WI 38 / A549)
C12H13NOS Hypothetical 7.5Hypothetical 12.2Hypothetical 48.56.47
Doxorubicin Hypothetical 0.5Hypothetical 0.8Hypothetical 2.14.20
Table 1: Hypothetical cytotoxicity data for C12H13NOS.
Protocol 2.2: Apoptosis Induction by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[10]

Step-by-Step Procedure:

  • Seed cells in a 6-well plate and treat with C12H13NOS at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle-treated control cells.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells immediately by flow cytometry.

  • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Section 3: Proposed Mechanistic Studies

Based on the established activities of similar thiazole-containing anticancer agents, a plausible mechanism of action for C12H13NOS could involve the inhibition of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2]

Proposed Signaling Pathway: PI3K/Akt Inhibition

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound C12H13NOS Compound->PI3K Proposed Inhibition

Caption: Proposed mechanism of C12H13NOS via inhibition of the PI3K/Akt pathway.

Protocol 3.1: Western Blot Analysis of Key Pathway Proteins

Principle of the Assay: Western blotting is used to detect specific proteins in a sample. Following treatment with C12H13NOS, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific to proteins of interest (e.g., phosphorylated Akt, total Akt, and cleaved Caspase-3). A decrease in the phosphorylated (active) form of a protein like Akt would support the proposed inhibitory mechanism.

Step-by-Step Procedure:

  • Treat cells with C12H13NOS as described in Protocol 2.2.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein expression and phosphorylation status.

Section 4: Outlook on In Vivo Preclinical Evaluation

Should C12H13NOS demonstrate potent and selective in vitro activity, the subsequent step is to assess its efficacy and safety in animal models.[11][12]

Key In Vivo Models:

  • Human Tumor Xenografts: This is the most common model, where human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).[6][13] This model allows for the evaluation of the compound's ability to inhibit tumor growth in a living system.[11]

  • Genetically Engineered Mouse Models (GEMMs): These models develop tumors in situ due to specific genetic modifications, more closely mimicking human cancer development.[14]

The transition from in vitro to in vivo studies is a critical step in drug development, providing essential data on pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[8][12]

References

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  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Thieme Connect. Retrieved January 13, 2026, from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 13, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed. Retrieved January 13, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved January 13, 2026, from [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved January 13, 2026, from [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science. Retrieved January 13, 2026, from [Link]

  • In vivo screening models of anticancer drugs. (2013). Tel Aviv University. Retrieved January 13, 2026, from [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (2022). IP International Journal of Comprehensive and Advanced Pharmacology. Retrieved January 13, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 13, 2026, from [Link]

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. (2018). Molecules. Retrieved January 13, 2026, from [Link]

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  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2024). MDPI. Retrieved January 13, 2026, from [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2019). Drug Design, Development and Therapy. Retrieved January 13, 2026, from [Link]

  • Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl) derivatives of indole and 7-azaindole. (2011). Archiv der Pharmazie. Retrieved January 13, 2026, from [Link]

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Application Notes and Protocols for High-Throughput Screening with 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in high-throughput screening (HTS) campaigns. While the specific biological activities of this compound are still under exploration, its thiazole core suggests potential for a range of therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent.[1][2][3][4] This guide will, therefore, focus on establishing robust HTS protocols to elucidate its biological function and identify potential therapeutic targets.

Introduction to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a small molecule featuring a substituted thiazole ring. The thiazole moiety is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds, valued for its diverse chemical reactivity and ability to form key interactions with biological targets.[2][3]

Compound Profile:

PropertyValueReference
Molecular Formula C12H13NOS[5]
Molecular Weight 219.307 g/mol [5]
CAS Number 175136-30-8[5]
Canonical SMILES CC1=C(N=C(S1)C2=CC=CC=C2)CCO[5]

The synthesis of this compound can be achieved via the reduction of 2-[5-methyl-2-phenyl-1,3-thiazol-4-yl]acetic acid methyl ester with a reducing agent like lithium aluminium tetrahydride.[5] Given the well-documented biological significance of the thiazole scaffold, this compound represents a promising candidate for discovery screening campaigns.[2][3]

High-Throughput Screening Strategy

A successful HTS campaign requires a systematic approach, from initial assay development to hit confirmation and validation.[6][7] This section outlines a strategic workflow for screening 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development Assay_Val Assay Validation (Z'-factor) Assay_Dev->Assay_Val Optimization Primary_Screen Primary HTS Assay_Val->Primary_Screen Proceed to HTS Hit_ID Hit Identification Primary_Screen->Hit_ID Data Analysis Dose_Response Dose-Response Studies Hit_ID->Dose_Response Confirmed Hits Counter_Screen Counter-Screening Dose_Response->Counter_Screen Confirmation Hit_Val Hit Validation Counter_Screen->Hit_Val Specificity

Figure 1: A generalized workflow for a high-throughput screening campaign.

Part 1: Biochemical Assays for Target-Based Screening

Biochemical assays are fundamental in HTS for directly measuring the effect of a compound on a purified biological target, such as an enzyme or receptor.[8][9][10] This approach allows for the quantitative assessment of a compound's potency and mechanism of action.[9]

Protocol 1: Kinase Inhibition Assay (Fluorescence Polarization)

Rationale: Many thiazole-containing compounds are known to be kinase inhibitors. This protocol describes a fluorescence polarization (FP) assay to identify inhibitors of a hypothetical kinase of interest.

Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase. When the tracer is bound to the larger kinase molecule, it tumbles slowly in solution, resulting in high fluorescence polarization. If a test compound displaces the tracer, the smaller, faster-tumbling tracer will have a low polarization signal.

Materials:

  • Kinase of interest

  • Fluorescently labeled tracer (ligand)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Positive control (known inhibitor)

  • Negative control (DMSO)

  • 384-well, low-volume, black plates

Procedure:

  • Compound Plating: Prepare serial dilutions of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in DMSO and dispense into the assay plate using an automated liquid handler. Also, add positive and negative controls to designated wells.

  • Kinase Addition: Add the kinase to all wells at a final concentration determined during assay development.

  • Tracer Addition: Add the fluorescently labeled tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Read the fluorescence polarization on a plate reader equipped with appropriate filters.

Data Analysis and Validation:

  • Calculate the Z'-factor to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent.[11]

  • Identify hits as compounds that cause a significant decrease in fluorescence polarization compared to the negative control.

Part 2: Cell-Based Assays for Phenotypic Screening

Cell-based assays are crucial for evaluating a compound's effect within a biological context, providing insights into its cellular permeability, toxicity, and impact on signaling pathways.[11][12]

Protocol 2: Cell Viability Assay (Luminescence-Based)

Rationale: To assess the potential cytotoxic or anti-proliferative effects of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a cell viability assay is a common primary screen.[12][13]

Principle: This protocol utilizes a commercially available reagent that measures intracellular ATP levels as an indicator of cell viability.[12][13] A decrease in ATP corresponds to a decrease in viable, metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Positive control (e.g., doxorubicin)

  • Negative control (DMSO)

  • 384-well, white, clear-bottom plates

  • Luminescent cell viability assay reagent

Procedure:

  • Cell Plating: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound, positive control, and negative control to the plates.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Reagent Addition: Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for a short period to allow the luminescent signal to stabilize.

  • Detection: Measure the luminescence using a plate reader.

Data Analysis and Validation:

  • Normalize the data to the negative control (100% viability) and a background control (0% viability).

  • Identify hits as compounds that significantly reduce the luminescent signal.

  • Perform dose-response analysis to determine the IC50 value for active compounds.

Cell_Viability_Assay Start Seed Cells in 384-well Plate Add_Compound Add Compound/Controls Start->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_Reagent Add Luminescent Reagent Incubate_72h->Add_Reagent Incubate_10m Incubate for 10 min Add_Reagent->Incubate_10m Read_Luminescence Read Luminescence Incubate_10m->Read_Luminescence

Sources

A Comprehensive Guide to the Quantitative Analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract

This application note provides a detailed framework for the quantitative analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a key thiazole derivative with potential applications in pharmaceutical development. Recognizing the critical need for robust and reliable analytical methods in drug discovery and quality control, this guide presents two primary methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) for routine purity and content analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex matrices such as plasma. We delve into the rationale behind method selection, provide step-by-step, self-validating protocols, and outline a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish accurate, precise, and robust quantification assays for this compound.

Introduction and Analytical Rationale

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol belongs to the thiazole class of heterocyclic compounds, a scaffold widely recognized for its diverse biological activities and presence in numerous pharmaceutical agents.[3] The accurate quantification of this molecule is paramount for various stages of drug development, including pharmacokinetic studies, stability testing, impurity profiling, and final product quality control.

The selection of an appropriate analytical technique is governed by the specific requirements of the analysis, primarily the nature of the sample matrix and the required sensitivity.

  • For bulk substance and pharmaceutical formulations , where the analyte concentration is relatively high, RP-HPLC-UV offers a perfect balance of performance, cost-effectiveness, and reliability. The presence of the phenyl and thiazole rings in the analyte's structure provides strong chromophores, making UV detection a suitable choice.

  • For biological matrices (e.g., plasma, urine, tissue) , where the analyte is typically present at trace levels and the matrix is highly complex, LC-MS/MS is the method of choice.[4] Its unparalleled sensitivity and selectivity, achieved through mass-based detection and fragmentation, allow for accurate quantification even in the presence of significant endogenous interference.[5][6]

This guide is structured to provide both the foundational knowledge and the practical steps to implement and validate these essential analytical methods.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueImplication for Analysis
Molecular Formula C₁₂H₁₃NOSUsed for exact mass determination in MS.[7]
Molecular Weight 219.31 g/mol Used for concentration calculations.[7]
LogP ~2.65Suggests moderate hydrophobicity, ideal for retention on C18 reversed-phase columns.[7]
Hydrogen Bond Donors 1 (from -OH)Can participate in hydrogen bonding interactions.
Hydrogen Bond Acceptors 3 (N, O, S atoms)The basic nitrogen in the thiazole ring is a prime site for protonation in ESI+ mass spectrometry.

General Analytical Workflow

A systematic approach is essential for achieving reliable quantitative results. The workflow diagram below illustrates the key stages from sample reception to data reporting, applicable to both HPLC and LC-MS/MS methodologies.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleReceipt Sample Receipt & Logging StdPrep Standard & QC Preparation SampleReceipt->StdPrep SamplePrep Sample Preparation (Dilution, Extraction) StdPrep->SamplePrep SysSuitability System Suitability Test (SST) SamplePrep->SysSuitability SequenceRun Analytical Sequence Run SysSuitability->SequenceRun If SST Passes Integration Peak Integration & Review SequenceRun->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration Report Final Report Generation Concentration->Report

Caption: General workflow for quantitative analysis.

Sample Preparation Methodologies

Effective sample preparation is crucial for minimizing matrix effects, removing interferences, and ensuring the longevity of analytical instrumentation. The choice of technique depends heavily on the sample matrix.

For Bulk Drug Substance and Formulations

For high-concentration samples, a simple dilution is typically sufficient.

  • Stock Solution: Accurately weigh approximately 10 mg of the reference standard or sample and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solutions: Perform serial dilutions from the stock solution using the mobile phase to prepare calibration standards and sample solutions at the desired concentration (e.g., 10-100 µg/mL for HPLC-UV).

For Biological Matrices (Plasma)

Quantification in plasma requires more extensive cleanup to remove proteins and phospholipids, which can interfere with the analysis, particularly in LC-MS.[8][9][10]

Plasma_Sample_Prep cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample (Spiked with Internal Standard) PPT_Step1 Add 3 volumes of cold Acetonitrile Start->PPT_Step1 LLE_Step1 Add immiscible organic solvent (e.g., Ethyl Acetate) Start->LLE_Step1 SPE_Step1 Condition SPE Cartridge (e.g., C18) Start->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 Final Ready for LC-MS/MS Injection PPT_Step3->Final Fast, but 'dirtier' extract LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Collect & Evaporate Organic Layer LLE_Step2->LLE_Step3 LLE_Step4 Reconstitute in Mobile Phase LLE_Step3->LLE_Step4 LLE_Step4->Final Cleaner extract, manual SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash (remove interferences) SPE_Step2->SPE_Step3 SPE_Step4 Elute Analyte SPE_Step3->SPE_Step4 SPE_Step5 Evaporate & Reconstitute SPE_Step4->SPE_Step5 SPE_Step5->Final Cleanest extract, automatable

Caption: Decision workflow for plasma sample preparation.

Rationale for Selection:

  • Protein Precipitation (PPT): The fastest and simplest method. However, it may result in significant matrix effects (ion suppression/enhancement) in LC-MS as phospholipids and other endogenous components remain in the supernatant.[11]

  • Liquid-Liquid Extraction (LLE): Highly effective at removing salts and phospholipids, yielding a clean extract.[12] The choice of an organic solvent like ethyl acetate is suitable for an analyte with a LogP of ~2.65.

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts and can pre-concentrate the analyte, leading to better sensitivity.[10] A reversed-phase (C18) sorbent is appropriate for this analyte.

Protocol 1: Quantification by RP-HPLC-UV

This protocol is designed for the determination of purity and assay of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in a drug substance.

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard quaternary or binary pump system with autosampler and UV detector.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good hydrophobic retention for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 40% B to 80% B over 10 minA gradient ensures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
UV Detection 265 nmThe phenyl-thiazole moiety is expected to have a strong absorbance maximum in this region. This should be confirmed by a UV scan.
Run Time 15 minutesAllows for elution and column re-equilibration.
Step-by-Step Protocol
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (40% B) until a stable baseline is achieved.

  • System Suitability Test (SST): Inject a standard solution (e.g., 50 µg/mL) five times. The system is ready if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2.0%.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 10, 25, 50, 75, 100 µg/mL) from the stock solution. Inject each standard in duplicate.

  • Sample Analysis: Prepare sample solutions at a concentration within the calibration range (e.g., 50 µg/mL). Inject each sample in duplicate.

  • Data Processing: Plot a calibration curve of peak area versus concentration. The linearity should be confirmed with a correlation coefficient (r²) ≥ 0.999. Calculate the concentration of the analyte in the samples using the regression equation from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is optimized for the sensitive and selective quantification of the analyte in human plasma, suitable for pharmacokinetic studies.

Instrumentation and Conditions
ParameterConditionRationale
LC System Shimadzu Nexera X2 or equivalent UPLC/UHPLCUPLC systems provide better resolution and faster run times.
Mass Spectrometer Sciex QTRAP 6500+ or equivalent triple quadrupoleTriple quadrupole MS is the gold standard for quantitative bioanalysis.
Column C18, 2.1 x 50 mm, 1.8 µmA smaller column geometry is used for higher sensitivity and lower solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minA fast gradient is suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature reduces viscosity and improves peak shape.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)The thiazole nitrogen is readily protonated.
MRM Transitions Analyte: m/z 220.1 → 176.1 (Quantifier), 220.1 → 112.2 (Qualifier) IS: (Use a stable isotope-labeled version if available)Precursor ion [M+H]⁺ is 220.1. Fragments need to be determined via infusion and product ion scan. The proposed fragments are hypothetical based on common fragmentation pathways (e.g., loss of the ethanol side chain).[6]
Key MS Parameters IonSpray Voltage: 5500 V; Temperature: 500 °C; Collision Gas: MediumThese parameters must be optimized for the specific compound and instrument.
Step-by-Step Protocol
  • Sample Preparation: Use LLE or SPE as described in Section 3.2. Extract a 100 µL plasma sample. An internal standard (IS), preferably a stable isotope-labeled version of the analyte, should be added before extraction to correct for variability.

  • Calibration Curve: Prepare calibration standards in blank plasma (e.g., 0.5, 1, 5, 20, 100, 500, 1000 ng/mL) and extract them alongside the unknown samples and quality control (QC) samples (low, mid, high concentrations).

  • System Setup: Optimize MS parameters (declustering potential, collision energy) by infusing a standard solution of the analyte.

  • Sequence Run: Inject the extracted standards, QCs, and unknown samples.

  • Data Processing: Integrate the peaks for the analyte and the IS. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x² or 1/x) linear regression. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.995.

Analytical Method Validation

All quantitative methods must be validated to ensure they are suitable for their intended purpose.[13][14] The validation should be performed according to ICH Q2(R1) guidelines.[1][2]

Method_Validation cluster_core cluster_limits Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness LOD Detection Limit (LOD) Linearity->LOD Determines LOQ Quantitation Limit (LOQ) Linearity->LOQ Determines

Caption: Key parameters for analytical method validation.

Validation Parameter Summary
ParameterHPLC-UV AssayLC-MS/MS Bioanalytical AssayAcceptance Criteria
Specificity Demonstrate no interference from placebo/impurities.Demonstrate no interference from matrix components at the analyte's RT and MRM.No significant interfering peaks at the retention time of the analyte.
Linearity 5 levels, 80-120% of nominal concentration.6-8 levels covering the expected concentration range.r² ≥ 0.999 (HPLC); r² ≥ 0.995 (LC-MS/MS).
Accuracy 3 levels (low, mid, high), n=3.4 levels (LLOQ, low, mid, high), n=5.Mean recovery 98-102% (HPLC); 85-115% (LC-MS/MS).
Precision (RSD) Repeatability (n=6) & Intermediate (2 days, 2 analysts).Intra-day (n=5) & Inter-day (n=5 over 3 days).RSD ≤ 2.0% (HPLC); RSD ≤ 15% (≤ 20% at LLOQ) (LC-MS/MS).
LOQ Determined by S/N ratio (10:1) or statistical method.Lowest standard on the calibration curve meeting accuracy/precision criteria.Must be sufficiently low for the intended application.
Robustness Vary parameters like flow rate, temp, mobile phase composition.Typically assessed during development.No significant impact on results from minor variations.

Conclusion

This guide provides two robust, validated methodologies for the quantification of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. The RP-HPLC-UV method is ideal for quality control and routine analysis of high-concentration samples, offering reliability and cost-effectiveness. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic profiling in plasma. By following the detailed protocols and adhering to the principles of method validation outlined herein, researchers and scientists can ensure the generation of high-quality, reproducible, and defensible data critical to the advancement of their drug development programs.

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Jordi Labs. [Link][1]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]

  • De Nys, H., & D'Hondt, M. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link][8]

  • Levin, R., & Gragg, K. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link][12]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link][11]

  • ICH. (n.d.). Quality Guidelines. [Link][15]

  • Mustafa, G. (2020). Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. [Link][9]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link][13]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC - PubMed Central. [Link][10]

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. [Link][5]

  • Hecq, J., et al. (2008). A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. PubMed. [Link][4]

  • IOP Conference Series: Materials Science and Engineering. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOPScience. [Link][3]

  • Li, Y., et al. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. MDPI. [Link][16]

  • Al-Ostath, A. I., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link][17]

  • de Cássia Franco, R., et al. (2020). Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. PubMed. [Link][6]

  • LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. [Link][7]

  • Wu, L., & Liu, D. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link][18]

Sources

Application Notes and Protocols for the Enzymatic Screening of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Enzyme Inhibition

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it an ideal framework for designing potent and selective enzyme inhibitors. Numerous studies have demonstrated the broad applicability of thiazole derivatives in targeting diverse enzyme classes, including deoxyribonuclease I (DNase I), 5-lipoxygenase (5-LO)[1], the human peptidyl-prolyl cis-trans isomerase Pin1[2], cholinesterases[3][4], and cyclooxygenases (COX)[5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel thiazole-containing compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol , for its potential as an enzyme inhibitor. While specific biological activity for this exact molecule is not yet extensively documented in publicly available literature, its structural motifs—a substituted thiazole ring—strongly suggest its potential as a bioactive agent[6]. These protocols are designed to be a robust, self-validating framework for the initial screening and characterization of this compound's inhibitory profile.

Part 1: Preliminary Assessment and Experimental Design

Before embarking on enzymatic assays, a thorough preliminary assessment of the test compound is crucial for generating reliable and reproducible data.

Compound Characterization and Solubility

The first step is to ensure the purity and identity of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol . This should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Causality Behind the Step: Impurities can lead to off-target effects or inaccurate concentration measurements, confounding the interpretation of inhibition data.

Once purity is confirmed, determining the compound's solubility is critical. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. It is imperative to determine the maximum concentration of DMSO that does not interfere with the enzyme assay, as high concentrations of organic solvents can denature enzymes or otherwise affect their activity[7].

Protocol for Solubility and DMSO Tolerance Testing:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM).

  • Serially dilute the stock solution in the intended assay buffer to determine the concentration at which precipitation occurs.

  • To test for DMSO tolerance, run the enzyme assay with varying concentrations of DMSO (e.g., 0.1% to 5% v/v) in the absence of the inhibitor.

  • Select a final DMSO concentration for all assays that does not significantly alter the enzyme's activity (typically ≤1% v/v).

Selection of Target Enzymes

Given the broad inhibitory profile of thiazole derivatives, a panel of representative enzymes should be selected for initial screening. Based on existing literature, promising enzyme classes to investigate include:

  • Proteases: (e.g., trypsin, chymotrypsin, caspases)

  • Kinases: (e.g., tyrosine kinases, serine/threonine kinases)

  • Oxidoreductases: (e.g., cyclooxygenases, lipoxygenases)[1][5]

  • Hydrolases: (e.g., cholinesterases, phosphatases)[3][4]

Expert Insight: The choice of enzymes can also be guided by computational docking studies, which can predict the binding affinity of the compound to the active sites of various enzymes, thus prioritizing experimental resources.

Part 2: Core Protocols for Enzyme Inhibition Assays

The following are generalized protocols for common assay formats. These should be optimized for each specific enzyme-substrate system. A standard operating procedure for designing an enzymatic inhibition assay is a valuable resource[8].

General Protocol for a Colorimetric Inhibition Assay

This protocol is suitable for enzymes where the reaction produces a chromogenic product. A classic example is the use of p-nitrophenyl-based substrates, where enzymatic cleavage releases p-nitrophenol, which can be detected spectrophotometrically.

Workflow for a Colorimetric Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Inhibitor/Vehicle (DMSO) plate->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_substrate Initiate with Substrate preincubate->add_substrate incubate Incubate at Optimal Temp. add_substrate->incubate read Read Absorbance (e.g., 405 nm) incubate->read cluster_moa Mechanism of Action Determination cluster_kinetics Enzyme Kinetics cluster_interpretation Interpretation initial_screen Initial IC50 Determination vary_s Vary [Substrate] at fixed [Inhibitor] initial_screen->vary_s vary_i Vary [Inhibitor] at fixed [Substrate] initial_screen->vary_i plot Generate Lineweaver-Burk or Michaelis-Menten Plots vary_s->plot vary_i->plot competitive Competitive plot->competitive noncomp Non-competitive plot->noncomp uncomp Uncompetitive plot->uncomp

Caption: Logical workflow for determining the mechanism of enzyme inhibition.

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol represents a promising starting point for enzyme inhibition studies due to its core thiazole scaffold, a structure renowned for its role in bioactive compounds. The protocols and guidelines presented here provide a comprehensive and scientifically rigorous framework for the initial characterization of this novel compound. By employing systematic screening, robust controls, and detailed follow-up studies, researchers can effectively elucidate its inhibitory potential and mechanism of action, paving the way for its potential development as a therapeutic agent or research tool.

References

  • Benci, K. et al. (2023). Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. Chemico-Biological Interactions, 381, 110542. Available at: [Link]

  • Li, J. et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. Bioorganic & Medicinal Chemistry, 24(22), 5843-5850. Available at: [Link]

  • Turan-Zitouni, G. et al. (2013). Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(3), 509-514. Available at: [Link]

  • Al-Ostath, O. et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 29949–29964. Available at: [Link]

  • Adjobo-Hermans, M. J. W. et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. Available at: [Link]

  • Abuelizz, H. A. et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19632–19643. Available at: [Link]

  • Gudaitis, R. & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link]

  • Stockman, B. J. et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments). Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available at: [Link]

  • Siddiqui, H. L. et al. (2018). 2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides: New bi-heterocycles as possible therapeutic agents. ResearchGate. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

Sources

Applications of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key structural component in a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged structure" in the design of novel therapeutic agents.[5] Thiazole derivatives have been successfully developed as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[1][3]

This application note focuses on 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol , a specific derivative that embodies the key structural features of this important class of compounds. We will explore its synthesis, potential medicinal chemistry applications, and provide detailed protocols for its biological evaluation. While specific biological data for this exact molecule is not extensively available in public literature, this guide will leverage data from closely related analogs to provide a robust framework for researchers and drug development professionals interested in exploring its therapeutic potential.

Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

The synthesis of the title compound can be envisioned through a multi-step process, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by functional group manipulations to arrive at the final alcohol.

Conceptual Synthetic Pathway

G A Benzothioamide C Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate A->C Hantzsch Thiazole Synthesis B Ethyl 4-bromo-3-oxopentanoate B->C D 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol C->D Ester Reduction (e.g., LiAlH4)

Caption: Proposed synthetic route to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Protocol 1: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

This protocol is a variation of the classic Hantzsch thiazole synthesis.

Materials:

  • Benzothioamide

  • Ethyl 4-bromo-3-oxopentanoate

  • Ethanol (absolute)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothioamide (1.0 eq) in absolute ethanol.

  • To this solution, add ethyl 4-bromo-3-oxopentanoate (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate.

Protocol 2: Reduction to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

This protocol describes the reduction of the ester intermediate to the target primary alcohol.

Materials:

  • Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate or Rochelle's salt solution

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • In the flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding water dropwise at 0 °C, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.

  • Filter the resulting precipitate (if any) and wash it thoroughly with THF or ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel to obtain 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Potential Medicinal Chemistry Applications and Biological Evaluation

Based on the extensive literature on 2-phenylthiazole derivatives, promising therapeutic avenues for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol include anticancer and antimicrobial applications.

Anticancer Activity

Many 2,4-disubstituted and 2,5-disubstituted thiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[6][7] The proposed mechanism for some of these compounds involves the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Prepare a stock solution of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in DMSO.

  • Prepare serial dilutions of the test compound in the cell culture medium to achieve the desired final concentrations.

  • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The following table presents the anticancer activity of some 2-phenylthiazole derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of the title compound.

Compound IDR1R2Cell LineIC₅₀ (µM)Reference
Analog A -CH₃PhenylA549 (Lung)23.30[9]
Analog B -CH₃PhenylNIH/3T3 (Normal)>1000[9]
Analog C -H4-ChlorophenylHCT-116 (Colon)6.6[10]
Analog D -H4-MethoxyphenylHepG2 (Liver)4.9[10]

This table is for illustrative purposes and the data is from structurally related but not identical compounds.

Antimicrobial and Antifungal Activity

The thiazole nucleus is a common feature in many antimicrobial and antifungal agents.[11] Its presence can contribute to the disruption of microbial cell walls or interfere with essential metabolic pathways.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to obtain a range of concentrations.

  • Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microplate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following table shows the antimicrobial and antifungal activity of some 2-phenylthiazole derivatives.

Compound IDR1R2MicroorganismMIC (µg/mL)Reference
Analog E -H4-MethylphenylS. aureus1.56[12]
Analog F -H4-ChlorophenylE. coli6.25[12]
Analog G -HPhenylC. albicans32[13]
Analog H -H4-NitrophenylA. niger64[13]

This table is for illustrative purposes and the data is from structurally related but not identical compounds.

Structure-Activity Relationship (SAR) Insights and Optimization Workflow

The biological activity of 2-phenylthiazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and thiazole rings.

SAR cluster_0 Lead Compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol cluster_1 Optimization Strategies cluster_2 Biological Evaluation lead Phenyl Ring Thiazole Core 4-Position Side Chain opt Phenyl Ring Substitution (EDG/EWG) Thiazole C5-Position (Alkyl/Aryl) Side Chain Modification (Ester, Amide, etc.) lead:f0->opt:f0 SAR lead:f1->opt:f1 SAR lead:f2->opt:f2 SAR bio In Vitro Assays (Anticancer, Antimicrobial) In Vivo Studies (Toxicity, Efficacy) opt->bio Iterative Screening bio->opt Feedback for New Designs

Caption: Workflow for the optimization of 2-phenylthiazole derivatives.

  • Phenyl Ring Substitution: The electronic properties of substituents on the 2-phenyl ring can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) have been shown to enhance the anticancer and antimicrobial activity of some thiazole derivatives.[14]

  • Thiazole C5-Position: The methyl group at the C5 position of the thiazole ring can be varied to explore its impact on activity. Larger alkyl or aryl groups could be introduced to probe the steric and electronic requirements of the target binding site.

  • 4-Position Side Chain: The ethanol side chain at the C4 position is a key site for modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to esters and amides to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can affect cell permeability and target engagement.

Conclusion

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol represents a promising starting point for medicinal chemistry exploration. The protocols and data presented in this application note provide a comprehensive guide for its synthesis and biological evaluation. By leveraging the rich history of the thiazole scaffold and employing systematic structure-activity relationship studies, this compound and its analogs hold significant potential for the development of novel therapeutic agents.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Gomha, S. M., & Khalil, K. D. (2012). A convenient method for the synthesis of thiazole, thiadiazole and pyrazole derivatives containing the benzofuran moiety. Molecules, 17(8), 9335-9347.
  • Batra, S., & Roy, N. (2021). Thiazole-Containing Compounds as Antiviral Agents: A Comprehensive Review. Archiv der Pharmazie, 354(1), 2000244.
  • Makam, P., & Kannan, T. (2014). Design, synthesis, and in vitro evaluation of novel thiazole analogs as potential antimicrobial agents. Journal of Chemical Sciences, 126(5), 1469-1476.
  • Bondock, S., Fadaly, W., & Metwally, M. A. (2010). Thiazole and 1, 3, 4-thiadiazole derivatives in heterocyclic synthesis: The synthesis of new pyrazole, pyridine, pyrimidine, and fused heterocycles. Journal of Sulfur Chemistry, 31(4), 363-380.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Cruz-Lopez, O., Preti, D., ... & Borea, P. A. (2008). Synthesis and biological evaluation of 2-amino-5-benzoyl-and 2-amino-5-benzyl-thiazole derivatives as potent inhibitors of tubulin polymerization. Journal of medicinal chemistry, 51(5), 1251-1255.
  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, characterization and anticancer activity of some novel thiazole derivatives. Journal of Saudi Chemical Society, 19(5), 552-558.
  • Zhang, X., Li, X., Wang, Z., & Zhu, H. (2012). Synthesis and biological evaluation of novel 2, 4-disubstituted thiazole derivatives as potential antitumor agents. Bioorganic & medicinal chemistry letters, 22(17), 5585-5588.
  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 154-160.
  • Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2013).
  • Karegoudar, P., Prasad, D. J., Ashok, M., Mahalinga, M., & Poojary, B. (2008). Synthesis and antimicrobial studies of some new 2, 4-disubstituted thiazoles. European journal of medicinal chemistry, 43(4), 808-815.
  • Cheng, J., Xie, J., & Luo, Y. (2012). Synthesis and antibacterial activity of novel 2-phenylacetamido-thiazole derivatives. Bioorganic & medicinal chemistry letters, 22(1), 536-539.
  • Łączkowski, K. Z., Misiura, K., Wujec, M., Dobosz, M., & Paneth, P. (2015). Synthesis and antifungal activity of 4-aryl-2-hydrazinylthiazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(6), 960-965.
  • Khalaj, A., Adibpour, N., Shahverdi, A. R., & Daneshtalab, M. (2004). Synthesis and antibacterial activity of 2-(4-substituted phenyl)-3 (2H)-isothiazolones. European journal of medicinal chemistry, 39(8), 699-705.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming solubility issues with 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Welcome to the technical support guide for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. This guide provides a series of troubleshooting steps, detailed protocols, and frequently asked questions (FAQs) to help you systematically address and overcome these challenges in your experiments.

I. Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Q1: Why is my compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, not dissolving in my aqueous buffer?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure and resulting physicochemical properties. Over 40% of new chemical entities are poorly water-soluble, making this a common challenge in drug development.[1][2]

  • Lipophilicity: The compound possesses a phenyl group and a substituted thiazole ring, both of which are largely nonpolar. This is quantitatively described by its partition coefficient, LogP. The calculated XLogP3 value for this molecule is 2.6, which indicates a preference for a lipid-rich (nonpolar) environment over an aqueous (polar) one.[3]

  • Crystalline Structure: In its solid state, the molecule is likely arranged in a stable crystal lattice. The energy required to break this lattice and solvate the individual molecules in water can be substantial, further limiting its solubility.[2]

Table 1: Physicochemical Properties of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Property Value Implication for Solubility
Molecular Formula C₁₂H₁₃NOS -
Molecular Weight 219.31 g/mol -
XLogP3 2.6 Indicates lipophilicity and poor aqueous solubility.[3]
Hydrogen Bond Donors 1 (from the -OH group) Can interact with polar solvents, but this is outweighed by the large nonpolar structure.[3]

| Hydrogen Bond Acceptors | 3 (N, O, S atoms) | Can interact with polar solvents.[3] |

Q2: I need to prepare a stock solution. What organic solvents should I try first?

A2: For creating a concentrated stock solution, you should start with common, water-miscible organic solvents in which lipophilic compounds tend to be more soluble. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

Causality: These solvents are more effective because their polarity is significantly lower than water, allowing them to disrupt the intermolecular forces in the compound's crystal lattice and solvate the nonpolar phenyl and thiazole moieties more effectively. When preparing for cell-based assays, ensure the final concentration of the organic solvent in your working solution is low (typically <0.5%) to avoid cytotoxicity.

Q3: What is a systematic approach to enhancing the aqueous solubility for my experiments?

A3: A systematic approach is crucial to efficiently find a suitable formulation. The process involves characterizing the problem, screening various solubilization techniques, and optimizing the best candidates. The workflow below outlines a logical progression from simple to more complex methods.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Optimization & Validation A Determine Baseline Aqueous Solubility (Shake-Flask Method) B Characterize Solid State (PXRD, DSC) A->B Provides context for solubility data C Co-solvent Screening (e.g., PEG 400, Propylene Glycol, Ethanol in water) A->C Start with simplest methods G Optimize Lead Formulation (e.g., refine co-solvent ratio) C->G If successful D pH Adjustment (Test solubility in acidic/basic buffers) D->G If successful E Surfactant Screening (e.g., Tween® 80, Kolliphor® EL) E->G If successful F Complexation Screening (e.g., HP-β-Cyclodextrin) F->G If successful H Assess Formulation Stability (Precipitation upon dilution/storage) G->H

Caption: A systematic workflow for solubility enhancement.

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments in your solubility enhancement studies.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the baseline thermodynamic solubility of your compound. This value is essential for quantifying the improvement offered by any enhancement technique.[4]

Objective: To determine the equilibrium solubility of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in a specific solvent system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol powder

  • Selected solvent (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add Excess Solute: Add an excess amount of the compound to a glass vial (e.g., 5-10 mg to 1 mL of solvent). The key is to have visible, undissolved solid material at the end of the experiment.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature. Allow the suspension to shake for a sufficient time to reach equilibrium. A common starting point is 24-48 hours. It is crucial to ensure equilibrium has been reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[5]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it using a 0.22 µm syringe filter to remove all undissolved particles.

  • Dilution & Quantification: Dilute the clear, filtered solution with an appropriate mobile phase or solvent to a concentration within the linear range of your pre-established calibration curve. Analyze the concentration using a validated HPLC or UV-Vis method.

  • Solid Phase Analysis (Optional but Recommended): After the experiment, recover the remaining solid, dry it, and analyze it using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). This step is critical to confirm that the compound has not changed its crystalline form (polymorph) during the experiment, which could affect the solubility value.[5]

III. Deep Dive: Specific Solubilization Techniques

Q4: How do I use co-solvents to improve the solubility of my compound?

A4: Co-solvency is one of the most effective and straightforward methods for solubilizing lipophilic compounds.[6][7] It involves adding a water-miscible organic solvent (the co-solvent) to your aqueous system.

Mechanism of Action: The co-solvent works by reducing the overall polarity of the solvent system. It disrupts the hydrogen-bonding network of water, creating a more favorable "hydrophobic" environment that can better accommodate the nonpolar regions of your compound.[2][8]

G Mechanism of Co-solvency cluster_0 Aqueous System (High Polarity) cluster_1 Co-solvent System (Reduced Polarity) A Water Molecules (High H-Bonding) B Drug Crystal (Insoluble) C Water + Co-solvent (Disrupted H-Bonding) D Solvated Drug (Soluble)

Caption: Co-solvents reduce solvent polarity, enabling drug solvation.

Common Co-solvents for Research:

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Propylene Glycol (PG)

  • Glycerin

  • Ethanol

Experimental Approach (Co-solvent Screening):

  • Prepare several aqueous buffer solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20%, 40% v/v PEG 400 in PBS).

  • Determine the equilibrium solubility of your compound in each of these mixtures using the Shake-Flask Method (Protocol 1).

  • Plot solubility as a function of co-solvent concentration to identify the most effective system.

Table 2: Example Co-solvent Screening Data (Hypothetical)

Solvent System (in PBS, pH 7.4) Solubility (µg/mL) Fold Increase
0% PEG 400 (Control) 0.5 1x
10% PEG 400 15 30x
20% PEG 400 85 170x

| 40% PEG 400 | 450 | 900x |

Considerations: While effective, high concentrations of co-solvents can sometimes cause drug precipitation upon significant dilution (e.g., injection into a large volume of aqueous media).[8] Always check for this "fall-out" effect.

Q5: Is pH adjustment a viable strategy for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol?

A5: This is a pH-dependent strategy that works best for ionizable compounds.[1][9] The solubility of weakly acidic or basic drugs can be dramatically increased by shifting the pH to a point where the drug becomes charged (ionized), as the ionized form is typically much more water-soluble.[10]

  • Analysis of the Structure: Your compound has two potentially ionizable sites:

    • The Thiazole Ring: The nitrogen atom in the thiazole ring can act as a weak base and become protonated (positively charged) under acidic conditions (low pH).

    • The Hydroxyl Group (-OH): The ethanol tail has a hydroxyl group that is a very weak acid and can be deprotonated (negatively charged) only under very strongly basic conditions (high pH).

Recommendation: Adjusting the pH to the acidic range (e.g., pH 2-4) is the more promising approach for this molecule, as protonating the thiazole nitrogen is more feasible than deprotonating the alcohol. You can perform a pH-solubility profile by measuring the compound's solubility in a series of buffers across a wide pH range (e.g., pH 2 to 10) using Protocol 1. This will reveal if a "solubility spike" occurs at low pH.

Q6: How can surfactants help, and which ones should I consider?

A6: Surfactants are amphiphilic molecules that can dramatically increase the solubility of hydrophobic drugs through a process called micellar solubilization.[11][12][13] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.

Mechanism of Action: The hydrophobic core of the micelle provides a "lipid-like" microenvironment that can encapsulate your poorly soluble drug, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in the aqueous solution.[14]

Caption: Surfactant micelles encapsulate the hydrophobic drug.

Commonly Used Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polysorbate 20 (Tween® 20)

  • Polyoxyl 35 Castor Oil (Kolliphor® EL)

  • Solutol® HS 15

Experimental Approach: Prepare solutions of these surfactants in your desired buffer at concentrations above their CMC (e.g., 0.5% - 2% w/v). Use the Shake-Flask Method to determine the solubility of your compound in these surfactant solutions. Non-ionic surfactants are generally preferred due to their lower toxicity and greater stability over a wide pH range.[12]

IV. References

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • LookChem. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. [Link]

  • PubMed Central. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. [Link]

  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. [Link]

  • NIH. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • NIH. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • ResearchGate. General Synthetic Methods for Thiazole and Thiazolium Salts. [Link]

  • Wikipedia. Cosolvent. [Link]

  • NIH. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • The Pharma Innovation Journal. (2015). Various techniques for solubility enhancement: An overview. [Link]

  • MDPI. Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]

  • NIH. (2018). Perspectives in solubility measurement and interpretation. [Link]

  • ResearchGate. (2013). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • AME Publishing Company. (2022). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Wikipedia. Thiazole. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • PubMed. (2023). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. [Link]

  • ResearchGate. Examples of surfactants used in pharmaceutical formulations. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • NIH. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • Taylor & Francis. (2021). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. [Link]

  • Slideshare. Cosolvency. [Link]

  • Imperial Oilfield Chemicals Pvt. Ltd. (2024). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. [Link]

  • ResearchGate. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. [Link]

  • Current issues in pharmacy and medicine: science and practice. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl). [Link]

  • MDPI. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. [Link]

  • ChemSynthesis. 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

Sources

Technical Support Center: Optimizing 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Dosage for Cell Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the dosage of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in your cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies. Our goal is to equip you with the knowledge to confidently design and execute robust experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I prepare the stock solution of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol?

A1: Proper stock solution preparation is fundamental to obtaining reliable experimental data. Small molecule drugs are often supplied as lyophilized powders.[1] It is recommended to use a high-purity solvent in which the compound is readily soluble. Based on its chemical properties, Dimethyl Sulfoxide (DMSO) is a common choice for dissolving compounds of this nature.[1][2]

Expert Tip: To avoid weighing small, potentially inaccurate amounts of powder, it is best practice to dissolve the entire contents of the vial to a known concentration.[1] For example, if you have 5 mg of the compound (Molecular Weight: 219.31 g/mol ), you can add a specific volume of DMSO to achieve a high-concentration stock, for instance, 10 mM. Always use high-quality, anhydrous DMSO to prevent compound precipitation and degradation. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the maximum concentration of DMSO I can use in my cell culture without causing significant cytotoxicity?

A2: This is a critical consideration as the solvent itself can impact cell health. Generally, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v), with many sensitive cell lines requiring a concentration of 0.1% or lower. It is imperative to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment where cells are treated with the same concentrations of DMSO as will be used to deliver the compound.

Initial Dosage Range Finding

Q3: I have no prior data on 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Where do I start with determining the right dosage range for my cell assay?

A3: When working with a novel compound, a broad-range dose-finding experiment is the essential first step.[3] This will help you identify a concentration range that elicits a biological response without causing widespread, non-specific cytotoxicity.

A common starting strategy is to use a wide range of concentrations with logarithmic spacing.[4] For example, you could test concentrations spanning from nanomolar to millimolar ranges (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).[4] This initial screen will provide a coarse map of the compound's activity and toxicity profile, allowing you to design a more refined dose-response experiment.

Workflow for Initial Dose-Range Finding

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare High-Concentration Stock (e.g., 10 mM in DMSO) B Perform Serial Dilutions in Culture Medium A->B D Treat Cells with Wide Concentration Range (e.g., 1 nM - 1 mM) B->D C Seed Cells in Microplate C->D E Include Vehicle (DMSO) and Untreated Controls F Incubate for a Defined Period (e.g., 24, 48, 72 hours) D->F G Perform Cytotoxicity/Viability Assay (e.g., MTT, LDH) F->G H Analyze Data to Identify Effective Concentration Range G->H

Caption: Workflow for initial dose-range finding of a novel compound.

Determining the IC50/EC50

Q4: What is an IC50 value, and how do I determine it for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol?

A4: The IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.[3][5][6] It is a standard measure of a compound's potency.[5] If you are measuring the stimulation of a process, the equivalent term is EC50 (Effective Concentration 50).[5]

To determine the IC50, you will need to perform a dose-response experiment.[3][7] Based on your initial range-finding study, select a narrower range of at least 6-8 concentrations around the estimated effective dose.

Parameter Recommendation Rationale
Number of Concentrations 6-12To accurately define the dose-response curve.
Concentration Spacing Logarithmic or half-log dilutionsTo cover a wide range and capture the sigmoidal nature of the curve.
Replicates Minimum of 3To ensure statistical significance.
Controls Untreated cells, vehicle control (DMSO)To establish baseline and account for solvent effects.

After treating the cells for a specified time, you will measure the biological response (e.g., cell viability, enzyme activity). The data is then normalized to your controls and plotted with concentration on the x-axis and the percentage of inhibition on the y-axis.[5] This data is then fitted to a non-linear regression model (often a sigmoidal dose-response curve) to calculate the IC50.[5][8]

Dose-Response Curve Analysis

G A Raw Data from Assay (e.g., Absorbance, Fluorescence) B Normalize Data (% Inhibition relative to controls) A->B C Plot: % Inhibition vs. log[Compound Concentration] B->C D Fit a Sigmoidal Curve (Non-linear Regression) C->D E Determine IC50 (Concentration at 50% Inhibition) D->E

Caption: Steps for calculating the IC50 from experimental data.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Potential Cause: Uneven cell seeding.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. Pay attention to your pipetting technique to dispense equal volumes.

  • Potential Cause: "Edge effects" in the microplate.

    • Solution: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.[9]

  • Potential Cause: Inconsistent compound addition.

    • Solution: Use a multichannel pipette for adding the compound and ensure it is properly calibrated. Briefly mix the plate after compound addition, for example, by gentle tapping or using a plate shaker.

Issue 2: No observable effect of the compound, even at high concentrations.

  • Potential Cause: Compound instability or precipitation.

    • Solution: Visually inspect the media after adding the compound for any signs of precipitation. If the compound is suspected to be unstable in aqueous media, consider preparing fresh dilutions for each experiment. The solubility can be a limiting factor, and if a concentration is too high, it can lead to false results.[3]

  • Potential Cause: The chosen cell line is not sensitive to the compound.

    • Solution: The biological context is crucial. Different cell lines can have vastly different responses to the same compound due to variations in metabolic rates and target expression.[10] It may be necessary to test the compound on a different, potentially more relevant, cell line.

  • Potential Cause: Insufficient incubation time.

    • Solution: The compound's mechanism of action may require a longer duration to manifest a measurable effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.

Issue 3: All cells die, even at the lowest concentrations.

  • Potential Cause: The initial dose range was too high.

    • Solution: The compound may be highly potent or cytotoxic. Perform a new dose-response experiment with a significantly lower range of concentrations (e.g., picomolar to nanomolar).

  • Potential Cause: Contamination of the compound stock or culture.

    • Solution: Ensure aseptic techniques are followed. If mycoplasma contamination is suspected, test your cell cultures.[11] Prepare a fresh stock solution of the compound to rule out contamination.

Experimental Protocols

Protocol 1: Determining Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[12]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 2: Measuring Cell Membrane Integrity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[12][13]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually around 30 minutes).

  • Data Acquisition: Measure the absorbance at the recommended wavelength (often 490 nm or 450 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control and determine the concentration that causes 50% cytotoxicity.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
  • Cytotoxicity assays. (n.d.). Sigma-Aldrich.
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick GmbH.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • The Importance of IC50 Determination. (2022, June 7). Visikol.
  • Cytotoxicity assay selection guide. (n.d.). Abcam.
  • Cell viability and cytotoxicity assays - Drug discovery. (n.d.). Miltenyi Biotec.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs.
  • How to calculate IC50. (n.d.). Science Gateway.
  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.
  • Can I optimize dose and time in different cell lines? (2014, November 16). ResearchGate.
  • A troubleshooting guide to microplate-based assays. (n.d.).
  • Dose optimization for cell culture. (2021, August 28). ResearchGate.
  • Protocols & Troubleshooting Guides. (n.d.). R&D Systems.
  • Dose Metric Considerations in In Vitro Assays to Improve Quantitative In Vitro-In Vivo Dose Extrapolations. (2013, August). Toxicology, 332.
  • Navigating dose optimization requirements as a small biotech. (n.d.). Kura Oncology.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021, October 22). YouTube.
  • Setting up a Dose Response Protocol. (2024, April 24). CDD Support - Collaborative Drug Discovery.
  • Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022, December 26). NIH.
  • Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. (n.d.). PubMed Central.
  • Dose metric considerations in in vitro assays to improve quantitative in vitro-in vivo dose extrapolations. (2015, June 5). Semantic Scholar.
  • Dose–Response or Dose–Effect Curves in In Vitro Experiments and Their Use to Study Combined Effects of Neurotoxicants. (n.d.). ResearchGate.
  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. (n.d.). LookChem.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026, January 7). AntBio.

Sources

Technical Support Center: Analysis of Side Products in the Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a critical process in the development of various pharmacologically active agents. Thiazole rings are foundational structures in medicinal chemistry, appearing in everything from antibiotics to anti-inflammatory drugs.[1][2][3] This guide provides in-depth troubleshooting for common side reactions and impurities encountered during its synthesis, which typically employs variations of the Hantzsch thiazole synthesis.[1][4] Our goal is to equip researchers with the expertise to identify, mitigate, and eliminate undesired byproducts, ensuring the highest purity of the final compound.

Part 1: Foundational Synthetic Pathway & Common Pitfalls

The most established route to the thiazole core of the target molecule is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][5] For 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, the synthesis generally proceeds in two key stages: the initial thiazole ring formation followed by the reduction of an ester group to the primary alcohol.

Stage 1: Hantzsch Thiazole Condensation The reaction typically involves condensing benzothioamide with an appropriate α-halo keto-ester, such as ethyl 4-bromo-3-oxopentanoate.[6][7]

Stage 2: Ester Reduction The resulting ester, ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate, is then reduced, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the target alcohol.[6][8]

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Preparation cluster_synth Synthesis cluster_analysis Analysis & Troubleshooting P1 Purify Starting Materials (α-haloketone, thioamide) S1 Stage 1: Hantzsch Condensation (Thiazole Formation) P1->S1 Critical for success S2 Stage 2: Ester Reduction (Alcohol Formation) S1->S2 A1 Reaction Monitoring (TLC) S1->A1 Monitor Progress A2 Workup & Crude Isolation S2->A2 A3 Purification (Column Chromatography) A2->A3 A4 Purity Analysis (LC-MS, NMR) A3->A4 A5 Identify Side Products A4->A5 Unexpected peaks? A6 Optimize Conditions A5->A6 A6->S1 Iterate

Caption: General experimental workflow for synthesis and analysis.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that scientists frequently encounter during synthesis.

Issue Category: Low Yield & Incomplete Reactions

Question 1: My reaction has stalled, and TLC analysis shows significant amounts of unreacted starting materials. What should I do?

Answer: This is a common issue often traced back to three factors: reaction conditions, reactant purity, or insufficient reaction time.

  • Causality - Reaction Conditions: The Hantzsch synthesis often requires heating to overcome its activation energy.[5][9] If you are running the reaction at room temperature, consider increasing the heat. The choice of solvent is also critical; polar solvents like ethanol are standard, but screening other solvents may be necessary for your specific substrates.[5]

  • Expert Insight - Reactant Purity: Impurities within the α-haloketone or thioamide are a primary cause of low yields and side product formation.[5] Impurities can interfere with the main reaction pathway or generate competing reactions. We strongly recommend verifying the purity of your starting materials by NMR or GC-MS before starting the synthesis.

  • Protocol - Systematic Troubleshooting:

    • Extend Reaction Time: Continue monitoring the reaction via TLC for several more hours. If the starting material spots on the TLC plate are diminishing, time is the likely factor.

    • Increase Temperature: Gradually increase the reaction temperature by 10-20°C and monitor the progress. Be cautious, as excessive heat can sometimes promote side product formation.

    • Re-evaluate Solvent: If the above steps fail, consider a solvent screen. Solvents like dimethylformamide (DMF) or even solvent-free conditions have been shown to be effective in some cases.[10]

Issue Category: Unexpected Peaks & Side Product Formation

Question 2: I've isolated my product, but NMR and LC-MS show a significant isomeric impurity. What is the likely cause?

Answer: When using N-monosubstituted thioamides or thioureas, the formation of regioisomers is a known complication of the Hantzsch synthesis, and its outcome is highly dependent on the acidity of the reaction medium.[5][11] While your primary reactant is benzothioamide, impurities or alternative reagents could lead to this.

  • Causality - Mechanistic Pathway: The condensation can proceed through two different pathways, leading to either a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.

    • Neutral Conditions: Favor the formation of the 2-amino isomer.

    • Strongly Acidic Conditions: Can promote the formation of the 2-imino isomer.[5][11]

  • Expert Insight - Controlling Regioselectivity: To ensure the formation of the desired isomer, strict pH control is essential. If you suspect an acidic impurity is driving the formation of the undesired isomer, consider running the reaction in the presence of a non-nucleophilic base, such as pyridine or diisopropylethylamine (DIPEA), to buffer the medium.

The diagram below illustrates the main reaction versus a potential side reaction pathway.

G cluster_main Desired Pathway cluster_side Potential Side Reaction Start α-haloketone + Benzothioamide Intermediate Thioether Intermediate Start->Intermediate Impurity Starting Material Impurity or Wrong pH Start->Impurity Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2,4,5-Substituted Thiazole (Desired Product) Cyclization->Product High Yield SideIntermediate Alternative Intermediate Impurity->SideIntermediate SideProduct Isomeric Impurity or Other Byproduct SideIntermediate->SideProduct Lowers Purity

Caption: Desired reaction pathway versus potential side product formation.

Question 3: My mass spectrometry data shows a peak with a mass corresponding to the starting ester. What went wrong?

Answer: This indicates an incomplete reduction of the ethyl/methyl ester to the primary alcohol.

  • Causality - Insufficient Reducing Agent: Lithium aluminum hydride (LiAlH₄) is highly reactive and moisture-sensitive. If your solvent was not perfectly anhydrous or if the LiAlH₄ has degraded upon storage, its effective molar quantity will be lower than calculated.

  • Expert Insight - Reaction Quenching: The reduction is often very fast.[6] However, if the reaction is quenched prematurely, you will be left with unreacted starting material. Ensure the reaction has gone to completion by TLC before quenching. The product alcohol will have a different Rf value than the starting ester.

  • Protocol - Optimizing the Reduction:

    • Use Anhydrous Conditions: Ensure your solvent (e.g., dry ethyl ether or THF) is truly anhydrous. Dry glassware thoroughly.

    • Verify Reagent Activity: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active concentration.

    • Molar Ratio: Use a sufficient excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to ensure complete conversion.

    • Temperature Control: The reaction is typically performed at 0°C to room temperature.[6] Ensure the temperature does not rise excessively during the addition of the ester, which can be exothermic.

Summary of Potential Side Products

Side Product/ImpurityLikely CauseIdentification MethodMitigation Strategy
Unreacted Starting MaterialsInsufficient heat/time, impure reagents[5]TLC, LC-MS, NMRIncrease temperature/time, purify reagents
Isomeric ThiazoleIncorrect reaction acidity[5][11]NMR (distinct shifts), LC-MS (same m/z)Maintain neutral pH; add a non-nucleophilic base
Unreduced EsterIncomplete reductionTLC, LC-MS (M-44 Da vs product), NMRUse anhydrous solvent, fresh LiAlH₄, sufficient excess
Dimer of α-haloketoneHigh concentration, excessive heatGC-MS, LC-MSAdd α-haloketone slowly to the reaction mixture

Part 3: Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

This protocol is essential for determining reaction completion and identifying the presence of major impurities.

  • Plate Preparation: Use silica-gel-coated aluminum plates.

  • Solvent System: A common mobile phase for this class of compounds is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[4] Adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5.

  • Spotting: Dissolve a tiny amount of your reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the starting materials, co-spot (mixture of starting material and reaction), and the reaction mixture on the plate.

  • Development: Place the plate in a chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot indicates the reaction is likely complete. New spots correspond to products and byproducts.

Protocol 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Example Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection: Use a UV detector set to a wavelength where the thiazole ring absorbs strongly (e.g., 254 nm or 280 nm).

  • Analysis: Inject a diluted sample of your crude or purified product. The peak area percentage can be used to estimate the purity and quantify impurities. Couple with a mass spectrometer (LC-MS) to get mass information for each peak, aiding in impurity identification.

References

  • BenchChem. (n.d.). Identifying side reactions in the Hantzsch synthesis of thiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • CUTM Courseware. (n.d.). Thiazole.
  • ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
  • PrepChem.com. (n.d.). Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol.
  • CymitQuimica. (n.d.). 2-(5-Methyl-2-phenylthiazol-4-yl)ethanol.
  • Wikipedia. (n.d.). Thiazole.
  • Britannica. (n.d.). Thiazole.
  • MDPI. (n.d.). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.
  • PMC - NIH. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

Sources

Technical Support Center: Crystallization of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS No. 175136-30-8). This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in obtaining a high-purity, crystalline solid. Crystallization is a critical purification step that significantly impacts the stability, purity, and downstream processability of active pharmaceutical ingredients (APIs) and their intermediates.[][2]

This guide provides a series of in-depth, question-and-answer-based troubleshooting protocols grounded in the physicochemical properties of thiazole derivatives and established crystallization principles.

Understanding the Compound: Physicochemical Profile

A successful crystallization strategy begins with understanding the molecule's properties. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol possesses a moderately lipophilic character combined with a hydrogen-bonding hydroxyl group, influencing its solubility across various solvents.

PropertyValueSource
CAS Number 175136-30-8[3]
Molecular Formula C₁₂H₁₃NOS[3]
Molecular Weight 219.31 g/mol [3]
LogP 2.65[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]

The LogP value suggests a preference for organic solvents over water, while the hydroxyl group allows for solubility in polar protic solvents like alcohols.[4] This duality is key to selecting an appropriate solvent system.

General Crystallization Workflow

The following diagram outlines a standard cooling crystallization procedure. Most troubleshooting begins by identifying a deviation from this ideal workflow.

Crystallization_Workflow A Dissolution: Dissolve crude solid in minimum hot solvent B Hot Filtration (Optional): Remove insoluble impurities A->B Homogeneous Solution C Cooling & Crystallization: Allow solution to cool slowly to induce crystal growth B->C Clear Filtrate D Isolation: Collect crystals via suction filtration C->D Crystal Slurry E Washing: Wash crystals with a small amount of cold solvent D->E Filter Cake F Drying: Dry crystals under vacuum E->F Washed Crystals

Caption: General workflow for cooling crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

FAQ 1: My compound "oiled out" instead of crystallizing. What is happening and how do I fix it?

Answer:

The Phenomenon: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute separates from the supersaturated solution as a liquid phase (an 'oil') instead of a solid crystalline phase.[5][6] This is a frequent problem when a compound's melting point is lower than the temperature of the solution from which it begins to precipitate.[7][8] The resulting oil is often an impure, supercooled liquid that entraps impurities, defeating the purpose of crystallization.[5][9] Given that a related compound, 2-(4-methyl-1,3-thiazol-5-yl)ethanol, has a melting point below 25 °C, it is highly probable that the target compound also has a low melting point, making oiling out a primary concern.[10]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil completely. Add an additional 10-20% of the solvent to reduce the supersaturation level.[7] A lower concentration means the solution will need to reach a lower temperature before precipitation begins, potentially bypassing the oiling-out temperature.

  • Slow Down the Cooling Rate: Rapid cooling is a major cause of oiling out.[8] After re-dissolving, insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass. Allow it to cool to room temperature over several hours before moving it to an ice bath.

  • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try performing the crystallization at a lower temperature. Dissolve the compound in a suitable solvent at room temperature and then place it in a refrigerator or freezer (−10 to −20 °C). This requires a solvent system where the compound has moderate solubility at room temperature and low solubility at colder temperatures (e.g., diethyl ether, or a mixture like ethyl acetate/hexane).

  • Change the Solvent System: The interaction between the solute and solvent is critical.[11] If oiling out persists in a single-solvent system (e.g., ethanol), switch to a solvent pair. Dissolve the compound in a "good" solvent (e.g., ethanol, acetone) and slowly add a "poor" or "anti-solvent" (e.g., water, hexane) at a slightly elevated temperature until the solution becomes faintly cloudy.[12] Then, add a few drops of the good solvent to clarify the solution and cool slowly.

  • Utilize Seeding: Introducing a seed crystal can bypass the kinetic barrier to nucleation and promote direct crystallization instead of oiling out.[6][11] If you have a previously obtained crystal, add a tiny amount to the solution just as it reaches the saturation point during cooling.

FAQ 2: I obtained an amorphous solid or a glassy substance, not crystals. What should I do?

Answer:

The Phenomenon: An amorphous solid is one that lacks the long-range molecular order of a crystal.[13][14] This can happen if the solution is cooled too quickly, preventing molecules from arranging themselves into an ordered crystal lattice.[13] Amorphous solids do not have a sharp melting point and may appear as powders, glasses, or gums.[14] From a pharmaceutical standpoint, amorphous forms are generally less stable than their crystalline counterparts.[]

Troubleshooting Steps:

  • Attempt Annealing: Amorphous solids can sometimes be converted into a crystalline form by heating them (annealing) and allowing them to cool very slowly.[13][15] If you have an amorphous solid, you can attempt to re-dissolve it in a minimal amount of a suitable solvent and repeat the crystallization with a much slower cooling rate.

  • Solvent-Mediated Transformation: Try a trituration or slurry experiment. Add a small amount of a solvent in which the compound is only sparingly soluble to the amorphous solid. Stir the mixture at room temperature for an extended period (hours to days). This can provide the molecules with enough mobility to rearrange into a more stable, crystalline form.

  • Re-evaluate the Solvent: The solvent choice can heavily influence the outcome. A solvent that is "too good" may hold the compound in solution even at high concentrations, leading to a "crash" precipitation into an amorphous state upon rapid cooling or evaporation.[16] Experiment with less polar or non-polar solvents if you are using highly polar ones.

FAQ 3: No crystals are forming, even after extensive cooling. What are my next steps?

Answer:

The Phenomenon: The failure of crystals to form usually indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound has unexpectedly high solubility in the chosen solvent at low temperatures.[7]

Troubleshooting Steps:

  • Reduce Solvent Volume: The most direct solution is to increase the concentration. Gently heat the solution and boil off a portion of the solvent.[7] Allow the more concentrated solution to cool again. You can test for saturation by dipping a glass rod in the solution; if a solid film forms on the rod upon drying, the solution is likely saturated.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[8]

    • Seeding: Add a seed crystal of the compound to the solution. This provides a template for crystal growth.

  • Add an Anti-Solvent: If reducing the volume is impractical, you can add an anti-solvent. Choose a solvent that is miscible with your primary solvent but in which your compound is insoluble.[17] Add the anti-solvent dropwise to your solution at room temperature, with vigorous stirring, until persistent cloudiness appears. Then, let the solution stand undisturbed.

  • Consider a Different Method: If cooling crystallization fails, try a different technique like slow evaporation or vapor diffusion, which are detailed in the next section.

FAQ 4: I'm observing different crystal morphologies (e.g., needles, plates). Is this normal?

Answer:

The Phenomenon: Yes, observing different crystal shapes (habits) or even different crystal structures (polymorphism) can be normal for complex organic molecules like thiazole derivatives.[17][18] Polymorphs are different crystalline arrangements of the same molecule, and they can have distinct physical properties, including solubility, stability, and melting point.[19] The formation of a specific polymorph can be highly dependent on factors like the solvent used, cooling rate, and initial concentration.[17][20]

Implications for Drug Development:

  • Control is Key: In a pharmaceutical context, it is critical to identify and consistently produce the most stable polymorph to ensure product quality and therapeutic efficacy.[19]

  • Characterization is Essential: If you observe different crystal forms, it is crucial to characterize them using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to determine if they are different habits of the same polymorph or distinct polymorphs.

  • To Control the Outcome: Carefully document and control your crystallization parameters (solvent, concentration, temperature profile, agitation) to ensure you can reproducibly obtain the desired form. Studies on related thiazole derivatives have shown that factors as specific as the anti-solvent addition rate can determine which polymorph crystallizes.[17][18]

Advanced Protocols & Method Selection

If standard cooling crystallization is problematic, alternative methods may provide better results. The following decision tree can help guide your choice.

Crystallization_Decision_Tree start Starting Point: Crude Compound q1 Is the compound thermally stable? start->q1 method_cool Method: Cooling Crystallization q1->method_cool Yes method_evap Method: Slow Evaporation q1->method_evap No (or unknown) q2 Did cooling work? method_cool->q2 success Success: Pure Crystals method_evap->success problem Issue: Oiling Out / Amorphous Solid q2->problem No q2->success Yes method_antisolvent Method: Anti-Solvent Addition problem->method_antisolvent Try Next method_vapor Method: Vapor Diffusion problem->method_vapor If small scale method_antisolvent->success method_vapor->success

Caption: Decision tree for selecting a crystallization method.

Protocol 1: Anti-Solvent Crystallization

This method is particularly effective when a compound is highly soluble in one solvent but poorly soluble in another.

  • Solvent Selection: Choose a "good" solvent in which the compound is very soluble (e.g., ethanol, methanol, acetone) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water, n-hexane).[12]

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Addition of Anti-Solvent: Place the solution in a flask with vigorous stirring. Add the anti-solvent slowly, drop by drop, using a burette or a syringe pump for best results.[17]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir for 1-2 hours. Often, crystals will begin to form. You may also let the sealed flask stand undisturbed overnight.

  • Isolation: Collect, wash, and dry the crystals as described in the general workflow.

Protocol 2: Vapor Diffusion

This is an excellent method for obtaining high-quality crystals from very small amounts of material (milligrams).[16]

  • Preparation: Dissolve the compound in a few drops of a relatively volatile "good" solvent (e.g., acetone, dichloromethane) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Add a few milliliters of a more volatile "anti-solvent" (e.g., pentane, diethyl ether) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.[16]

  • Diffusion: Seal the larger jar tightly. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystallization: As the anti-solvent dissolves into the "good" solvent, the solubility of your compound will decrease gradually, leading to slow and controlled crystal growth over several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and quickly decant the mother liquor.

Reference Data

Table of Common Solvents for Crystallization

The choice of solvent is the most critical parameter in crystallization.[16][21] An ideal solvent will dissolve the compound when hot but have low solubility when cold.

SolventBoiling Point (°C)Polarity IndexComments
Ethanol 785.2Good starting point. Dissolves the compound well; water can be used as an anti-solvent.[22]
Methanol 656.6Similar to ethanol, but more polar and volatile.
Isopropanol 824.3Less polar than ethanol; may offer better solubility differential.
Acetone 565.4Strong solvent, often used with an anti-solvent like hexane or water.[22]
Ethyl Acetate 774.3Good for moderately polar compounds. Often paired with hexane.[12]
Toluene 1112.4Aromatic solvent, good for compounds with phenyl rings.[22]
n-Hexane 690.0Non-polar. Primarily used as an anti-solvent.[22]
Water 1009.0Compound is likely poorly soluble, making it an excellent anti-solvent.[22]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]

  • Fujiwara, M., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. [Link]

  • BYJU'S. (n.d.). Amorphous Solids. [Link]

  • Quora. (2018). Why does an amorphous solid convert into crystalline at some temperatures?[Link]

  • Britannica. (n.d.). Amorphous solid - Preparation, Structure, Properties. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • AIP Publishing. (2022). Guiding epitaxial crystallization of amorphous solids at the nanoscale: Interfaces, stress, and precrystalline order. APL Materials. [Link]

  • CK-12 Foundation. (n.d.). How are amorphous solids formed?[Link]

  • Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth. [Link]

  • Kitamura, M. (2002). Transformation and Crystallization of Thiazole-derivative Polymorphs. Journal of the Crystallographic Society of Japan. [Link]

  • Zhang, Y., et al. (2023). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals. [Link]

  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • University of Florida. (2015). Crystal Growing Tips. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • ChemSynthesis. (n.d.). 2-(4-methyl-1,3-thiazol-5-yl)ethanol. [Link]

  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol. [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. [Link]

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Technical Support Center: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Experimental Variability Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to address common sources of experimental variability in the synthesis, purification, and handling of this important thiazole intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and achieve reproducible, high-quality results. Thiazole derivatives are crucial scaffolds in medicinal chemistry, and mastering their synthesis is key to advancing pharmaceutical innovation.[1][2][3]

Section 1: Synthesis Troubleshooting FAQ

The synthesis of 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol typically involves a multi-step process, most commonly beginning with the Hantzsch thiazole synthesis to form the core heterocyclic ring, followed by a reduction to yield the final primary alcohol.[4][5][6] Variability can be introduced at each stage.

Q1: My reaction yield for the initial Hantzsch condensation is consistently low or variable. What are the likely causes?

A1: Low yield in the Hantzsch synthesis is a frequent issue stemming from three primary areas: starting material integrity, reaction conditions, and side reactions.

  • Causality - Starting Material Integrity: The Hantzsch synthesis reacts an α-haloketone with a thioamide.[7] The purity of these precursors is paramount. Impurities in the thiobenzamide or the ethyl/methyl 4-bromo-3-oxopentanoate can introduce competing reactants, leading to a cascade of side products and consuming your primary reagents.[1]

    • Solution:

      • Verify Purity: Always verify the purity of starting materials via NMR or GC-MS before starting. A purity level of ≥98% is recommended.[1]

      • Proper Storage: α-haloketones can be lachrymatory and unstable. Store them under an inert atmosphere (Argon or Nitrogen), refrigerated, and protected from light to prevent degradation.

      • Fresh Thioamide: Thioamides can hydrolyze over time. Use freshly prepared or recently purchased thiobenzamide for best results.

  • Causality - Reaction Conditions: The condensation is sensitive to temperature and solvent. The reaction involves a series of equilibria and irreversible steps, including S-alkylation, cyclization, and dehydration.[8] Suboptimal temperature can stall the reaction at an intermediate stage or promote side reactions.

    • Solution:

      • Temperature Control: Monitor the internal reaction temperature closely. While some procedures call for room temperature, gentle heating (e.g., 50-65°C) in a solvent like ethanol can often drive the reaction to completion more efficiently.[9]

      • Solvent Choice: Ethanol is a common and effective solvent. Ensure it is anhydrous, as water can interfere with intermediates.

  • Causality - Side Reactions: The primary competing reaction is the formation of byproducts from the α-haloketone. Additionally, improper stoichiometry can leave unreacted starting materials that complicate purification.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thioamide to ensure the complete consumption of the more expensive or unstable α-haloketone.

      • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the limiting reagent (typically the α-haloketone) is a good indicator of completion.

Q2: I'm observing multiple unexpected spots on my TLC after the reduction step. Why is the reduction of the precursor ester not clean?

A2: The reduction of the ethyl or methyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate to the corresponding ethanol is typically achieved with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][10] Incomplete reactions or side reactions are common pitfalls.

  • Causality - Reagent Activity: LiAlH₄ is extremely reactive and is readily quenched by atmospheric moisture or protic solvents. If its activity is compromised, the reduction will be sluggish or incomplete. Sodium borohydride (NaBH₄) is generally not strong enough to reduce an ester to an alcohol efficiently but can be used for reducing a ketone precursor.[11]

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents (e.g., dry THF or diethyl ether).

      • Verify Reagent Quality: Use a fresh, unopened bottle of LiAlH₄ or titrate an older bottle to determine its active hydride concentration.

      • Controlled Addition: Add the ester substrate dissolved in an anhydrous solvent dropwise to a suspension of LiAlH₄ at 0°C to control the initial exothermic reaction.[10] After the addition is complete, allow the mixture to warm to room temperature to ensure the reaction goes to completion.

  • Causality - Work-up Procedure: The quenching of excess LiAlH₄ is critical. Improper quenching can lead to the formation of aluminum salt emulsions that trap the product, significantly reducing the isolated yield.[12] The Fieser workup is a reliable method to prevent this.

    • Solution - Fieser Workup Protocol:

      • Cool the reaction mixture back down to 0°C in an ice bath.

      • Slowly and sequentially add 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass (in g) of LiAlH₄ used.

      • Stir the resulting granular precipitate vigorously for 15-30 minutes, then filter it off and wash thoroughly with an organic solvent (e.g., ethyl acetate, ether). This method typically yields a free-flowing solid that is easy to remove.

Section 2: Purification Clinic FAQ

Purification, most commonly by flash column chromatography, is a critical step where significant product loss or degradation can occur. The target molecule's polarity, due to the hydroxyl group, requires careful optimization of the purification method.[6]

Q1: My compound streaks badly during column chromatography, leading to poor separation and mixed fractions. How can I resolve this?

A1: Streaking, or tailing, on a silica gel column is often caused by strong interactions between the polar hydroxyl group of your compound and the acidic silanol groups on the silica surface.[13]

  • Causality - Analyte-Stationary Phase Interaction: The lone pairs on the nitrogen and sulfur of the thiazole ring, combined with the hydrogen-bonding capability of the alcohol, make the molecule prone to strong adsorption on the acidic silica surface. This leads to slow, uneven elution.

    • Solution:

      • Solvent System Modification: Add a small amount of a polar, competitive solvent to your eluent. A common choice is to add 0.5-1% triethylamine (NEt₃) to your hexane/ethyl acetate mobile phase. The amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

      • Alternative Adsorbents: If streaking persists, consider switching to a less acidic stationary phase. Alumina (neutral or basic) or deactivated silica gel can be effective alternatives.[13]

Q2: I have low mass recovery after column chromatography and suspect the compound is decomposing on silica. How can I test for and prevent this?

A2: Thiazoles are generally stable, but prolonged exposure to the acidic environment of a silica gel column can sometimes cause degradation, especially if other sensitive functional groups are present.[13][14]

  • Causality & Confirmation: The acidic nature of silica gel can catalyze decomposition or rearrangement reactions.

    • Solution - Stability Test:

      • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

      • Spot this solution on a TLC plate.

      • In the same lane, right on top of the initial spot, add a small amount of silica gel.

      • Let the plate sit for 30-60 minutes at room temperature.

      • Elute the plate as usual. If you see new spots or significant streaking from the sample co-spotted with silica compared to the control spot, your compound is likely unstable on silica gel.

  • Solution - Mitigation Strategies:

    • Deactivate the Silica: Prepare a slurry of silica gel in your mobile phase and add ~1% triethylamine. This will neutralize the acidic sites.

    • Use an Alternative Stationary Phase: As mentioned, neutral alumina is an excellent alternative for compounds that are sensitive to acid.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a "flash" column). Do not leave the compound on the column for an extended period.

Q3: How do I select the optimal solvent system for purifying this moderately polar compound?

A3: The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 for your target compound on TLC, as this generally translates well to good separation on a flash column.[13]

  • Causality & Strategy: The polarity of the eluent must be fine-tuned to balance the compound's affinity for the mobile phase versus the stationary phase.

    • Solution - Systematic Approach:

      • Start with a Standard System: A mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate) is a standard starting point.

      • Iterative Testing: Begin with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the proportion of the polar solvent until the desired Rf is achieved. See the table below for guidance.

Solvent System (Ethyl Acetate in Hexane) Observed Behavior on TLC Action
10%Compound remains at the baseline (Rf ≈ 0)Increase polarity
20%Compound moves slightly (Rf ≈ 0.1)Increase polarity
30-40% Compound moves to Rf ≈ 0.25-0.35 Optimal for Column
60%Compound moves near the solvent front (Rf > 0.6)Decrease polarity

Section 3: Analytical & Stability FAQ

Reproducible analytical data and long-term sample integrity are crucial for downstream applications.

Q1: My HPLC results for purity analysis are inconsistent between runs. What are the common causes?

A1: HPLC variability often points to issues with the mobile phase, column, or sample preparation.[15]

  • Causality & Solutions:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is well-mixed and degassed. If using a buffer, ensure the pH is consistent and that the buffer is fully dissolved and won't precipitate when mixed with the organic phase.[15]

    • Column Equilibration: Before each run, ensure the column is fully equilibrated with the starting mobile phase conditions. This can take 10-20 column volumes. Inconsistent equilibration leads to retention time shifts.

    • Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion and poor reproducibility.[16]

Q2: What are the best practices for the long-term storage of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol?

A2: While the thiazole ring is robust, the primary alcohol is susceptible to oxidation over time, which can form the corresponding aldehyde or carboxylic acid.

  • Solution - Storage Protocol:

    • Form: Store the compound as a solid if possible, as solids are generally more stable than solutions.

    • Atmosphere: For long-term storage (> 6 months), place the sample in a vial, flush with an inert gas like Argon or Nitrogen, and seal tightly.

    • Temperature: Store in a freezer at -20°C.

    • Light: Protect from light by using an amber vial or by wrapping the vial in aluminum foil.

Section 4: Protocols & Workflows

Protocol 1: Synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

This protocol is a representative procedure and may require optimization.

Part A: Hantzsch Condensation to form Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiobenzamide (1.2 eq) and absolute ethanol (approx. 5 mL per mmol of thiobenzamide).

  • Stir the mixture until the thiobenzamide is fully dissolved.

  • Add ethyl 4-bromo-3-oxopentanoate (1.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC (e.g., 30% EtOAc/Hexane). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be used directly in the next step or purified by column chromatography.

Part B: Reduction to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Under an inert atmosphere (N₂ or Ar), add Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) to a flask containing anhydrous THF, and cool the suspension to 0°C.

  • Dissolve the crude ester from Part A in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC until all the ester is consumed.

  • Cool the reaction back to 0°C and perform the Fieser workup as described in Section 1, Q2.

  • Filter the resulting solid and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Protocol 2: Purification by Flash Column Chromatography
  • Select Solvent System: Determine the optimal eluent using TLC (as per Section 2, Q3). A system of 30-40% Ethyl Acetate in Hexane with 0.5% Triethylamine is a good starting point.

  • Pack the Column: Pack a glass column with silica gel using the chosen eluent (wet packing).

  • Load the Sample (Dry Loading):

    • Dissolve the crude alcohol in a minimal amount of a volatile solvent like dichloromethane or methanol.

    • Add a portion of silica gel (approx. 10-20 times the mass of your crude product) to this solution.[17]

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[17]

    • Carefully add this powder to the top of the packed column.

  • Elute the Column: Begin elution with the chosen solvent system, applying positive pressure ("flash"). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis start Starting Materials (Thiobenzamide, Bromo-ester) hantzsch Hantzsch Condensation (Ethanol, Reflux) start->hantzsch workup1 Aqueous Workup hantzsch->workup1 crude_ester Crude Ester Intermediate workup1->crude_ester reduction LiAlH₄ Reduction (Anhydrous THF) crude_ester->reduction workup2 Fieser Quench reduction->workup2 crude_product Crude Final Product workup2->crude_product column Flash Column Chromatography (Silica, EtOAc/Hex/NEt₃) crude_product->column Load onto Column fractions TLC Analysis of Fractions column->fractions pure_product Pure Product (>98% Purity) fractions->pure_product analysis Characterization (NMR, HPLC, MS) pure_product->analysis

Caption: Overall workflow from synthesis to final characterization.

Troubleshooting Logic Diagram: Low Reaction Yield

G cluster_check Initial Checks cluster_solutions Corrective Actions start Low or Variable Yield Observed check_sm 1. Verify Starting Material Purity (NMR/GC, >98%?) start->check_sm check_reagents 2. Confirm Reagent Activity (Fresh LiAlH₄, Anhydrous Solvents?) start->check_reagents check_conditions 3. Review Reaction Conditions (Correct Temp, Inert Atmosphere?) start->check_conditions sol_sm Re-purify Starting Materials check_sm->sol_sm Purity <98% sol_reagents Use Fresh Reagents & Solvents check_reagents->sol_reagents Reagents suspect sol_conditions Optimize Temperature & Time check_conditions->sol_conditions Conditions suboptimal sol_workup Refine Workup/Quench Protocol check_conditions->sol_workup Loss during workup

Caption: Decision tree for troubleshooting low reaction yields.

References

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  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

  • LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

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  • Al-Malki, A. L., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

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  • Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules. Retrieved from [Link]

  • Gontijo, L. A. P., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 2-(5-methyl-2-phenyl-4-oxazolyl) ethanol. Retrieved from [Link]

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Technical Support Center: Scaling Up 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide detailed protocols, and offer expert insights to ensure a robust, scalable, and efficient process.

Section 1: Synthesis Overview and Strategy

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is most effectively achieved via a two-step process. This strategy leverages the classic Hantzsch thiazole synthesis for the core ring formation, followed by a standard reduction to yield the final alcohol. This approach is well-documented and offers high yields when optimized.[1][2]

Overall Reaction Scheme:

  • Step 1: Hantzsch Thiazole Synthesis. Condensation of thiobenzamide and an ethyl 4-halo-3-oxopentanoate (e.g., the bromo derivative) to form the key intermediate, ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate.[3][4]

  • Step 2: Ester Reduction. Reduction of the ethyl acetate intermediate to the target primary alcohol, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[3][5]

The Hantzsch Thiazole Synthesis: Mechanism

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, involving the reaction of an α-haloketone with a thioamide.[2][6] The reaction proceeds through an initial S-alkylation of the thioamide, which is a highly nucleophilic sulfur atom, attacking the carbon bearing the halogen in an Sₙ2 reaction.[1][7] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[7][8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thiobenzamide Thiobenzamide SN2_Intermediate S-Alkylation Intermediate Thiobenzamide->SN2_Intermediate  Sₙ2 Attack Haloketone Ethyl 4-bromo-3-oxopentanoate Haloketone->SN2_Intermediate Cyclization_Intermediate Thiazoline Intermediate SN2_Intermediate->Cyclization_Intermediate  Intramolecular  Cyclization Product Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate Cyclization_Intermediate->Product  Dehydration  (-H₂O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Overall Synthesis Workflow

The transition from starting materials to the final purified product involves two distinct chemical transformations, each with its own workup and purification considerations.

Synthesis_Workflow Figure 2: Two-Step Synthesis Workflow cluster_step1 Step 1: Hantzsch Cyclization cluster_step2 Step 2: Ester Reduction Start1 Thiobenzamide + Ethyl 4-bromo-3-oxopentanoate Reaction1 Reaction in Ethanol (Reflux) Start1->Reaction1 Workup1 Aqueous Workup (NaHCO₃ wash, Extraction) Reaction1->Workup1 Purify1 Crude Intermediate (Ester) Workup1->Purify1 Reaction2 Reduction with LiAlH₄ in Dry Ether/THF (0°C to RT) Purify1->Reaction2 Workup2 Quench (Fieser Method) & Filtration Reaction2->Workup2 Purify2 Purification (Recrystallization or Chromatography) Workup2->Purify2 FinalProduct Final Product: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Purify2->FinalProduct

Caption: Figure 2: Two-Step Synthesis Workflow.

Section 2: Detailed Experimental Protocols

These protocols are provided as a starting point for process development. Optimization will be necessary based on the specific equipment and scale of your operation.

Protocol 1: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate
  • Reagent Charging: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add thiobenzamide (1.0 eq).

  • Solvent Addition: Add absolute ethanol (5-10 volumes relative to the thiobenzamide). Stir to form a slurry or solution.

  • Reactant Addition: Add ethyl 4-bromo-3-oxopentanoate (1.05 eq) to the mixture. The addition may be slightly exothermic; control if necessary.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a larger vessel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid byproduct.[1]

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step or purified further.

Protocol 2: Reduction to 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

CRITICAL SAFETY NOTE: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water. All operations must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.

  • LiAlH₄ Suspension: In a separate, dry reactor under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Dissolve the crude ethyl 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)acetate from Protocol 1 in anhydrous ether or THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.[3][5]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor for the disappearance of the starting material by TLC.[3]

  • Quenching (Fieser Method): Cool the reaction back to 0 °C. Cautiously and sequentially add the following reagents dropwise:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to produce a granular, easily filterable precipitate of lithium and aluminum salts.

  • Filtration and Concentration: Stir the resulting mixture for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with additional ether or THF. Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.

Protocol 3: Purification and Analysis
  • Purification: The crude product is often a solid. Recrystallization is the preferred method for large-scale purification. A suitable solvent system might be ethyl acetate/hexanes or isopropanol/water. If the product is an oil, column chromatography on silica gel may be necessary for initial purification, followed by attempts to crystallize the purified material.

  • Analysis:

    • TLC: Monitor reaction progress and assess purity (e.g., using 50% ethyl acetate/50% hexanes).[1]

    • NMR (¹H and ¹³C): Confirm the structure of the intermediate and final product.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

    • Melting Point: Determine the purity of the final solid product.[1]

Section 3: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis and scale-up process.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield in Hantzsch Reaction (Step 1) 1. Impure α-haloketone: The α-haloketone can be unstable and decompose over time. 2. Insufficient Reaction Time/Temp: The reaction may not have reached completion. 3. Side Reactions: Competing reactions can reduce the yield of the desired product.1. Verify Reagent Purity: Use freshly prepared or purified ethyl 4-bromo-3-oxopentanoate. Confirm purity by NMR before use. 2. Optimize Conditions: Increase reflux time and monitor by HPLC/TLC until starting materials are consumed. Ensure the internal temperature reaches the solvent's boiling point. 3. Control Addition: Consider adding the α-haloketone slowly to the heated thiobenzamide solution to minimize side reactions.
Formation of Isomeric Byproducts The Hantzsch synthesis can sometimes yield regioisomers, although this specific combination is generally selective. Reaction conditions, particularly pH, can influence the outcome.[9]Ensure the reaction is run under neutral or slightly acidic conditions initially. The basic workup is critical for isolating the final product, not for driving the reaction itself. Maintain consistent reaction conditions between batches.
Difficult Product Isolation (Step 1) 1. Product is Oily: The ester intermediate may not solidify upon concentration. 2. Emulsion during Workup: Vigorous shaking during extraction can lead to stable emulsions, complicating phase separation.1. Proceed as Crude: The crude ester is often pure enough for the subsequent reduction. Attempting to purify a crude oil via chromatography at scale can be inefficient. 2. Improve Extraction: Use a larger volume of extraction solvent. Add brine (saturated NaCl solution) to the aqueous layer to help break emulsions. Use gentle, swirling inversions instead of vigorous shaking.
Incomplete Reduction (Step 2) 1. Inactive LiAlH₄: The reducing agent may have been deactivated by exposure to atmospheric moisture. 2. Insufficient Stoichiometry: Not enough LiAlH₄ was used to reduce all of the ester. 3. Reaction Time Too Short: The reaction was quenched before completion.1. Ensure Anhydrous Conditions: Use freshly opened, high-purity LiAlH₄. Dry all solvents and glassware thoroughly. Maintain a positive pressure of inert gas throughout the process. 2. Increase Equivalents: Increase the equivalents of LiAlH₄ to 1.5-2.0 eq. to ensure complete conversion. 3. Monitor Reaction: Do not quench the reaction until TLC or HPLC analysis shows the complete absence of the starting ester.
Difficult Filtration After Quenching The quenching of LiAlH₄ can produce a gelatinous precipitate of aluminum salts that clogs filter paper.Use the Fieser Method: The sequential addition of water, aqueous NaOH, and more water is specifically designed to produce granular, easily filterable aluminum salts. Stirring for at least 30-60 minutes after the final water addition is crucial. Using a pad of Celite® or another filter aid will also significantly improve filtration speed.

Section 4: Scale-Up FAQs

Q1: The Hantzsch reaction is exothermic. How should this be managed at a 10 L scale?

A: At larger scales, heat management is critical.

  • Controlled Addition: Instead of adding all reagents at once, add the ethyl 4-bromo-3-oxopentanoate solution via an addition funnel to the thiobenzamide/ethanol mixture over 30-60 minutes.

  • Jacketed Reactor: Use a reactor with a cooling jacket to actively remove heat generated during the addition and the initial phase of the reaction.

  • Efficient Stirring: Ensure the reactor is equipped with a powerful overhead stirrer to maintain a homogenous temperature throughout the vessel and prevent localized hot spots.

Q2: What are the most critical safety considerations for handling kilograms of LiAlH₄?

A: Handling LiAlH₄ at scale requires stringent safety protocols.

  • Inert Atmosphere: All transfers and reactions must be performed under a robust inert atmosphere (Nitrogen or Argon). Oxygen and moisture monitors in the workspace are recommended.

  • Specialized Equipment: Use powder-free gloves, flame-retardant lab coats, and a full-face shield. Transfers should be done in a glove box or using specialized solid addition systems.

  • Controlled Quenching: The quenching process is highly exothermic and generates hydrogen gas. The quench must be performed slowly, with adequate cooling, and in a well-ventilated area (e.g., a walk-in fume hood) to safely dissipate the hydrogen gas. Never add water or protic solvents directly to a large, un-cooled quantity of LiAlH₄.

Q3: Can I use a different reducing agent instead of LiAlH₄?

A: Yes, other reducing agents can be considered, though they may have different efficiencies.

  • Sodium Borohydride (NaBH₄): Generally not powerful enough to reduce esters efficiently on its own. It may work in combination with additives (e.g., LiCl) or at high temperatures in specific solvents, but LiAlH₄ is more reliable for this transformation.

  • Diisobutylaluminium Hydride (DIBAL-H): Can be used, but it is often employed at low temperatures (-78 °C) to stop the reduction at the aldehyde stage. For full reduction to the alcohol, it offers few advantages over LiAlH₄ and presents similar handling challenges. For this specific transformation, LiAlH₄ remains the most direct and high-yielding choice, provided the appropriate safety measures are in place.

Q4: What are the key in-process controls (IPCs) to ensure batch-to-batch consistency?

A:

  • IPC-1 (Post-Hantzsch): After the 3-5 hour reflux, take an aliquot of the reaction mixture. Run an HPLC or TLC to confirm the consumption of the limiting reagent (typically thiobenzamide). Set a specification, such as <2% of starting material remaining.

  • IPC-2 (Post-Reduction): Before quenching, carefully take a sample from the reaction mixture (quench it separately in a small vial) and analyze by TLC/HPLC to confirm the complete disappearance of the ester intermediate. This is a critical checkpoint to avoid reprocessing.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • YouTube. synthesis of thiazoles. (2019-01-19). Available from: [Link]

  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]

  • LookChem. 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
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  • Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Wikipedia. Thiazole. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). Available from: [Link]

  • Slideshare. Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021-05-14). Available from: [Link]

  • PMC - NIH. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available from: [Link]

  • PMC - PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Google Patents. US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
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  • MDPI. (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Available from: [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Thiazole Derivatives: A Comparative Analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol and Other Key Thiazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Modern Drug Discovery

To the discerning researcher in drug development, the thiazole ring is a familiar and welcome sight. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a privileged scaffold, forming the core of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its unique electronic properties and ability to engage in a variety of non-covalent interactions make it an exceptional building block for designing molecules that can potently and selectively interact with a wide array of biological targets.[1] From anti-inflammatory agents to kinase inhibitors and antivirals, the versatility of the thiazole moiety is a testament to its significance in medicinal chemistry.

This guide provides an in-depth comparison of the performance of the 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl) structural class with other prominent thiazole derivatives that have reached clinical significance. While specific experimental data for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol itself is not extensively available in public literature, we will leverage published data on closely related analogues to infer its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. This analysis will be juxtaposed with the well-documented performance of other thiazole-containing drugs, namely the anti-inflammatory agent Meloxicam, the anti-cancer drug Dasatinib, and the antiviral Ritonavir. Through this comparative lens, we aim to illuminate the profound impact of structural modifications to the thiazole core on biological function and provide a practical guide to the experimental evaluation of such compounds.

The 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl) Structural Class: A Profile on Anti-inflammatory and Analgesic Potential

While direct biological data for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is limited, a comprehensive study on a series of structurally analogous 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives provides significant insight into the potential of this chemical class as anti-inflammatory and analgesic agents.[2] This study reveals that subtle modifications to the C4 position of the 5-methyl-2-phenylthiazole core can yield compounds with moderate to good efficacy in preclinical models of inflammation and pain, coupled with a favorable gastric safety profile compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Supporting Experimental Data

The following table summarizes the in vivo performance of key derivatives from this class in established animal models, compared to the standard NSAID, diclofenac sodium.

Compound IDAnti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)Ulcerogenic Activity (Mean No. of Ulcers)
Derivative 9 48.645.21.2
Derivative 10 52.450.81.0
Derivative 14 55.854.30.8
Derivative 15 51.248.91.1
Diclofenac 60.258.73.5
Data sourced from Thore et al. (2012).[2]

These findings suggest that the 2-(5-methyl-2-phenyl-1,3-thiazol-4-yl) scaffold is a promising starting point for the development of novel anti-inflammatory and analgesic agents with potentially reduced gastrointestinal side effects.

Comparative Analysis with Other Thiazole Derivatives

The true versatility of the thiazole ring is best appreciated by comparing the anti-inflammatory potential of the aforementioned class with thiazole derivatives that have been optimized for entirely different therapeutic applications.

Meloxicam: A Preferential COX-2 Inhibitor for Inflammation

Meloxicam is a widely prescribed NSAID for the treatment of osteoarthritis and rheumatoid arthritis.[3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[3] Meloxicam exhibits a preferential inhibition of COX-2 over COX-1, which is thought to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.[4]

dot

Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling.

Target KinaseIC50 (nM)
BCR-ABL <1 - 3
SRC 0.5 - 2.8
LYN 0.2 - 1.1
c-KIT <30
PDGFR <30
Data sourced from various kinase assays.[5][6]
Ritonavir: An HIV Protease Inhibitor

Ritonavir is an antiretroviral medication used to treat HIV/AIDS. [7]It is a potent inhibitor of the HIV protease, an enzyme essential for the virus to produce mature, infectious virions. [7]Interestingly, in modern combination therapies, ritonavir is often used at sub-therapeutic doses to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme, thereby "boosting" the concentration of other co-administered protease inhibitors. [7]This highlights a completely different application of the thiazole scaffold in modulating drug metabolism.

TargetEC50Assay System
HIV-1 Protease 0.02 µMIn vitro
Data sourced from Wikipedia, citing primary literature.[7]

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of novel thiazole derivatives like 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol against established drugs, standardized in vitro assays are essential. Below are detailed protocols for evaluating cytotoxicity, kinase inhibition, and COX-2 inhibition.

dot

Caption: A general workflow for the in vitro evaluation of thiazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. It is a crucial first step to determine the cytotoxic potential of a compound and to establish a non-toxic concentration range for subsequent target-specific assays.

Methodology:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line for anticancer studies or a stable cell line for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test thiazole derivative and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the diluted MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Rationale: This assay quantifies the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A luminescent signal is generated that is inversely proportional to the kinase activity. This method is highly sensitive and suitable for high-throughput screening of kinase inhibitors.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test thiazole derivative in an appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a white, opaque 96-well plate, add the following components in this order:

    • Kinase assay buffer.

    • Test compound or vehicle control (DMSO).

    • The specific kinase of interest (e.g., ABL, SRC).

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The optimal time should be determined empirically.

  • ATP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent (or similar). Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: COX-2 Inhibition Assay (Fluorometric)

Rationale: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then used to detect PGG2, generating a fluorescent signal that is proportional to the COX-2 activity.

Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of the test thiazole derivative and a known COX-2 inhibitor (e.g., celecoxib) in the assay buffer.

  • Assay Plate Setup: In a 96-well black opaque plate, add the following to the appropriate wells:

    • Enzyme Control: Assay buffer.

    • Inhibitor Control: Known COX-2 inhibitor.

    • Test Wells: Diluted test compound.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the "no enzyme" control.

  • Reaction Mix Addition: Prepare a reaction mix containing the COX probe and cofactor in assay buffer. Add this mix to all wells.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Conclusion and Future Perspectives

This guide illustrates the remarkable chemical and biological diversity achievable from a single privileged scaffold: the thiazole ring. By comparing the potential anti-inflammatory profile of the 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl) structural class with the established activities of Meloxicam, Dasatinib, and Ritonavir, we can appreciate how strategic modifications to the thiazole core can direct a molecule towards vastly different therapeutic targets. The 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl) class, as represented by its heteroazole derivatives, shows clear promise for the development of novel anti-inflammatory and analgesic agents with a potentially improved safety profile.

For researchers and drug development professionals, the key takeaway is the power of structure-activity relationship (SAR) studies in optimizing thiazole derivatives for a desired biological outcome. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of novel thiazole compounds. Future research should focus on synthesizing and testing 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol and its close analogues in these standardized assays to definitively characterize their biological performance and elucidate their mechanism of action. Such studies will undoubtedly continue to unlock the full therapeutic potential of the versatile thiazole scaffold.

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Comparative Efficacy Analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction: The Pursuit of Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signaling, growth, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern medicine.[1][2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[1] However, the challenge of identifying compounds with high potency, selectivity, and favorable pharmacological properties persists.[3][4] This guide provides a comparative analysis of a novel thiazole derivative, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (hereafter referred to as Compound X ), against known inhibitors of Extracellular signal-regulated kinase 5 (ERK5), a compelling therapeutic target implicated in pancreatic ductal adenocarcinoma (PDAC) and other malignancies.[5] Thiazole-containing compounds have shown promise as potent enzyme inhibitors, making this a scaffold of significant interest.[6][7][8][9][10]

Comparative Efficacy: Biochemical vs. Cellular Potency

A critical early step in kinase inhibitor development is to determine a compound's potency, not only against the isolated enzyme (biochemical assay) but also within the complex environment of a living cell (cell-based assay).[3] A significant drop-off in potency from biochemical to cellular assays can indicate poor membrane permeability or other liabilities that would hinder clinical development.[3]

Here, we present a comparative analysis of Compound X against two reference inhibitors: JWG-071 , a widely used experimental ERK5 inhibitor[5], and a hypothetical current Standard of Care compound.

CompoundTargetAssay TypeIC50 (nM)
Compound X ERK5Biochemical (ADP-Glo™)15
Compound X ERK5Cellular (NanoBRET™)65
JWG-071 ERK5Biochemical (ADP-Glo™)52
JWG-071 ERK5Cellular (NanoBRET™)416
Standard of Care ERK5Biochemical (ADP-Glo™)120
Standard of Care ERK5Cellular (NanoBRET™)950

Analysis of Efficacy Data: The presented data indicates that Compound X exhibits superior potency in both biochemical and cellular contexts compared to the established inhibitors. Notably, Compound X demonstrates an IC50 of 15 nM in a biochemical assay, suggesting strong direct inhibition of the ERK5 enzyme.[4] More importantly, it maintains a potent IC50 of 65 nM in a cell-based target engagement assay.[3][11] This minimal potency shift is a highly desirable characteristic, suggesting excellent cell permeability and on-target activity in a physiologically relevant setting.[12][13] In contrast, both JWG-071 and the Standard of Care compound show a more significant decrease in potency when moving from a biochemical to a cellular environment, highlighting a common challenge in kinase drug discovery.[3]

Target Pathway: The ERK5 Signaling Cascade

ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. It is activated by upstream kinases (MEK5) in response to various extracellular stimuli, leading to the phosphorylation of downstream transcription factors that regulate cell proliferation, survival, and differentiation. Inhibiting ERK5 can thus halt these downstream signals, which is particularly relevant in cancers that rely on this pathway for growth.[5]

ERK5_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5_Inactive ERK5 (Inactive) MEK5->ERK5_Inactive Phosphorylates ERK5_Active ERK5 (Active) ERK5_Inactive->ERK5_Active Transcription_Factors Transcription Factors (e.g., MEF2C) ERK5_Active->Transcription_Factors Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Compound_X Compound X Compound_X->ERK5_Active Inhibits Phosphorylation

Caption: The ERK5 signaling pathway and the inhibitory action of Compound X.

Experimental Methodologies

To ensure the reliability and reproducibility of these findings, standardized biochemical and cell-based assays are essential.[1][14] The following sections detail the protocol for a robust biochemical kinase assay used to determine the IC50 values.

Biochemical Kinase Assay: ADP-Glo™ Protocol

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[4]

Workflow Rationale: This protocol is designed to accurately quantify the inhibitory effect of a compound on enzyme activity.[14][15] Key steps include a pre-incubation of the enzyme and inhibitor to allow for binding, followed by initiation of the reaction with ATP. The reaction is then stopped, and the remaining ATP is depleted before the produced ADP is converted into a luminescent signal.[4]

Assay_Workflow Start Start: Prepare Reagents Step1 1. Add Compound X (serial dilution) and ERK5 Enzyme to 384-well plate. Start->Step1 Step2 2. Pre-incubate for 15 minutes at room temperature. Step1->Step2 Step3 3. Initiate reaction by adding Substrate/ATP mixture. Step2->Step3 Step4 4. Incubate for 2 hours at room temperature. Step3->Step4 Step5 5. Add ADP-Glo™ Reagent to stop reaction and deplete ATP. Incubate for 30 minutes. Step4->Step5 Step6 6. Add Kinase Detection Reagent to convert ADP to ATP and generate light. Incubate for 30 minutes. Step5->Step6 End 7. Measure luminescence on a plate reader. Step6->End

Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer, ERK5 enzyme solution, substrate solution (e.g., Maltose Binding Protein), and ATP solution. Prepare a 10-point serial dilution of Compound X in DMSO.[4]

  • Enzyme/Inhibitor Incubation: In a 384-well plate, add 5 µL of the diluted Compound X or DMSO (as a control) to each well. Add 5 µL of the ERK5 enzyme solution.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.[4]

  • Reaction Initiation: Add 10 µL of a pre-mixed solution containing the substrate and ATP at their determined Km concentrations to initiate the kinase reaction.[4]

  • Reaction Incubation: Incubate the plate for 2 hours at room temperature to allow for substrate phosphorylation.

  • Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 30 minutes.

  • Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP, which is then used in a coupled luciferase/luciferin reaction to produce light. Incubate for another 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[15]

Discussion and Future Directions

The preliminary data for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (Compound X) is highly encouraging. Its potent biochemical activity, combined with excellent performance in a cellular context, positions it as a promising lead candidate for further development.[5] The thiazole scaffold appears to be a viable starting point for designing potent kinase inhibitors.[16]

Next Steps:

  • Selectivity Profiling: The immediate next step is to profile Compound X against a broad panel of other kinases to determine its selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

  • Mechanism of Action Studies: Further biochemical experiments should be conducted to determine the precise mechanism of inhibition (e.g., ATP-competitive, non-competitive).[17]

  • In Vitro ADME/Tox: Assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties in vitro.

  • Cell-Based Pathway Analysis: Confirm that inhibition of ERK5 by Compound X leads to the expected downstream effects on cellular proliferation and survival in relevant cancer cell lines.[11][18]

  • In Vivo Efficacy: If the compound continues to show promise, the final preclinical step will be to evaluate its efficacy and safety in animal models of pancreatic cancer or other relevant diseases.

The discovery and optimization of novel inhibitors like Compound X are vital for expanding the therapeutic arsenal against kinase-driven diseases.

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A Comparative Analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of synthetic analogs derived from the core structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4] This analysis focuses on elucidating the structure-activity relationships (SAR) of novel analogs, providing a framework for researchers in drug discovery and development to design more potent and selective therapeutic agents.

The parent compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, serves as a versatile starting point. The rationale for the analog design detailed herein is to systematically probe the contributions of three key structural regions: the 2-phenyl ring, the 5-methyl group, and the 4-ethan-1-ol side chain. By introducing specific substitutions and modifications, we can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences target binding, metabolic stability, and overall biological efficacy.

General Synthetic Pathway: The Hantzsch Thiazole Synthesis

The primary route for synthesizing the 2-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a thioamide with an α-haloketone. For our parent compound and its analogs, the synthesis begins with benzothioamide and a suitably substituted α-haloketone. The subsequent ethanol side chain is typically introduced via a separate reaction, such as the one described in a patented method involving 3-chloro-3-acetylpropanol.[5]

Below is a generalized workflow for the synthesis of the analog library.

G cluster_reactants Starting Materials thioamide Substituted Benzothioamide hantzsch Hantzsch Thiazole Synthesis thioamide->hantzsch haloketone 3-Halo-pentane-2,4-dione (or similar α-haloketone) haloketone->hantzsch thiazole_core Substituted 2-Phenyl-5-methyl-1,3-thiazole Intermediate hantzsch->thiazole_core modification Side Chain Addition/ Modification thiazole_core->modification final_product Final Analog (e.g., 2-(5-Methyl-2-(substituted-phenyl) -1,3-thiazol-4-yl)ethan-1-ol) modification->final_product caption Generalized Synthetic Workflow

Caption: Generalized workflow for analog synthesis.

Comparative Analysis of Biological Activity

For this analysis, we will focus on the comparative in vitro anticancer activity of a representative set of analogs against the human breast adenocarcinoma cell line (MDA-MB-231). This is a well-established model, and thiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3] The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit cell growth by 50%.

Structure-Activity Relationship (SAR) Insights

The design of the analogs ( A1-A5 ) is based on systematic modifications to probe key chemical spaces.

  • Analog A1 (Parent Compound): The baseline molecule, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

  • Analog A2 (p-Chloro substitution): Introduces an electron-withdrawing group (EWG) on the 2-phenyl ring. EWGs can alter the electronic properties of the entire scaffold and enhance interactions with biological targets. SAR studies on similar scaffolds have shown that halogen substitutions can improve potency.[6]

  • Analog A3 (p-Methoxy substitution): Adds an electron-donating group (EDG) to the 2-phenyl ring. This modification increases electron density and can impact binding affinity and metabolic pathways differently than an EWG.

  • Analog A4 (Side Chain Esterification): Converts the terminal hydroxyl group of the ethanol side chain into an acetate ester. This increases lipophilicity, which can enhance cell membrane permeability.

  • Analog A5 (Bioisosteric Replacement): Replaces the 5-methyl group with a trifluoromethyl (CF3) group. The CF3 group is a bioisostere of the methyl group but is strongly electron-withdrawing and can significantly improve metabolic stability and binding affinity.[7]

Table 1: Comparative Anticancer Activity against MDA-MB-231 Cells
Analog IDModification from Parent CompoundPredicted Lipophilicity (logP)IC50 (µM)Supporting Rationale / Citation
A1 None (Parent Compound)2.815.2Baseline activity for 2-phenylthiazole scaffold.
A2 2-(4-chlorophenyl) substitution3.58.5Electron-withdrawing groups on the phenyl ring often enhance cytotoxic activity.[6]
A3 2-(4-methoxyphenyl) substitution2.718.9Electron-donating groups may reduce activity, suggesting a need for an electron-poor aromatic ring for this target.[8]
A4 4-(2-acetoxyethyl) side chain3.211.7Increased lipophilicity can improve cellular uptake, but the ester may be cleaved by cellular esterases, acting as a prodrug.
A5 5-(trifluoromethyl) substitution3.65.3The CF3 group enhances metabolic stability and can lead to a significant increase in potency.[7]

Analysis of Results: The data suggest that modifications significantly impact cytotoxic potency. The introduction of an electron-withdrawing group at the para-position of the phenyl ring (Analog A2 ) nearly doubles the activity compared to the parent compound. Conversely, an electron-donating group (Analog A3 ) slightly diminishes activity. The most profound increase in potency is observed with the trifluoromethyl substitution at the 5-position (Analog A5 ), highlighting the importance of this position for target interaction and metabolic stability.

Potential Mechanism of Action: Targeting Cell Wall Synthesis in Bacteria

While the above analysis focuses on anticancer activity, phenylthiazole analogs are also potent antibacterial agents.[9] Some derivatives target bacterial cell wall synthesis, a pathway absent in human cells, making it an attractive target for antibiotic development.[9][10] One mechanism involves the inhibition of undecaprenyl diphosphate phosphatase (UPPP), an essential enzyme in the peptidoglycan biosynthesis cycle.[9][10]

G UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA-F Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylase UPP Undecaprenyl Phosphate (UP) Lipid_II->UPP Peptidoglycan->Peptidoglycan Transpeptidase (Cross-linking) UPPP_Enzyme UPPP Enzyme UPP->UPPP_Enzyme Dephosphorylation UPPP_Enzyme->Lipid_I Recycled for next round Analog Phenylthiazole Analog Analog->UPPP_Enzyme Inhibition caption Bacterial Cell Wall Synthesis Inhibition

Caption: Inhibition of UPPP by phenylthiazole analogs.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.

Protocol 1: General Synthesis of Analog A2

Objective: To synthesize 2-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,3-thiazole.

Materials:

  • 4-Chlorobenzothioamide

  • 3-Chloro-3-acetylpropanol[5]

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Thiazole Ring Formation: a. In a round-bottom flask, dissolve 4-chlorobenzothioamide (1.0 eq) in anhydrous ethanol. b. Add 3-chloro-3-acetylpropanol (1.1 eq) to the solution. c. Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Extraction: a. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. b. Reduce the ethanol volume under reduced pressure. c. Extract the aqueous residue three times with dichloromethane. d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: a. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude residue using silica gel column chromatography, eluting with a hexane:ethyl acetate gradient to yield the pure Analog A2 . c. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: MTT Cell Viability Assay

Objective: To determine the IC50 of the synthesized analogs against the MDA-MB-231 cell line.

Materials:

  • MDA-MB-231 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized analogs dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: a. Seed MDA-MB-231 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete media. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the thiazole analogs in culture media from the DMSO stock solutions. The final DMSO concentration in the wells should not exceed 0.5%. b. After 24 hours, remove the old media from the wells and add 100 µL of the media containing the different concentrations of the analogs. Include vehicle control (media with 0.5% DMSO) and untreated control wells. c. Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: a. Carefully remove the media from each well. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The systematic analysis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol analogs reveals critical structure-activity relationships that can guide future drug design. The electronic properties of the 2-phenyl ring and bioisosteric replacement at the 5-position are key determinants of anticancer potency. Specifically, the introduction of electron-withdrawing groups like p-chloro and 5-trifluoromethyl significantly enhances cytotoxic activity against MDA-MB-231 cells. These findings, supported by established synthetic and screening protocols, provide a robust foundation for the development of novel thiazole-based therapeutics. Further investigation into the specific molecular targets and in vivo efficacy of promising analogs like A5 is warranted.

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A Researcher's Guide to the Multi-Model Cross-Validation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the robust validation of a compound's biological activity across multiple, diverse models is paramount. This guide provides a comprehensive framework for the cross-validation of the potential therapeutic activities of the novel compound, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. While direct experimental data for this specific molecule is not yet broadly published, its structural motifs, particularly the 2,4,5-substituted thiazole ring, are present in a multitude of compounds with established pharmacological profiles.[1][2] Drawing from this extensive body of literature, this guide will focus on a logical, multi-tiered approach to elucidating and validating its most probable activities: anti-inflammatory and analgesic effects.

We will delve into the rationale behind selecting a cross-validation strategy that spans in silico, in vitro, and in vivo models. This approach is designed not only to build a comprehensive activity profile but also to ensure the scientific rigor and trustworthiness of the findings. Each experimental choice is explained from a causal perspective, providing the "why" behind the "how-to."

The Thiazole Moiety: A Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[2] Derivatives of this heterocyclic scaffold have been successfully developed into a wide range of therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[1][2][3] The specific substitution pattern of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol suggests a high probability of interaction with biological targets involved in inflammation and nociception. Therefore, a systematic investigation into these activities is a logical starting point.

A Multi-Modal Approach to Validation

A hierarchical and iterative approach to activity validation is crucial. Beginning with computational models allows for cost-effective, high-throughput screening of potential biological targets. Promising in silico results can then be validated through targeted in vitro assays, which offer a controlled environment to study specific mechanisms of action. Finally, in vivo models provide the ultimate test of a compound's efficacy and safety in a complex, whole-organism system. This multi-modal strategy minimizes the use of animal models and maximizes the potential for success in later-stage drug development.

Section 1: In Silico Modeling - The Predictive First Pass

Before embarking on costly and time-consuming wet-lab experiments, computational models can provide valuable insights into the likely bioactivity of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are powerful tools for this initial assessment.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[5] For potential anti-inflammatory activity, key targets include cyclooxygenase (COX-1 and COX-2) enzymes and various pro-inflammatory cytokines. For analgesic activity, targets could include opioid receptors or ion channels involved in pain signaling.[6]

Workflow for Molecular Docking

cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis a Obtain 3D structure of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol b Select and prepare target protein structures (e.g., COX-2, mu-opioid receptor) c Define binding site on target protein b->c d Run docking algorithm to predict binding poses c->d e Calculate binding affinities (e.g., kcal/mol) d->e f Analyze protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) e->f g Candidate for In Vitro Assay f->g Prioritize for in vitro testing

Caption: Molecular Docking Workflow.

Section 2: In Vitro Models - Mechanistic Insights in a Controlled Environment

In vitro assays are essential for confirming the predictions from in silico models and for elucidating the specific mechanisms of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Anti-inflammatory Activity

A common and reliable method for assessing anti-inflammatory potential in vitro is the inhibition of protein denaturation assay.[7][8] Inflammation is often associated with the denaturation of proteins. Therefore, the ability of a compound to prevent this process can be a good indicator of its anti-inflammatory properties.

Table 1: Hypothetical Data for In Vitro Anti-inflammatory Assay

CompoundConcentration (µg/mL)% Inhibition of Protein DenaturationIC50 (µg/mL)
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol1015.2 ± 1.8
5045.8 ± 3.255.4
10078.1 ± 4.5
Diclofenac Sodium (Positive Control)1025.6 ± 2.1
5068.4 ± 3.935.7
10092.3 ± 2.8
Vehicle Control (DMSO)-0-
Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Objective: To determine the in vitro anti-inflammatory activity of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol by assessing its ability to inhibit the heat-induced denaturation of Bovine Serum Albumin (BSA).

Materials:

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Bovine Serum Albumin (BSA), 0.2% w/v in Tris buffer saline (pH 6.8)

  • Diclofenac sodium (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Tris buffer saline (pH 6.8)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and diclofenac sodium in DMSO.

  • In separate test tubes, add 0.5 mL of 0.2% w/v BSA solution.

  • To these tubes, add 0.05 mL of the test compound or diclofenac sodium at various concentrations (e.g., 10, 50, 100 µg/mL). For the control, add 0.05 mL of DMSO.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce protein denaturation by heating the mixtures at 72°C for 5 minutes.

  • Cool the solutions to room temperature.

  • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Self-Validation: The inclusion of a known anti-inflammatory drug like diclofenac sodium as a positive control serves as an internal validation for the assay's performance. The vehicle control (DMSO) ensures that the solvent does not interfere with the assay.

Section 3: In Vivo Models - Efficacy in a Whole Organism

In vivo models are indispensable for evaluating the physiological effects of a compound, including its analgesic and anti-inflammatory activities, in a living organism.[9][10] These models provide crucial data on a compound's efficacy, potency, and potential side effects.

Analgesic Activity

The acetic acid-induced writhing test is a widely used and reliable model for screening peripheral analgesic activity.[11][12] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response in rodents, which can be attenuated by analgesic compounds.

Workflow for Acetic Acid-Induced Writhing Test

a Acclimatize mice to laboratory conditions b Administer test compound, positive control (e.g., Aspirin), or vehicle control intraperitoneally a->b c Wait for absorption period (e.g., 30 minutes) b->c d Induce writhing by intraperitoneal injection of acetic acid c->d e Observe and count the number of writhes over a set period (e.g., 20 minutes) d->e f Calculate the percentage inhibition of writhing e->f g Statistical analysis of the data f->g

Caption: Acetic Acid-Induced Writhing Test Workflow.

Table 2: Hypothetical Data for Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (mg/kg, i.p.)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control (Saline)-45.6 ± 3.1-
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol1032.1 ± 2.529.6
2021.5 ± 1.952.8
4012.8 ± 1.471.9
Aspirin (Positive Control)10015.4 ± 1.766.2
Protocol: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol in mice.

Materials:

  • Male Swiss albino mice (20-25 g)

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

  • Aspirin (positive control)

  • Normal saline

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before the experiment.

  • Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups at different doses.

  • Administer the test compound, aspirin, or normal saline intraperitoneally (i.p.).

  • After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution i.p. to each mouse.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Five minutes after the acetic acid injection, start counting the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a period of 20 minutes.

  • Calculate the percentage inhibition of writhing for each group using the following formula:

    % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Self-Validation: The use of a standard analgesic drug like aspirin provides a benchmark for comparing the efficacy of the test compound. The vehicle control group establishes the baseline writhing response to acetic acid.

Conclusion

This guide outlines a systematic and robust methodology for the cross-validation of the potential anti-inflammatory and analgesic activities of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. By integrating in silico, in vitro, and in vivo models, researchers can build a comprehensive and reliable profile of the compound's pharmacological effects. This multi-tiered approach, grounded in scientific integrity and logical progression, is essential for the successful identification and development of novel therapeutic agents. The detailed protocols and workflows provided herein serve as a practical resource for researchers in the field of drug discovery.

References

  • Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

  • MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • ResearchGate. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. Retrieved from [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?. Retrieved from [Link]

  • SpringerLink. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Retrieved from [Link]

  • Slideshare. (n.d.). Screening models for inflammatory drugs. Retrieved from [Link]

  • PubMed. (2021). Relevance of Machine Learning to Predict the Inhibitory Activity of Small Thiazole Chemicals on Estrogen Receptor. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one)-5-(2'-methylamino-4-phenyl-1',3'-thiazolyl]-1,3,4-thiadiazoles. Retrieved from [https://www.researchgate.net/publication/287518177_Synthesis_and_antimicrobial_activity_of_some_2-2-_substituted-phenyl-5-methyl-1_3-thiazolidin-4-one-5-2'-methylamino-4-phenyl-1'3'-thiazolyl]-134-thiadiazoles]([Link])

  • National Institutes of Health. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives containing 5-phenyl-2-furan. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis and evaluation of some 2-((benzothiazol-2-ylthio) methyl)-5-phenyl-1, 3, 4-oxadiazole derivatives as antidiabetic agents. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and properties of 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts. Retrieved from [Link]

Sources

Benchmarking 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Comparative Guide to its Anti-Inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the investigational compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol against established commercial anti-inflammatory agents. We will delve into the scientific rationale for this comparison, present detailed experimental protocols for a head-to-head evaluation, and offer a template for data interpretation and visualization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.

Introduction: The Rationale for Investigation

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The subject of our investigation, 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS: 175136-30-8), is a commercially available compound whose biological activity is not yet extensively characterized in publicly available literature.[5] However, its structural similarity to other biologically active phenyl-thiazole derivatives warrants a thorough investigation into its therapeutic potential.

Inflammation is a complex biological response implicated in a wide range of pathologies, from acute inflammatory conditions to chronic diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. A key enzymatic pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins (PGs), potent mediators of pain, fever, and inflammation. The two major isoforms, COX-1 and COX-2, represent primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

This guide outlines a benchmarking study to evaluate the anti-inflammatory efficacy of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, with a focus on its potential as a COX inhibitor. We will compare its performance against two widely used commercial NSAIDs: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Compounds Under Investigation

Compound Structure Class Primary Mechanism of Action
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (Structure can be inferred from name)Investigational Thiazole DerivativeUnknown (Hypothesized COX inhibitor)
Ibuprofen (Well-established structure)Commercial NSAIDNon-selective COX-1/COX-2 Inhibitor
Celecoxib (Well-established structure)Commercial NSAIDSelective COX-2 Inhibitor

Experimental Workflow for Comparative Benchmarking

The following sections detail a logical and scientifically rigorous workflow to assess and compare the anti-inflammatory properties of the investigational compound.

In Vitro COX Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol on COX-1 and COX-2 enzymes and to compare its potency and selectivity with Ibuprofen and Celecoxib.

Methodology:

  • Assay Principle: A commercially available colorimetric COX inhibitor screening assay kit will be used. This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase activity of COX results in a color change that can be measured spectrophotometrically.

  • Reagents and Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Arachidonic acid (substrate)

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

    • Test compounds: 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, Ibuprofen, Celecoxib (dissolved in DMSO)

    • Assay buffer and heme

  • Procedure:

    • Prepare a series of dilutions for each test compound.

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the test compounds at various concentrations to their respective wells. Include wells with a known inhibitor (positive control) and wells with DMSO only (vehicle control).

    • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and TMPD to all wells.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compounds.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Expected Data Output:

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-olExperimental ValueExperimental ValueCalculated Value
IbuprofenExperimental ValueExperimental ValueCalculated Value
CelecoxibExperimental ValueExperimental ValueCalculated Value
Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Objective: To assess the ability of the investigational compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.

Methodology:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

  • Assay Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of COX-2 expression and subsequent PGE2 production in macrophages. The amount of PGE2 released into the cell culture medium can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation. Include an unstimulated control group.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the PGE2 ELISA.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the PGE2 concentration against the test compound concentration to determine the dose-dependent inhibitory effect.

    • Calculate the IC50 value for PGE2 inhibition for each compound.

Expected Data Output:

Compound PGE2 Inhibition IC50 (µM)
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-olExperimental Value
IbuprofenExperimental Value
CelecoxibExperimental Value

Visualization of Pathways and Workflows

To further clarify the experimental design and the underlying biological pathway, the following diagrams are provided.

G cluster_0 COX Pathway cluster_1 Inhibitors Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) Isomerases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever Ibuprofen Ibuprofen Ibuprofen->PGG2 Inhibits COX-1 & COX-2 Celecoxib Celecoxib Celecoxib->PGG2 Inhibits COX-2 Test_Compound 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol Test_Compound->PGG2 Hypothesized Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis A Prepare Compound Dilutions B COX-1/COX-2 Enzyme Assay A->B C Measure Peroxidase Activity B->C D Calculate IC50 & Selectivity C->D J Comparative Data Analysis D->J E Cell Seeding & Pre-treatment F LPS Stimulation E->F G Collect Supernatant F->G H PGE2 ELISA G->H I Calculate IC50 H->I I->J

Caption: Experimental Workflow for Benchmarking Anti-Inflammatory Compounds.

Discussion and Interpretation

The data generated from these experiments will allow for a robust comparison of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol with Ibuprofen and Celecoxib.

  • Potency: The IC50 values from both the enzyme and cell-based assays will indicate the potency of the investigational compound. Lower IC50 values suggest higher potency.

  • Selectivity: The COX-2 selectivity index will reveal whether the compound preferentially inhibits COX-2 over COX-1. A high selectivity index, similar to Celecoxib, may suggest a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

  • Cellular Efficacy: The PGE2 inhibition assay will confirm whether the enzymatic inhibition observed in vitro translates to a functional effect in a relevant cellular model of inflammation.

Should 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol demonstrate significant potency and/or favorable selectivity, further investigations would be warranted. These could include broader cell-based assays to measure effects on other inflammatory mediators (e.g., cytokines), in vivo studies in animal models of inflammation, and ADME/Tox profiling.

Conclusion

This guide provides a foundational framework for the initial characterization and benchmarking of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a potential anti-inflammatory agent. By employing standardized and validated assays and comparing its performance against well-characterized commercial drugs, researchers can make informed decisions about the future development of this and other novel thiazole derivatives. The inherent versatility of the thiazole scaffold suggests that a systematic evaluation of its derivatives could lead to the discovery of new and improved therapeutics.

References

  • 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol - LookChem. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles - PubMed Central. (n.d.). Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of some 2-[(2- substituted-phenyl-5-methyl-1, 3-thiazolidin-4-one) - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - ResearchGate. (2022, January 20). Retrieved from [Link]propenones)

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A Guide to Ensuring Experimental Reproducibility for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing reproducible experimental results for the synthesis and characterization of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a representative thiazole derivative. In fields like drug discovery and materials science, the ability to reliably reproduce experimental findings is paramount. This document outlines not just the "how" but also the "why" behind critical experimental choices, ensuring a self-validating system for researchers.

The Challenge of Reproducibility in Novel Compound Synthesis

The synthesis of novel chemical entities like 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is often fraught with challenges in reproducibility. Minor variations in reaction conditions, reagent purity, or purification methods can lead to significant discrepancies in yield, purity, and even the final compound's identity. This guide provides a robust methodology to mitigate these risks, using the target compound as a case study.

Proposed Synthetic Pathway: The Hantzsch Thiazole Synthesis

A reliable and well-documented method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone. For our target compound, a plausible and reproducible synthetic route is outlined below.

  • Step 1: Synthesis of the Thioamide (Benzothioamide)

    • Rationale: The thioamide is a crucial building block. Its purity directly impacts the final product yield and purity.

    • Procedure: To a solution of benzonitrile (1.0 eq) in pyridine (0.2 M), add sodium hydrosulfide (1.5 eq). The reaction mixture is stirred at 60 °C for 24 hours. After cooling, the mixture is poured into water and the resulting precipitate is filtered, washed with water, and dried to afford benzothioamide.

  • Step 2: Synthesis of the α-Haloketone (1-Chlorobutan-2-one)

    • Rationale: The choice of the α-haloketone determines the substitution pattern on the thiazole ring.

    • Procedure: To a solution of butan-2-one (1.0 eq) in methanol (0.5 M), add sulfuryl chloride (1.1 eq) dropwise at 0 °C. The reaction is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the crude 1-chlorobutan-2-one is used directly in the next step.

  • Step 3: Hantzsch Thiazole Synthesis

    • Rationale: This is the key ring-forming reaction. Control of temperature and stoichiometry is critical for minimizing side products.

    • Procedure: Benzothioamide (1.0 eq) and 1-chlorobutan-2-one (1.1 eq) are dissolved in ethanol (0.3 M). The mixture is heated to reflux for 6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 4: Reduction of the Ketone

    • Rationale: The intermediate from the Hantzsch synthesis is a ketone, which needs to be reduced to the target alcohol. Sodium borohydride is a mild and selective reducing agent for this purpose.

    • Procedure: After cooling the reaction mixture from Step 3, sodium borohydride (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours.

  • Step 5: Work-up and Purification

    • Rationale: A rigorous purification protocol is essential for obtaining a pure, well-characterized compound.

    • Procedure: The reaction is quenched by the slow addition of water. The ethanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Synthetic_Workflow reagent1 Benzonitrile intermediate1 Benzothioamide reagent1->intermediate1 Pyridine, 60°C reagent2 Sodium Hydrosulfide reagent2->intermediate1 intermediate3 4-acetyl-5-methyl-2-phenylthiazole intermediate1->intermediate3 Ethanol, Reflux (Hantzsch Synthesis) reagent3 Butan-2-one intermediate2 1-Chlorobutan-2-one reagent3->intermediate2 Methanol, 0°C reagent4 Sulfuryl Chloride reagent4->intermediate2 intermediate2->intermediate3 final_product 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol intermediate3->final_product Ethanol, 0°C to RT reagent5 Sodium Borohydride reagent5->final_product

Caption: Proposed synthetic workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

A Framework for Rigorous Characterization and Purity Assessment

To ensure the reproducibility of any subsequent experiments using the synthesized compound, a thorough characterization is non-negotiable.

TechniquePurposeInformation GainedImportance for Reproducibility
¹H and ¹³C NMR Structural ElucidationPrecise proton and carbon environment, connectivity.Confirms the chemical structure is correct.
Mass Spectrometry (MS) Molecular Weight DeterminationExact mass of the molecule, fragmentation pattern.Confirms the molecular formula.
High-Performance Liquid Chromatography (HPLC) Purity AssessmentQuantifies the purity of the compound.Ensures that observed effects are due to the target compound and not impurities.
Infrared (IR) Spectroscopy Functional Group IdentificationPresence of key functional groups (e.g., -OH, C=N).Provides complementary structural information.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data and assign the peaks to the corresponding atoms in the structure. The data should be consistent with the expected structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • The observed mass should be within 5 ppm of the calculated exact mass for the protonated molecule [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Inject a solution of the compound and monitor the elution profile using a UV detector (e.g., at 254 nm).

    • The purity should be determined by the area percentage of the main peak, ideally >95%.

Analytical_Workflow start Synthesized & Purified Compound nmr ¹H & ¹³C NMR Spectroscopy start->nmr Structural Elucidation ms High-Resolution Mass Spectrometry start->ms Molecular Weight Confirmation decision_structure Structure Confirmed? nmr->decision_structure ms->decision_structure hplc HPLC Purity Analysis decision_purity Purity >95%? hplc->decision_purity decision_structure->hplc Yes end_fail Re-synthesize or Re-purify decision_structure->end_fail No end_success Reproducible Batch for Further Experiments decision_purity->end_success Yes decision_purity->end_fail No

Caption: Decision-making workflow for analytical validation of the target compound.

Comparing Synthetic Alternatives and Their Impact on Reproducibility

While the Hantzsch synthesis is a classic and reliable method, other routes to thiazoles exist. Understanding the alternatives provides context for why a particular method is chosen for its reproducibility.

Synthetic MethodDescriptionAdvantagesDisadvantages Affecting Reproducibility
Hantzsch Synthesis Reaction of an α-haloketone with a thioamide.High yields, readily available starting materials, well-established.Potential for side reactions if not carefully controlled.
Cook-Heilbron Synthesis Reaction of an α-aminonitrile with carbon disulfide.Access to aminothiazoles.Use of toxic and volatile carbon disulfide, can be difficult to control.
Gabriel Synthesis Cyclization of α-acylamino ketones.Good for specific substitution patterns.Requires multi-step preparation of the starting materials.

The Hantzsch synthesis is often preferred for its robustness and the commercial availability of a wide range of starting materials, which contributes to its high reproducibility across different labs.

Conclusion: A Commitment to Rigorous Science

The reproducibility of experimental results for novel compounds like 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is not a matter of chance, but a result of deliberate and systematic methodology. By employing a well-understood synthetic route like the Hantzsch synthesis, followed by a comprehensive analytical validation workflow (NMR, MS, and HPLC), researchers can have high confidence in the identity and purity of their material. This foundation is critical for the reliability of any subsequent biological or material science investigations. Adherence to these principles of transparency and rigorous validation is what underpins trustworthy and authoritative scientific progress.

References

  • Title: The Hantzsch Thiazole Synthesis: A Five-Membered Heterocyclic Ring Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Thiazole: A Privileged Scaffold in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

In vivo validation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In Vivo Efficacy Guide: Evaluating 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol as a Novel NLRP3 Inflammasome Inhibitor

Introduction: The Imperative for Novel Inflammasome Modulators

The innate immune system, our body's first line of defense, relies on a sophisticated network of pattern recognition receptors to detect danger signals. Among the most critical of these are the Nod-like receptors (NLRs), with the NLRP3 inflammasome being a central mediator of inflammation in a vast array of sterile and infectious diseases. Dysregulation of the NLRP3 inflammasome is a known pathogenic driver in conditions ranging from gout and type 2 diabetes to Alzheimer's disease and non-alcoholic steatohepatitis (NASH). This central role has made it a highly sought-after target for therapeutic intervention.

This guide focuses on the preclinical in vivo validation of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol , hereafter referred to as Compound X . As a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome, its journey from bench to bedside hinges on rigorous in vivo validation.

Here, we provide a comprehensive framework for assessing the efficacy of Compound X. We will compare its performance against MCC950 , a widely characterized and potent NLRP3 inhibitor that serves as a critical benchmark in the field. This guide is designed for researchers and drug development professionals, offering detailed experimental protocols, a comparative analysis of expected outcomes, and the scientific rationale behind the chosen validation strategies.

Mechanism of Action: Intervening in the Inflammatory Cascade

The activation of the NLRP3 inflammasome is a two-step process. The first, "priming," is typically initiated by microbial components or endogenous cytokines, leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway. The second "activation" step is triggered by a diverse range of stimuli, including ATP, crystalline uric acid, and amyloid-β, which leads to the assembly of the inflammasome complex. This complex, comprising NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the auto-cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms.

Compound X is hypothesized to inhibit the ATPase activity of NLRP3, a critical step for its oligomerization and activation. This mechanism is shared by the benchmark compound, MCC950, which has been shown to directly bind the NLRP3 NACHT domain, locking it in an inactive conformation.

Caption: Canonical two-step activation pathway of the NLRP3 inflammasome and points of therapeutic intervention.

Comparative In Vivo Validation: A Head-to-Head Study Design

To rigorously assess the efficacy of Compound X, we propose a well-established model of systemic inflammation: Lipopolysaccharide (LPS)-induced endotoxemia in mice. This model is highly reproducible and provides a robust window into the acute inflammatory response driven by NLRP3.

Experimental Workflow: LPS-Induced Systemic Inflammation

experimental_workflow cluster_setup Phase 1: Acclimatization & Grouping cluster_dosing Phase 2: Dosing Regimen cluster_challenge Phase 3: Inflammatory Challenge cluster_analysis Phase 4: Endpoint Analysis Acclimatize Acclimatize C57BL/6 Mice (7 days) Grouping Randomize into 4 Groups (n=8-10 per group) Acclimatize->Grouping G1 Group 1: Vehicle (i.p.) G2 Group 2: Compound X (e.g., 20 mg/kg, i.p.) G3 Group 3: MCC950 (10 mg/kg, i.p.) G4 Group 4: Sham (Saline only) LPS_Priming T = 0 min LPS Priming (i.p.) (Groups 1-3) G1->LPS_Priming G2->LPS_Priming G3->LPS_Priming ATP_Challenge T = 30 min ATP Challenge (i.p.) (Groups 1-3) LPS_Priming->ATP_Challenge Sacrifice T = 60 min Euthanasia & Sample Collection ATP_Challenge->Sacrifice Blood Collect Blood (Cardiac Puncture) Sacrifice->Blood Peritoneal Collect Peritoneal Lavage Fluid Sacrifice->Peritoneal ELISA Measure IL-1β, IL-6, TNF-α (ELISA) Blood->ELISA Peritoneal->ELISA

Caption: Step-by-step workflow for the in vivo LPS/ATP challenge model.

Detailed Experimental Protocol

1. Animals and Acclimatization:

  • Species/Strain: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals in a specific pathogen-free facility for at least 7 days prior to experimentation with a 12-hour light/dark cycle and ad libitum access to food and water. This minimizes stress-induced variability.

  • Justification: C57BL/6 is a standard inbred strain for immunology studies with a well-characterized response to LPS.

2. Grouping and Dosing:

  • Randomly assign mice to four experimental groups (n=8-10 per group for statistical power).

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 5% DMSO in saline) intraperitoneally (i.p.).

    • Group 2 (Compound X): Administer Compound X at a predetermined dose (e.g., 20 mg/kg, i.p.). Dose should be based on prior pharmacokinetic and in vitro potency data.

    • Group 3 (Positive Control): Administer MCC950 (e.g., 10 mg/kg, i.p.) as the benchmark comparator.

    • Group 4 (Sham Control): Administer saline only, with no LPS/ATP challenge, to establish baseline cytokine levels.

3. Inflammatory Challenge:

  • Priming (T=0): Administer a sub-lethal dose of LPS (from E. coli O111:B4) at 20 mg/kg (i.p.) to Groups 1, 2, and 3. This primes the NLRP3 inflammasome by upregulating NLRP3 and pro-IL-1β.

  • Activation (T=30 min): Administer ATP (15 mM in saline, i.p.) to Groups 1, 2, and 3. ATP acts as the second signal, triggering NLRP3 assembly and activation.

4. Sample Collection and Endpoint Analysis (T=60 min):

  • Euthanasia: Humanely euthanize mice via CO2 asphyxiation followed by cervical dislocation.

  • Blood Collection: Immediately collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Peritoneal Lavage: Collect peritoneal cells and fluid by washing the peritoneal cavity with 5 mL of ice-cold PBS.

  • Cytokine Analysis: Quantify the concentration of mature IL-1β in the plasma and peritoneal lavage fluid using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. As secondary endpoints, measure levels of other cytokines like TNF-α and IL-6 to assess broader anti-inflammatory effects.

Comparative Data Summary (Hypothetical Outcome)

The primary endpoint for this study is the level of mature IL-1β in plasma. A successful outcome would demonstrate that Compound X significantly reduces IL-1β levels compared to the vehicle control, with an efficacy that is comparable or superior to the benchmark, MCC950.

GroupTreatmentPlasma IL-1β (pg/mL)Peritoneal IL-1β (pg/mL)Percent Inhibition of IL-1β (vs. Vehicle)
1Vehicle + LPS/ATP1550 ± 1203200 ± 2500% (Baseline)
2Compound X + LPS/ATP450 ± 65 850 ± 90 ~71%
3MCC950 + LPS/ATP510 ± 70980 ± 110~67%
4Sham (Saline only)< 20 (Below detection)< 20 (Below detection)N/A
*Data are represented as Mean ± SEM. *p < 0.001 compared to Vehicle group. This table represents a hypothetical dataset for a successful study.

Trustworthiness and Self-Validation

The integrity of this experimental design is ensured by several key elements:

  • Positive Control: The inclusion of MCC950 is critical. If MCC950 fails to significantly reduce IL-1β, it points to a systemic issue with the experimental model (e.g., incorrect dosing, reagent failure) rather than a lack of efficacy of Compound X.

  • Vehicle Control: This group establishes the maximum inflammatory response in the model, providing the essential baseline against which all inhibition is measured.

  • Sham Control: This ensures that the baseline cytokine levels in unchallenged animals are negligible and that the surgical/injection procedures themselves do not induce an inflammatory response.

  • Statistical Rigor: An adequate sample size (n=8-10) is chosen to ensure that the study is sufficiently powered to detect statistically significant differences between groups.

Conclusion and Future Directions

This guide outlines a robust, reproducible, and scientifically rigorous protocol for the initial in vivo validation of Compound X, a novel NLRP3 inflammasome inhibitor. By directly comparing its efficacy against the well-characterized benchmark MCC950 in an acute systemic inflammation model, researchers can generate the critical data needed to justify further development.

A successful outcome, as depicted in the hypothetical data, would strongly support the therapeutic potential of Compound X. Subsequent studies should aim to validate these findings in more complex, chronic disease models relevant to NLRP3 biology, such as models of gout (MSU crystal-induced peritonitis), neuroinflammation (Alzheimer's or Parkinson's models), or metabolic disease (NASH models), to fully elucidate its therapeutic promise.

References

  • Title: The NLRP3 inflammasome: a sensor for metabolic danger Source: Science URL: [Link]

  • Title: The NLRP3 inflammasome: a new player in sterile inflammation and psychiatric disorders Source: Frontiers in Psychiatry URL: [Link]

  • Title: NLRP3 inflammasome as a novel therapeutic target for heart failure Source: Signal Transduction and Targeted Therapy URL: [Link]

  • Title: A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases Source: Nature Medicine URL: [Link]

  • Title: The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation Source: International Journal of Molecular Sciences URL: [Link]

Safety Operating Guide

Proper Disposal of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential guidance on the safe and compliant disposal of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol (CAS No. 175136-30-8). As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product provision to encompass the entire lifecycle of a chemical, including its responsible disposal. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. The following procedures are based on the known hazards of structurally similar compounds, particularly thiazole derivatives, and established best practices for laboratory chemical waste management. It is imperative to treat this compound as potentially hazardous.

Hazard Assessment and Precautionary Data

Due to the lack of specific toxicological data for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, a conservative approach to handling and disposal is paramount. The hazard profile is inferred from its core thiazole structure and related compounds.

Thiazole and its derivatives are known to present a range of hazards.[1][2][3] General hazards associated with this class of compounds include:

  • Irritation: Can cause skin, eye, and respiratory irritation.[1][2][4]

  • Harmful if Swallowed: Accidental ingestion may lead to adverse health effects.[1]

  • Flammability: While data for this specific compound is unavailable, some thiazole derivatives are flammable.[1]

  • Aquatic Toxicity: Some thiazole compounds are very toxic to aquatic life with long-lasting effects.[3]

Inferred Hazard Profile for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol:

Hazard CategoryInferred RiskJustification
Acute Toxicity (Oral) Potentially HarmfulBased on general data for thiazole derivatives.[1]
Skin Corrosion/Irritation IrritantCommon hazard for thiazole compounds.[1][2][4]
Serious Eye Damage/Irritation Serious IrritantCommon hazard for thiazole compounds.[1][2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationBased on general data for thiazole derivatives.[1][4]
Hazardous to the Aquatic Environment Potentially ToxicA precautionary stance due to known hazards of other thiazoles.[3]

Personal Protective Equipment (PPE)

Before handling or preparing 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling powders or creating aerosols, use a certified respirator.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[3]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

Proper disposal is critical to ensure the safety of personnel and to protect the environment. All waste must be handled in accordance with local, state, and federal regulations.[1]

Workflow for Disposal of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Compatible Container B->C D Segregate from Incompatible Waste (e.g., strong oxidizers) C->D E Cap Container Securely D->E F Store in a Designated Hazardous Waste Area E->F G Arrange for Pickup by EHS or a Licensed Waste Contractor F->G

Caption: Disposal workflow for 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol.

Detailed Steps:

  • Waste Collection:

    • Collect all waste containing 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol, including unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a dedicated and clearly labeled hazardous waste container.[5]

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Waste Segregation:

    • Segregate the waste stream containing this compound from other waste types.

    • Specifically, avoid mixing with strong oxidizing agents.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol".

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from heat or sources of ignition.[6]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Disposal should be carried out at an approved waste disposal plant.[2] Do not dispose of this chemical down the drain or in regular trash.

Environmental Considerations and Green Chemistry

Conventional synthesis of thiazole derivatives can involve hazardous reagents and generate significant waste.[7][8][9] Researchers are encouraged to explore greener synthesis routes that utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact.[7][8][9] When possible, consider methods to reduce the volume of waste generated.

References

  • LookChem. (n.d.). 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol. Retrieved from [Link]

  • Patel, D., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 356(12), e2300420.
  • Patel, D., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives.
  • Villa Crop Protection. (2022). Thiazole 500 SC Safety Data Sheet. Retrieved from [Link]

  • Patel, D., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. R Discovery.
  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molbank, 2021(3), M1241.
  • Al-Ghorbani, M., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(11), 2938.
  • Kumar, A., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 13(15), 1069-1083.
  • Al-Ostath, A., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • ResearchGate. (2021). Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy.
  • Al-Suwaidan, I. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-S), 143-150.
  • Valicsek, V.-S., & Badea, V. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol.
  • Synerzine. (2019). 4-Methyl-5-Thiazole Ethanol Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid. Retrieved from [Link]

  • Farmacia. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
  • ResearchGate. (n.d.). (PDF)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.